molecular formula C9H6FNO B1333264 7-Fluoroquinolin-4-ol CAS No. 391-83-3

7-Fluoroquinolin-4-ol

Numéro de catalogue: B1333264
Numéro CAS: 391-83-3
Poids moléculaire: 163.15 g/mol
Clé InChI: ZLHGUGJJHJJVHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-Fluoroquinolin-4-ol (CAS 391-83-3) is a fluorinated heterocyclic compound with the molecular formula C9H6FNO and a molecular weight of 163.15 g/mol . This organofluorine building block is a key synthetic intermediate in medicinal chemistry research, particularly for the development of novel pharmacologically active compounds . Quinolines serve as privileged scaffolds in drug discovery, and the introduction of a fluorine atom at the 7-position can significantly alter the molecule's electronic properties, binding affinity, and metabolic stability, making it a valuable fragment for creating molecular diversity . Research into structurally similar 7-chloroquinoline derivatives has demonstrated their potential as antiproliferative agents, with studies showing they can induce apoptosis and cause DNA/RNA damage in cancer cell lines . Furthermore, other chloroquine analogs have been investigated through computational models and molecular docking as potential inhibitors of viral targets, such as SARS-CoV-2 Mpro, highlighting the broader therapeutic relevance of this chemical class . The compound is provided with a purity of 97% and is intended for use in controlled laboratory research settings . Intended Use and Handling : This product is labeled "For Research Use Only" (RUO). RUO products are specialized materials exclusively tailored for laboratory research applications, such as fundamental scientific investigation and drug discovery . They are not intended for use in diagnostics, clinical procedures, or for any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-fluoro-1H-quinolin-4-one
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InChI

InChI=1S/C9H6FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZLHGUGJJHJJVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959908
Record name 7-Fluoroquinolin-4(1H)-one
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Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

183057-60-5, 391-83-3
Record name 7-Fluoro-4(1H)-quinolinone
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Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluoroquinolin-4-ol: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Quinolone Scaffold

In the landscape of medicinal chemistry and drug development, the quinoline nucleus represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Its rigid, heterocyclic structure provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. The introduction of a fluorine atom, particularly at the 7-position, can significantly enhance a molecule's therapeutic potential. Fluorine's high electronegativity and small size can modulate electronic properties, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.

7-Fluoroquinolin-4-ol, also known as 7-fluoro-4-hydroxyquinoline, is a pivotal intermediate in the synthesis of a wide range of bioactive molecules, most notably the potent class of fluoroquinolone antibiotics.[1] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby exhibiting broad-spectrum antimicrobial activity.[1] Beyond its role in antibiotic development, this versatile building block is utilized in the exploration of novel therapeutic agents for antiviral and anticancer applications.[1] This guide provides a comprehensive overview of the chemical properties of this compound and a detailed examination of its synthesis, offering field-proven insights for researchers and drug development professionals.

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are fundamental to its handling, reaction optimization, and purification. Due to the presence of the hydroxyl group and the quinoline core, it is a high-melting solid. It exists in tautomeric equilibrium with its keto form, 7-fluoro-1H-quinolin-4-one, with the keto form generally predominating in the solid state and in solution. This tautomerism is a critical consideration in its reactivity.

PropertyValueSource
Molecular Formula C₉H₆FNO[1]
Molecular Weight 163.15 g/mol [1]
Melting Point 238-239 °C[1]
Appearance Off-white to light brown solid (predicted)Analogous to 7-chloroquinolin-4-ol
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted)General quinolone properties

Synthesis of this compound: The Gould-Jacobs Reaction

The most established and widely employed method for the synthesis of 4-hydroxyquinolines, including this compound, is the Gould-Jacobs reaction .[2][3] This robust reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

Causality Behind Experimental Choices in the Gould-Jacobs Synthesis

The success of the Gould-Jacobs synthesis hinges on a series of well-understood mechanistic steps and carefully controlled reaction conditions:

  • Choice of Starting Materials: The synthesis of this compound logically commences with 3-fluoroaniline . The position of the fluorine atom on the aniline ring dictates its final position on the quinoline nucleus. The other key reactant is diethyl ethoxymethylenemalonate (EMME) , which provides the three-carbon chain and the ester functionality necessary to form the second ring of the quinoline system.

  • Step 1: Condensation to form Diethyl (3-fluoroanilino)methylenemalonate: This initial step is a nucleophilic vinyl substitution reaction. The amino group of 3-fluoroaniline acts as a nucleophile, attacking the electron-deficient double bond of EMME and displacing the ethoxy group. This reaction is typically carried out at a moderately elevated temperature (e.g., in refluxing ethanol) to drive the reaction to completion.

  • Step 2: Thermal Cyclization: This is the critical, energy-intensive step of the synthesis. The intermediate, diethyl (3-fluoroanilino)methylenemalonate, undergoes an intramolecular cyclization at high temperatures (typically 250-300 °C).[3] This pericyclic reaction forms the quinoline ring. The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial to achieve the necessary temperature for efficient cyclization and to prevent sublimation of the starting material. Modern approaches often employ microwave heating, which can dramatically reduce reaction times and improve yields by efficiently reaching the high temperatures required for cyclization.[4][5]

  • Step 3 & 4 (Optional but common): Hydrolysis and Decarboxylation: The direct product of the cyclization is ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate. For many applications, the final this compound is desired. This is achieved by saponification (hydrolysis) of the ester group using a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid induces decarboxylation to afford the final product.

Visualizing the Synthesis Workflow

Gould_Jacobs_Synthesis Start Starting Materials: 3-Fluoroaniline & Diethyl Ethoxymethylenemalonate Condensation Step 1: Condensation (Refluxing Ethanol) Start->Condensation Intermediate Diethyl (3-fluoroanilino)methylenemalonate Condensation->Intermediate Cyclization Step 2: Thermal Cyclization (High-Boiling Solvent or Microwave) Intermediate->Cyclization Ester_Product Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Ester_Product Hydrolysis Step 3: Saponification (e.g., NaOH) Ester_Product->Hydrolysis Acid 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Hydrolysis->Acid Decarboxylation Step 4: Decarboxylation (Heat) Acid->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol: A Modern Approach

The following protocol is a representative modern procedure for the synthesis of this compound, incorporating microwave heating for the cyclization step to enhance efficiency.

Step 1: Synthesis of Diethyl (3-fluoroanilino)methylenemalonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Add absolute ethanol to the flask to act as a solvent.

  • Heat the mixture to reflux and maintain for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting residue can be crystallized from petroleum ether or a similar non-polar solvent to yield diethyl (3-fluoroanilino)methylenemalonate as a solid.

Step 2: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

  • Place the diethyl (3-fluoroanilino)methylenemalonate (1.0 eq) in a microwave-safe reaction vial equipped with a magnetic stirring bar.

  • Add a high-boiling solvent such as diphenyl ether or use an excess of a reagent like in some solvent-free protocols.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250 °C and hold for 10-20 minutes.[5] The optimal time and temperature may need to be determined empirically.

  • After the reaction, cool the vial to room temperature, which should induce precipitation of the product.

  • Filter the solid product and wash with a cold solvent like acetonitrile or ethanol to remove the high-boiling solvent.

  • Dry the resulting solid under vacuum to obtain ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 3 & 4: Synthesis of this compound (Hydrolysis and Decarboxylation)

  • Suspend the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester.

  • Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. This will precipitate the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Filter the solid, wash with water, and dry.

  • Place the dried carboxylic acid in a flask and heat it to its melting point (or slightly above) to effect decarboxylation. The evolution of CO₂ gas will be observed.

  • Once the gas evolution ceases, cool the flask. The resulting solid is the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Reaction Mechanism Visualization

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 3-Fluoroaniline Intermediate1 Nucleophilic Attack Aniline->Intermediate1 + EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate1 Intermediate2 Elimination of Ethanol Intermediate1->Intermediate2 Product1 Anilinomethylenemalonate Intermediate Intermediate2->Product1 Product1_copy Anilinomethylenemalonate Intermediate Cyclization_step 6π Electrocyclization (Heat) Product1_copy->Cyclization_step Cyclized_Intermediate Dihydropyridine Intermediate Cyclization_step->Cyclized_Intermediate Aromatization Elimination of Ethanol Cyclized_Intermediate->Aromatization Product2 Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate Aromatization->Product2

Caption: Mechanism of the Gould-Jacobs reaction for this compound synthesis.

Conclusion

This compound is a compound of significant interest due to its role as a key precursor in the synthesis of medicinally important molecules. Its chemical properties, particularly its tautomeric nature, are central to its reactivity. The Gould-Jacobs reaction provides a reliable and well-understood pathway for its synthesis from readily available starting materials. By understanding the mechanistic underpinnings of this reaction, researchers can optimize conditions to achieve high yields of this valuable intermediate. The continued exploration of derivatives based on the this compound scaffold holds considerable promise for the discovery of new therapeutic agents.

References

A Senior Scientist's Guide to the Synthesis of 7-Fluoroquinolin-4-ol Derivatives: Pathways, Mechanisms, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

The 7-fluoroquinolin-4-ol scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial agents, kinase inhibitors for cancer therapy, and other pharmacologically active molecules.[1][2] The strategic placement of a fluorine atom at the 7-position can significantly enhance metabolic stability, membrane permeation, and binding affinity to biological targets.[3] This guide provides an in-depth exploration of the primary synthetic pathways to this privileged structure, moving beyond mere procedural lists to dissect the underlying chemical logic and rationale that informs protocol design. We will examine classical thermal cyclization methods and touch upon modern catalytic alternatives, offering field-proven insights for researchers in drug discovery and development.

I. The Gould-Jacobs Reaction: A Foundational Approach

The Gould-Jacobs reaction, first reported in 1939, remains a robust and widely utilized method for constructing the quinolin-4-one backbone.[4][5] The pathway is a multi-step sequence beginning with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[6][7] Subsequent saponification and decarboxylation yield the target 4-hydroxyquinoline.[6]

Mechanism and Rationale

The reaction proceeds through a well-defined sequence. The initial step is a nucleophilic substitution on DEEM by the aniline (in our case, 3-fluoroaniline), forming an anilidomethylenemalonate intermediate.[6][7] The causality here is straightforward: the aniline's nitrogen acts as a nucleophile attacking the electron-deficient carbon of the vinyl ether moiety in DEEM, leading to the elimination of ethanol.

The critical, and most demanding, step is the thermal cyclization. This intramolecular reaction requires significant thermal energy (typically >250 °C) to overcome the aromatic stabilization of the aniline ring and facilitate a 6-electron electrocyclization, which forms the new pyridine ring and eliminates a second molecule of ethanol.[4][6] The high temperature is necessary to drive this energetically costly ring-closure. The resulting product is an ethyl 4-hydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-oxo form.[6]

// Nodes Start [label="3-Fluoroaniline +\nDiethyl Ethoxymethylenemalonate (DEEM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Anilidomethylenemalonate\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; CyclizationProduct [label="Ethyl 7-Fluoro-4-hydroxy-\nquinoline-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"]; AcidProduct [label="7-Fluoro-4-hydroxy-\nquinoline-3-carboxylic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="Condensation\n(Heat, ~130°C)\n- EtOH", color="#34A853"]; Intermediate1 -> CyclizationProduct [label="Thermal Cyclization\n(Heat, >250°C)\n- EtOH", color="#EA4335"]; CyclizationProduct -> AcidProduct [label="Saponification\n(e.g., NaOH, H₂O)\n- EtOH", color="#FBBC05"]; AcidProduct -> FinalProduct [label="Decarboxylation\n(Heat)\n- CO₂", color="#EA4335"]; } caption: "Logical flow of the Gould-Jacobs synthesis."

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a generalized procedure based on established methodologies.[8] Researchers should optimize conditions for specific substrates.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 120-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and formation of the intermediate.

  • Remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate can often be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • Dissolve the crude intermediate from Step 1 in a high-boiling inert solvent, such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (around 250-260 °C) in a flask equipped with a high-temperature thermometer and reflux condenser. Maintain reflux for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate product should precipitate.

  • Add a non-polar solvent like hexane to facilitate complete precipitation. Collect the solid by vacuum filtration, wash with hexane, and dry.

Step 3: Saponification

  • Suspend the dried carboxylate product from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3, precipitating the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly.

Step 4: Decarboxylation

  • Place the dried 7-fluoro-4-hydroxyquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.

  • Heat the solid carefully above its melting point (typically >200 °C) until the evolution of carbon dioxide gas ceases.

  • Cool the flask to room temperature. The resulting solid is the final this compound product. Recrystallization from a suitable solvent like ethanol or DMF may be necessary for purification.

II. The Conrad-Limpach-Knorr Synthesis: An Alternative Route

The Conrad-Limpach synthesis provides another classical route to 4-hydroxyquinolines by condensing an aniline with a β-ketoester, such as ethyl acetoacetate.[9][10] The reaction conditions, particularly temperature, are critical as they dictate the regiochemical outcome of the initial condensation, leading to either the kinetically favored enamine (Conrad-Limpach) or the thermodynamically favored anilide (Knorr synthesis).[11]

Mechanism and Rationale

For the synthesis of 4-hydroxyquinolines (the Conrad-Limpach pathway), the reaction is typically run at lower temperatures initially to favor the kinetic product. This involves the nucleophilic attack of the aniline onto the more electrophilic ketone carbonyl of the β-ketoester.[9][12] This forms an enamine intermediate after dehydration.

Similar to the Gould-Jacobs reaction, this intermediate must then be cyclized at a high temperature (~250 °C) to form the quinolone ring system. The high thermal energy is required to facilitate the intramolecular cyclization onto the aromatic ring, followed by the elimination of ethanol.[13] The choice of a high-boiling, inert solvent is crucial for achieving the necessary temperature while preventing decomposition.[14]

// Nodes Start [label="3-Fluoroaniline +\nEthyl Acetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Enamine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="7-Fluoro-2-methyl-\nquinolin-4-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Condensation\n(Kinetic Control, RT)\n- H₂O", color="#34A853"]; Intermediate -> FinalProduct [label="Thermal Cyclization\n(Heat, ~250°C)\n- EtOH", color="#EA4335"]; } caption: "Key stages of the Conrad-Limpach synthesis."

Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a generalized procedure.[10]

Step 1: Enamine Formation

  • Combine 3-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a flask. A catalytic amount of acid (e.g., a drop of concentrated H₂SO₄) can be added.

  • Stir the mixture at room temperature for several hours or until the reaction is complete by TLC analysis.

  • Remove the water formed during the reaction, typically using a Dean-Stark apparatus or by vacuum. The crude enamine is often used directly.

Step 2: Thermal Cyclization

  • Add the crude enamine intermediate to a high-boiling solvent like mineral oil or diphenyl ether in a flask equipped for high-temperature reflux.

  • Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture. The product will often precipitate.

  • Dilute the cooled mixture with a solvent like hexane to reduce the viscosity of the oil and aid filtration.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry.

III. Comparison of Classical Pathways and Modern Alternatives

Both the Gould-Jacobs and Conrad-Limpach syntheses are powerful but have limitations, primarily the harsh, high-temperature conditions required for cyclization, which can limit the scope of compatible functional groups and lead to side reactions.[4]

FeatureGould-Jacobs ReactionConrad-Limpach SynthesisModern Catalytic Methods
Starting Materials Aniline + Diethyl EthoxymethylenemalonateAniline + β-KetoesterVaries (e.g., 2-Iodoaniline + Alkyne)
Key Intermediate AnilidomethylenemalonateEnamine / Schiff BaseOrganometallic complexes
Cyclization Conditions High Temperature (>250 °C)High Temperature (~250 °C)Often Milder (Room Temp to ~120 °C)[15]
Key Advantage Access to 3-carboxy functionalityUtilizes simple β-ketoestersMilder conditions, higher functional group tolerance
Key Disadvantage Harsh thermal conditionsHarsh thermal conditions, potential regioselectivity issuesCatalyst cost and sensitivity, CO gas handling[4]

Modern synthetic chemistry has sought to overcome these limitations through the development of catalytic methods.[15] Transition-metal-catalyzed reactions, particularly those using palladium, have emerged as powerful alternatives.[4][16] For example, the palladium-catalyzed carbonylation and cyclization of 2-iodoanilines with terminal acetylenes can construct the quinolin-4-one core under significantly milder conditions.[4] While these methods often require more complex starting materials and catalysts, they offer the significant advantages of broader functional group compatibility and conditions that align better with the principles of green chemistry.[15]

IV. Conclusion

The synthesis of this compound derivatives is a mature field with well-established classical methodologies and promising modern alternatives. The Gould-Jacobs and Conrad-Limpach reactions, despite their requirements for high temperatures, remain indispensable tools due to their reliability and use of accessible starting materials. Understanding the mechanistic rationale behind these pathways—particularly the energetic demands of the thermal cyclization step—is critical for troubleshooting and optimization. As the demand for structurally diverse and complex quinolones in drug discovery continues to grow, the development of milder, more versatile catalytic methods will be paramount. For the practicing scientist, a thorough understanding of both classical and modern approaches provides a complete toolkit for accessing this vital chemical scaffold.

References

The Rising Therapeutic Potential of 7-Fluoroquinolin-4-ol Derivatives: A Technical Guide to Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, the 7-fluoroquinolin-4-ol core has emerged as a particularly promising platform for the development of novel drugs with a wide spectrum of biological activities. The strategic placement of a fluorine atom at the 7-position can significantly enhance the metabolic stability and binding affinity of these compounds to their biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of novel this compound compounds, offering a roadmap for researchers in the field of drug discovery.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The this compound moiety is a versatile pharmacophore that has demonstrated significant potential across various therapeutic areas. Its structural features, particularly the quinolone core and the C7 fluorine substituent, are key to its diverse biological activities. The 4-hydroxyquinoline core is a known precursor in the synthesis of fluoroquinolone antibiotics.[1][2] The fluorine atom at the C6 or C7 position is a common feature in many clinically successful fluoroquinolones, contributing to their enhanced antibacterial potency.[3]

The interest in this compound derivatives extends beyond their antimicrobial properties. Research has shown that modifications to the quinoline ring can yield compounds with potent anticancer and anti-inflammatory effects.[4][5] For instance, the substitution at the 4-position has been a successful strategy in developing targeted anticancer agents.[4]

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core quinoline ring, followed by functionalization at various positions to generate a library of novel compounds.

Synthesis of the Core Scaffold: 7-Fluoro-4-hydroxyquinoline

A common route to the 7-fluoro-4-hydroxyquinoline core involves the cyclization of an appropriately substituted aniline with a malonic acid derivative. For example, 3-chloro-4-fluoroaniline can be reacted with diethyl ethoxymethylene malonate to form 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid.[6] While this example illustrates a 6-fluoro derivative, a similar strategy can be employed with 3-fluoroanilines to obtain the 7-fluoro isomer.

Alternatively, commercially available 7-fluoro-4-hydroxyquinoline can serve as a starting material for further derivatization.[5]

Derivatization Strategies for Biological Screening

Once the 7-fluoro-4-hydroxyquinoline core is obtained, a variety of chemical modifications can be introduced to explore the structure-activity relationship (SAR) and optimize for specific biological activities.

A key strategy for developing anticancer agents from the this compound scaffold involves the conversion of the 4-hydroxyl group to a leaving group, such as a chlorine atom, followed by nucleophilic substitution with various anilines. This approach has been successfully used to synthesize a series of 7-fluoro-4-anilinoquinolines with potent cytotoxic activity against cancer cell lines.[4]

Biological Evaluation of Novel this compound Compounds

A comprehensive evaluation of the biological activities of newly synthesized this compound derivatives is crucial to identify promising lead compounds for further development. This involves a battery of in vitro assays to assess their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity Assessment

The antimicrobial potential of novel this compound derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

This protocol outlines the broth microdilution method, a standard assay for determining the antimicrobial susceptibility of a compound.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the test compounds in MHB in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anticancer Activity Screening

The cytotoxic effects of novel this compound derivatives are assessed against a panel of human cancer cell lines to identify compounds with potent and selective anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, BGC-823).

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

The following table summarizes the in vitro antiproliferative activities of a series of synthesized 7-fluoro-4-anilinoquinolines against HeLa (human cervical cancer) and BGC-823 (human gastric carcinoma) cell lines.[4]

CompoundRHeLa IC50 (μM)BGC-823 IC50 (μM)
1a H>2011.10
1b 2-F>209.85
1c 3-F18.238.56
1d 4-F>2010.21
1e 3-Cl, 4-F15.676.34
1f 3-Cl, 4-Cl10.188.32
1g 4-CH3>209.78
Gefitinib -12.549.87

Data adapted from reference[4].

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of this compound derivatives can be assessed by their ability to inhibit key inflammatory mediators and enzymes.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Materials:

  • COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compounds.

  • Assay buffer.

  • Detection reagents for prostaglandin E2 (PGE2).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Enzyme and Compound Incubation: Incubate the COX enzymes with various concentrations of the test compounds.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a specified time.

  • PGE2 Measurement: Measure the amount of PGE2 produced using a suitable detection method (e.g., ELISA).

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • Anticancer Activity: For the 7-fluoro-4-anilinoquinoline series, substitutions on the aniline ring significantly impact cytotoxicity. For instance, the presence of electron-withdrawing groups, such as chlorine and fluorine, at the meta and para positions of the aniline ring generally leads to enhanced activity against the BGC-823 cell line.[4]

  • Antimicrobial Activity: In the broader class of fluoroquinolones, modifications at the C7 position are known to influence the spectrum of activity and potency.[6] The introduction of various cyclic amines at this position can modulate the compound's interaction with bacterial DNA gyrase and topoisomerase IV.

Visualizing the Mechanism of Action

To better understand the therapeutic potential of these compounds, it is essential to visualize their mechanism of action at a molecular level.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of antimicrobial action of fluoroquinolones.

anticancer_workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Screening In Vitro Anticancer Screening (MTT Assay) Synthesis->Screening Data IC50 Determination Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for anticancer drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make these compounds attractive candidates for further investigation. Future research should focus on expanding the chemical diversity of this scaffold and exploring its potential in other therapeutic areas, such as antiviral and neuroprotective agents. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates.

References

The 7-Fluoroquinolin-4-ol Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The 7-fluoroquinolin-4-ol scaffold represents a cornerstone in contemporary medicinal chemistry, serving as a privileged core for the development of a wide array of therapeutic agents. The strategic incorporation of a fluorine atom at the 7-position of the quinolin-4-ol nucleus imparts unique physicochemical properties that significantly enhance drug-like characteristics, including metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this remarkable scaffold. We will delve into its critical role in the design of potent anticancer agents, particularly kinase inhibitors, as well as its historical and ongoing significance in the development of antimicrobial and antimalarial drugs. Through detailed protocols, data summaries, and mechanistic diagrams, this document serves as a technical resource for researchers and professionals engaged in the field of drug discovery and development.

Introduction: The Quinoline Core and the Strategic Impact of Fluorine

The Quinoline Scaffold: A Historical Mainstay in Drug Discovery

The quinoline ring system is a bicyclic aromatic heterocycle that has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) make it an ideal foundation for designing molecules that can bind effectively to biological targets. From the early discovery of quinine, the first effective treatment for malaria, to the development of synthetic analogs like chloroquine, the quinoline core has been central to the creation of impactful medicines.[1]

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to optimize molecular properties.[2] As the most electronegative element, fluorine can profoundly alter a molecule's electronic characteristics. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects are substantial. Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

  • Increased Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, often leading to enhanced binding potency.[2]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, affecting the molecule's ionization state at physiological pH and influencing its solubility and cell permeability.

  • Improved Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3]

The this compound Moiety: A Synergistic Combination

The this compound scaffold marries the proven biological relevance of the quinoline core with the powerful property-enhancing effects of fluorine. The placement of fluorine at the 7-position is particularly strategic. It significantly influences the electronic distribution of the entire ring system and is a key feature in many successful fluoroquinolone antibiotics and targeted anticancer agents.[4] This guide will explore the synthesis and multifaceted applications that make this specific scaffold a subject of intense and fruitful investigation in medicinal chemistry.

Synthesis of the this compound Core

Retrosynthetic Analysis and Key Synthetic Strategies

The construction of the this compound core is typically achieved through cyclization strategies that form the pyridinone ring onto a pre-existing fluorinated benzene ring. The most common and reliable method is the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a malonic acid derivative, followed by thermal cyclization.

scaffold This compound intermediate1 Cyclization Precursor scaffold->intermediate1 Thermal Cyclization (Gould-Jacobs) aniline 3-Fluoroaniline Derivative intermediate1->aniline Condensation malonic_ester Diethyl ethoxymethylenemalonate (EMME) intermediate1->malonic_ester

Caption: Retrosynthetic analysis of the this compound scaffold.

Detailed Experimental Protocol: Synthesis of this compound via Gould-Jacobs Reaction

This protocol outlines a standard laboratory procedure for synthesizing the core scaffold, starting from 3-fluoroaniline.

Step 1: Condensation of 3-Fluoroaniline with Diethyl ethoxymethylenemalonate (EMME)

  • To a round-bottom flask, add 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Heat the reaction mixture at 100-110 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • After completion, cool the mixture to room temperature. The resulting intermediate, diethyl 2-((3-fluorophenyl)amino)methylenemalonate, will often solidify upon cooling and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-250 °C) and maintain for 30-60 minutes. This high temperature is crucial for the intramolecular cyclization and elimination of ethanol.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate from the solvent.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the residual high-boiling solvent.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the ethyl ester from Step 2 in a 10-20% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux (approximately 100 °C) for 2-4 hours until the ester is fully hydrolyzed to the corresponding carboxylate salt.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

  • The 7-fluoro-4-hydroxyquinoline-3-carboxylic acid will precipitate. Continue heating the acidic mixture at reflux for an additional 1-2 hours to effect decarboxylation.

  • Cool the mixture, collect the resulting solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Medicinal Chemistry Applications and Pharmacological Activities

The this compound scaffold is a versatile platform for developing drugs against a range of diseases.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant application of this scaffold is in the development of kinase inhibitors for oncology.[5] Many derivatives function as ATP-competitive inhibitors, where the quinoline core mimics the adenine ring of ATP, binding to the enzyme's active site.

3.1.1 Mechanism of Action: Inhibition of EGFR The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is often dysregulated in various cancers.[5] 4-Anilinoquinoline derivatives, built upon the 7-fluoroquinoline core, have shown potent inhibitory activity against EGFR. The quinoline nitrogen (N1) typically forms a key hydrogen bond with a conserved water molecule or directly with the "gatekeeper" threonine residue in the kinase hinge region, while the 4-anilino group extends into a hydrophobic pocket.[5]

cluster_membrane Cell Membrane cluster_pathway Signaling Cascade EGFR EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ras Ras/Raf EGFR:p3->Ras PI3K PI3K/Akt EGFR:p3->PI3K ADP ADP EGFR:p3->ADP Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation EGF EGF Ligand EGF->EGFR:p1 Inhibitor 7-Fluoroquinoline Inhibitor Inhibitor->EGFR:p3 Blocks ATP Binding ATP ATP ATP->EGFR:p3

Caption: Inhibition of the EGFR signaling pathway by a 7-fluoroquinoline derivative.

3.1.2 Representative Anticancer Derivatives Several studies have synthesized and evaluated 7-fluoro-4-anilinoquinolines for their antiproliferative activities. The substitution pattern on the 4-anilino ring is crucial for potency and selectivity.

Compound ID4-Anilino SubstitutionHeLa IC₅₀ (µM)BGC823 IC₅₀ (µM)
1a 3'-Chloro11.104.60
1b 4'-Chloro10.124.05
1c 3',4'-Dichloro10.353.63
1f 3'-Chloro-4'-fluoro4.253.92
Gefitinib (Reference Drug)11.2312.45
Data synthesized from literature.[5]

The data clearly shows that compounds bearing the 7-fluoroquinoline scaffold exhibit potent cytotoxic activities against cancer cell lines, with several derivatives (e.g., 1f ) surpassing the efficacy of the reference drug Gefitinib.[5]

Antimicrobial and Antimalarial Activity

The quinoline scaffold is the foundation of the highly successful fluoroquinolone class of antibiotics. The 7-position substituent is critical for antibacterial potency and spectrum.[4][6] While most modern fluoroquinolones are 4-oxo-3-carboxylic acid derivatives, the underlying importance of the 7-substituent is a well-established principle derived from this scaffold.

In the realm of antimalarials, the 7-position substituent on the quinoline ring is also a key determinant of activity.[1] Studies on 4-aminoquinolines have explored how different halogens at this position affect potency against both chloroquine-susceptible and resistant strains of Plasmodium falciparum. While 7-chloro and 7-bromo analogs were highly active, 7-fluoro derivatives were found to be less active, particularly against resistant strains, highlighting the subtle but critical nature of SAR in this context.[7]

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents.

cluster_sar Key SAR Points for this compound Scaffold Scaffold R4 Position 4 (R4) - Critical for target interaction. - OH for core scaffold. - Substituted amino groups (e.g., anilino) for kinase inhibition. R3 Position 3 (R3) - Carboxylic acid essential for antibacterial DNA gyrase activity. - Can be modified for other targets. R7 Position 7 (F) - Enhances metabolic stability. - Modulates electronics and pKa. - Crucial for antibacterial spectrum. R1 Position 1 (R1) - N-alkylation (e.g., cyclopropyl) vital for antibacterial activity.

Caption: Summary of key structure-activity relationships on the scaffold.

  • The 7-Fluoro Group: As discussed, this is a cornerstone modification. Its strong electron-withdrawing nature is vital for the high potency of fluoroquinolone antibiotics and influences the overall electronic character for kinase inhibitors.[4]

  • The 4-Hydroxy/Amino Group: This position is the primary vector for interacting with the target protein. In its -ol form, it's a key building block. When converted to a 4-chloro intermediate and subsequently substituted with an amine (like an aniline), it becomes the crucial pharmacophore for engaging with the kinase hinge region.[5]

  • The 3-Carboxy Group: For antibacterial fluoroquinolones, a carboxylic acid at position 3 is considered essential for binding to the DNA gyrase/topoisomerase IV enzyme complex.[8] For other applications like anticancer agents, this position is often unsubstituted or modified to explore other interactions.

  • The N1 Substituent: In the context of antibacterial agents, a small alkyl group at the N1 position, such as cyclopropyl or ethyl, is vital for potent activity.[4]

Future Perspectives and Conclusion

The this compound scaffold remains a highly valuable and versatile core in medicinal chemistry. While its role in established fields like antibacterials and kinase inhibitors is well-documented, its potential is far from exhausted. Future research directions are likely to include:

  • Exploring New Targets: Applying the scaffold to novel target classes, such as epigenetic enzymes or viral polymerases.[9]

  • Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to design more selective and durable therapeutic agents.

  • Hybrid Molecules: Conjugating the scaffold with other pharmacophores to create hybrid molecules with dual or enhanced mechanisms of action.[10]

References

A Comprehensive Spectroscopic Analysis of 7-Fluoroquinolin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Fluoroquinolin-4-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By synthesizing data from closely related analogs and foundational spectroscopic principles, this document serves as a practical reference for researchers, scientists, and professionals in the field, offering detailed experimental protocols, data interpretation, and insights into the causality behind experimental choices.

Introduction: The Significance of the Quinolone Scaffold

The quinolin-4-ol moiety is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and other therapeutic compounds. The introduction of a fluorine atom at the 7-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Accurate and unambiguous structural characterization is the bedrock of any research and development program. This guide elucidates the spectroscopic signature of this compound, providing a foundational dataset for its identification and further derivatization.

Molecular Structure and Analytical Workflow

The structural elucidation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident characterization.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Molecular Connectivity MS Mass Spectrometry (HRMS) Compound->MS Molecular Weight & Formula IR Infrared Spectroscopy Compound->IR Functional Groups Structure Final Structure Confirmation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons.

  • Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) is typically required.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a highly sensitive nucleus, and spectra can be obtained relatively quickly.[2] Chemical shifts are referenced to an external standard such as CFCl₃.[3][4]

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The quinolin-4-ol tautomer is expected to predominate in solution. The predicted chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the heterocyclic ring system.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.0d~6.0
H-3~6.1d~6.0
H-5~7.8d~9.0
H-6~7.4dd~9.0, ~2.5
H-8~7.6dd~9.0, ~5.0 (⁴JHF)
OH~11.5br s-
NH~12.0br s-

Rationale for Assignments: The protons on the pyridone ring (H-2 and H-3) will appear as doublets due to coupling to each other. The protons on the benzene ring will exhibit characteristic splitting patterns influenced by both H-H and H-F coupling. The OH and NH protons are expected to be broad and downfield due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The carbon chemical shifts are highly informative for confirming the overall carbon skeleton.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~140
C-3~110
C-4~175
C-4a~125 (d, JCF ≈ 8 Hz)
C-5~120 (d, JCF ≈ 5 Hz)
C-6~115 (d, JCF ≈ 22 Hz)
C-7~160 (d, JCF ≈ 250 Hz)
C-8~105 (d, JCF ≈ 25 Hz)
C-8a~140

Rationale for Assignments: The carbonyl carbon (C-4) will be the most downfield signal. The carbon directly attached to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant. Carbons in proximity to the fluorine will show smaller two-, three-, and four-bond couplings.[5]

Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)

The ¹⁹F NMR spectrum will provide a direct observation of the fluorine environment.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
7-F~ -115m

Rationale for Assignment: The chemical shift of aromatic fluorine is sensitive to its electronic environment.[2][6] The multiplicity will arise from coupling to neighboring aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode, which is a soft ionization technique suitable for polar molecules like this compound.

  • Mass Analyzer: Employ a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass to confirm the elemental formula.

Expected Mass Spectrometry Data
ParameterExpected Value
Molecular FormulaC₉H₆FNO
Exact Mass163.0433
[M+H]⁺ (Monoisotopic)164.0512
Fragmentation Pathway Analysis

Under collision-induced dissociation (CID), the protonated molecule will undergo fragmentation, providing structural insights. The fragmentation of quinolones often involves characteristic losses.[7]

Fragmentation_Pathway M_H [M+H]⁺ m/z = 164.0512 Frag1 [M+H - CO]⁺ m/z = 136.0563 M_H->Frag1 - CO Frag2 [M+H - H₂O]⁺ m/z = 146.0406 M_H->Frag2 - H₂O

Caption: Predicted primary fragmentation pathways for protonated this compound.

Rationale for Fragmentation: The loss of carbon monoxide (CO) is a common fragmentation pathway for quinolones and related cyclic ketones.[7] The loss of water (H₂O) from the molecular ion is also a possibility, though the loss of CO is often more prominent.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensity
3400-3200O-H stretchBroad, Strong
3200-3000N-H stretchBroad, Medium
3100-3000Aromatic C-H stretchMedium
~1650C=O stretch (Amide I)Strong
1600-1450C=C and C=N stretchingMedium-Strong
~1250C-F stretchStrong

Rationale for Assignments: The broad absorption in the high-frequency region is characteristic of O-H and N-H stretching vibrations, likely involved in hydrogen bonding.[8] The strong peak around 1650 cm⁻¹ is indicative of the carbonyl group of the quinolin-4-one system.[9] Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.[10] The C-F stretch will give rise to a strong absorption in the fingerprint region.

Conclusion

The spectroscopic analysis of this compound through NMR, MS, and IR provides a comprehensive and unambiguous structural characterization. The predicted data and interpretations presented in this guide, derived from foundational principles and analysis of related structures, offer a robust framework for researchers. This guide underscores the importance of a multi-technique approach to structural elucidation and provides the necessary protocols and reference data to support ongoing research and development in the vital field of medicinal chemistry.

References

An In-depth Technical Guide to 7-Fluoroquinolin-4-ol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-Fluoroquinolin-4-ol, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, a robust synthesis protocol, its critical applications in oncology, and essential characterization and safety data. This document is designed to serve as a practical resource, blending established chemical principles with field-proven insights to empower your research endeavors.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the fields of oncology and infectious disease. The strategic incorporation of a fluorine atom, particularly on the benzo ring of the quinoline system, can profoundly and often beneficially modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.

This compound (also known as 7-Fluoro-4-hydroxyquinoline) serves as a pivotal intermediate in the synthesis of targeted therapies, especially kinase inhibitors. Its structure allows for versatile modification at the 4-position, enabling the construction of libraries of compounds for screening and optimization. Understanding the synthesis and reactivity of this key building block is therefore fundamental for any research program focused on this important class of molecules.

Physicochemical and Supplier Information

A clear understanding of a compound's basic properties and its commercial availability is the first step in any research workflow.

PropertyValueSource
Chemical Name This compound-
Synonyms 7-Fluoro-4-hydroxyquinoline, 7-Fluoro-4-quinolinol[1]
CAS Number 391-83-3 [1][2]
Molecular Formula C₉H₆FNO[2]
Molecular Weight 163.15 g/mol [2]
Appearance Typically an off-white to light brown powder[3]

Table 1: Core Properties of this compound.

Commercial Suppliers

This intermediate is available from several fine chemical suppliers specializing in building blocks for research and development. It is crucial to obtain a certificate of analysis from the supplier to verify purity and identity before use.

SupplierCatalog Number (Example)Website
Santa Cruz Biotechnologysc-275151--INVALID-LINK--[2]
Apollo ScientificPC2037--INVALID-LINK--[4]
BioBlocksQU120--INVALID-LINK--[1]
HENAN SUNLAKE ENTERPRISE---INVALID-LINK--[3]

Table 2: Selected Suppliers of this compound.

Synthesis Methodology: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction . This thermal cyclization process offers a straightforward pathway from readily available anilines.[5][6]

Mechanistic Rationale

The reaction proceeds in two key stages:

  • Condensation: A substituted aniline (3-fluoroaniline) undergoes a nucleophilic substitution reaction with an ethoxymethylenemalonate ester. This step forms an anilidomethylenemalonate intermediate via the elimination of ethanol.[6]

  • Thermal Cyclization: At high temperatures (typically >250 °C), the intermediate undergoes a 6-electron electrocyclization onto the aromatic ring.[6] This is the critical ring-forming step. The choice of the ortho position for cyclization is governed by the electronic and steric nature of the substituents on the aniline ring. Subsequent tautomerization yields the stable 4-hydroxyquinoline system.[6]

The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is essential to achieve the high temperatures required for efficient cyclization and to maximize yields.[6]

Experimental Workflow Diagram

Gould_Jacobs_Workflow cluster_prep Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization cluster_workup Step 3: Purification reactants 3-Fluoroaniline + Diethyl Ethoxymethylenemalonate mix Mix & Heat (~120-130 °C) reactants->mix 1 eq. intermediate Isolate Intermediate: Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate mix->intermediate Monitor via TLC Remove Ethanol dissolve Dissolve Intermediate in Diphenyl Ether intermediate->dissolve heat Heat to Reflux (~250-260 °C) dissolve->heat Inert Atmosphere precipitate Cool & Precipitate Product heat->precipitate Monitor via TLC filter Filter Crude Product precipitate->filter wash Wash with Hexane (to remove solvent) filter->wash recrystallize Recrystallize from Ethanol or Acetic Acid wash->recrystallize final_product This compound (Dry under vacuum) recrystallize->final_product

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. Adherence to all institutional safety protocols is mandatory.

  • Condensation: In a round-bottom flask equipped with a distillation head, combine 3-fluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.). Heat the mixture with stirring to 120-130 °C. Ethanol will begin to distill off. Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting aniline is consumed (typically 1-2 hours), cool the reaction mixture. The resulting oil, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate, can often be used in the next step without further purification.

  • Cyclization: In a separate three-neck flask equipped with a reflux condenser and a thermometer, add a high-boiling solvent such as diphenyl ether. Heat the solvent to 250 °C under an inert atmosphere (e.g., Nitrogen or Argon). Slowly add the intermediate from the previous step to the hot solvent. Maintain the temperature at reflux (250-260 °C) and monitor the reaction by TLC until the intermediate is consumed (typically 30-60 minutes).

  • Work-up and Purification: Allow the reaction mixture to cool to below 100 °C. Add cyclohexane or hexane to precipitate the crude product. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with hexane to remove the residual high-boiling solvent. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid to yield the final product as a solid. Dry the purified product under vacuum.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-hydroxyquinoline core is a bioisostere of the 4-anilinoquinazoline scaffold found in several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib.[7] The nitrogen at position 1 and the hydroxyl group at position 4 (or a substituted amino group) are critical for binding to the ATP pocket of protein kinases.

This compound is a direct precursor to 4-chloro-7-fluoroquinoline. The 4-hydroxyl group is readily converted to a chlorine atom using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This chlorinated intermediate is now an electrophile, primed for nucleophilic substitution with a variety of anilines to generate a library of 4-anilinoquinoline derivatives, which are potent kinase inhibitors.[7]

Role in Targeting Cancer Signaling Pathways

Many cancers are driven by the aberrant activity of protein kinases, such as EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are key nodes in signaling pathways that control cell growth, proliferation, and angiogenesis.[7] Small molecule inhibitors that block the ATP-binding site of these kinases can shut down these pro-cancerous signals. The 7-fluoro-4-anilinoquinoline scaffold has been shown to be highly effective in this role.[7]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR (Receptor Tyrosine Kinase) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription (via other effectors) Outcome Inhibition of: - Cell Proliferation - Angiogenesis - Survival Transcription->Outcome Inhibitor 7-Fluoro-4-anilinoquinoline Derivative Inhibitor->EGFR ATP Site Blockade GrowthFactor Growth Factor (e.g., EGF, VEGF) GrowthFactor->EGFR

Caption: Inhibition of the EGFR/VEGFR signaling cascade by a 7-fluoro-4-anilinoquinoline derivative.

Spectroscopic Characterization

Disclaimer: The following data are predicted values and must be confirmed by experimental analysis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The fluorine atom at C7 will cause characteristic splitting patterns (coupling) for nearby protons, particularly H6 and H8.

  • H2 & H3: These protons on the pyridine ring will likely appear as doublets around 7.8-8.2 ppm (H2) and 6.0-6.5 ppm (H3), respectively, with a typical coupling constant of ~6-8 Hz.

  • H5: Expected to be a doublet of doublets around 8.0-8.3 ppm, coupled to H6.

  • H6: Will likely appear as a triplet or doublet of doublets around 7.2-7.5 ppm, showing coupling to both H5 and the fluorine at C7.

  • H8: Will be a doublet of doublets around 7.3-7.6 ppm, with a smaller coupling to the fluorine atom.

  • N-H/O-H: A broad singlet, which may be exchangeable with D₂O, typically in the downfield region (>10 ppm).

¹³C NMR Spectroscopy

The carbon spectrum will reflect the nine carbon atoms in the molecule. The carbon directly attached to fluorine (C7) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons two (C6, C8) and three (C5a, C8a) bonds away will also show smaller C-F couplings.

Carbon AtomPredicted Chemical Shift (δ, ppm)Key Feature
C2~140
C3~110
C4~175Carbonyl-like due to tautomerism
C4a~140
C5~125
C6~115Doublet due to ²JCF coupling
C7~160Doublet due to ¹JCF coupling
C8~110Doublet due to ²JCF coupling
C8a~120Doublet due to ³JCF coupling

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

¹⁹F NMR Spectroscopy

In a proton-decoupled ¹⁹F NMR spectrum, this compound is expected to show a single resonance. For aromatic fluorides, the chemical shift typically falls in the range of -100 to -130 ppm relative to CFCl₃.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a rich area of medicinal chemistry. Its straightforward synthesis via the Gould-Jacobs reaction and its strategic importance as a precursor to potent kinase inhibitors make it an invaluable tool for drug discovery programs. By understanding its synthesis, reactivity, and biological context, researchers can effectively leverage this building block to develop the next generation of targeted therapeutics.

References

7-Fluoroquinolin-4-ol: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Physicochemical Properties, Reactivity, and Applications of a Key Synthetic Intermediate

Introduction

7-Fluoroquinolin-4-ol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a fluorinated derivative of 4-hydroxyquinoline, its unique electronic properties and synthetic versatility make it a valuable building block for the development of novel therapeutic agents and functional materials. The strategic placement of a fluorine atom at the 7-position can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its characterization, reactivity, and practical applications. The narrative moves beyond a simple recitation of data, explaining the causality behind its chemical behavior and the rationale for established experimental protocols.

Molecular and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 1679-66-9[3]
Molecular Formula C₉H₆FNO[4]
Molecular Weight 163.15 g/mol [4]
Appearance Off-white to light brown solid[5]
Melting Point >250 °C[6]
Boiling Point ~338.2 °C at 760 mmHg (Predicted)[7]
Solubility Limited solubility in water, soluble in organic solvents like DMSO and DMF.[2]

Note: Some physical properties, such as boiling point, are predicted values from computational models due to the high melting point of the compound.

Structural Elucidation and Spectroscopic Profile

Accurate structural confirmation of this compound is paramount for its use in research and development. Standard spectroscopic techniques provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound.

  • ¹H NMR: The proton NMR spectrum will display distinct signals for the aromatic protons on the quinoline core. The protons on the fluorinated ring will exhibit splitting patterns influenced by the fluorine atom (H-F coupling). The hydroxyl proton (OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbon atom bonded to the fluorine (C-7) will show a large one-bond coupling constant (¹JCF), which is a definitive indicator of fluorination at that position. The chemical shifts of C-5, C-6, and C-8 will also be influenced by the fluorine substituent.[8]

  • ¹⁹F NMR: Fluorine NMR provides a direct method to confirm the presence and chemical environment of the fluorine atom. This compound will exhibit a single resonance in the ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

  • O-H Stretch: A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, often broadened by hydrogen bonding.

  • C=O Stretch (Keto form): Due to tautomerism (see Section 3.1), a strong absorption band may be present around 1650-1600 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the keto tautomer (7-fluoroquinolin-4(1H)-one).[8]

  • C=C and C=N Stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring and C=N bond vibrations.

  • C-F Stretch: A strong, sharp absorption band in the 1250-1000 cm⁻¹ region is characteristic of the C-F bond stretch.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the molecule's fragmentation pattern.[9]

  • Molecular Ion Peak (M⁺): In Electron Impact (EI-MS), the molecular ion peak should be observed at an m/z ratio corresponding to the molecular weight of the compound (163.15). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₉H₆FNO).

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups: the hydroxyl group, the quinoline ring system, and the fluorine substituent.

Keto-Enol Tautomerism

A critical chemical property of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (quinolin-4-ol) and the more stable keto form (quinolin-4(1H)-one).[10][11][12] This equilibrium is fundamental to its reactivity and spectroscopic characterization. For most 4-hydroxyquinolines, the equilibrium heavily favors the keto tautomer, which is stabilized by the formation of an amide-like system.[13]

// Equilibrium arrows enol -> keto [dir=forward, label="⇌", fontsize=24, color="#4285F4"]; keto -> enol [dir=forward, label="", fontsize=24, color="#4285F4"]; } Keto-Enol Tautomerism of this compound.

Expert Insight: The predominance of the keto form explains why the IR spectrum often shows a strong carbonyl (C=O) absorption. In solution, the ratio of tautomers can be influenced by solvent polarity and pH. This equilibrium is crucial, as the reactivity of the molecule can proceed from either tautomer, enabling it to act as a nucleophile through the oxygen (enol form) or nitrogen (keto form).

Acidity and Basicity

The pKa of this compound is influenced by both the acidic hydroxyl group and the basic quinoline nitrogen. The electron-withdrawing nature of the fluorine atom increases the acidity of the hydroxyl group compared to the non-fluorinated parent compound, 4-hydroxyquinoline.

Synthetic Reactivity

This compound is a versatile intermediate for further chemical modification.

  • O-Alkylation/O-Acylation: The hydroxyl group can be readily alkylated or acylated under basic conditions to form ethers and esters, respectively.

  • N-Alkylation: The ring nitrogen of the predominant keto tautomer can be alkylated, for example, using alkyl halides in the presence of a base.

  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The position of substitution will be directed by the existing substituents (hydroxyl/oxo and fluorine groups).

Synthesis and Characterization Workflow

A common route for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction or its variations. A generalized workflow for the synthesis and subsequent characterization is outlined below.

// Nodes Reactants [label="Reactants\n(e.g., 3-Fluoroaniline and\nDiethyl malonate)"]; Reaction [label="Cyclization Reaction\n(e.g., Conrad-Limpach)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Reaction Workup\n(Quenching, Extraction)"]; Purification [label="Purification\n(Recrystallization or\nColumn Chromatography)"]; Product [label="Pure this compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR (¹H, ¹³C, ¹⁹F)"]; MS [label="Mass Spectrometry (MS)"]; IR [label="IR Spectroscopy"]; MP [label="Melting Point (MP)"];

// Edges Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; Product -> Characterization; Characterization -> NMR [dir=none]; Characterization -> MS [dir=none]; Characterization -> IR [dir=none]; Characterization -> MP [dir=none]; } Synthesis and Characterization Workflow.

Protocol: Representative Synthesis via Gould-Jacobs Reaction

This protocol describes a common method for synthesizing the quinoline core.

Objective: To synthesize this compound from 3-fluoroaniline.

Materials:

  • 3-Fluoroaniline

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Dowtherm A (or other high-boiling point solvent)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Condensation: In a round-bottom flask, mix equimolar amounts of 3-fluoroaniline and diethyl (ethoxymethylene)malonate. Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. The progress can be monitored by TLC. This step forms the intermediate enamine.

    • Rationale: This is a nucleophilic addition-elimination reaction where the aniline nitrogen attacks the electron-deficient carbon of the double bond in DEEM, followed by the elimination of ethanol.

  • Step 2: Cyclization: Add the crude intermediate from Step 1 to a high-boiling point solvent like Dowtherm A. Heat the mixture to a high temperature (typically ~250 °C) to induce thermal cyclization.

    • Rationale: The high temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution, where the enamine ring closes onto the aniline ring to form the quinoline core, yielding ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Step 3: Hydrolysis and Decarboxylation: Cool the reaction mixture and carefully dilute it with a solvent like hexane to precipitate the product from Step 2. Isolate the solid and add it to an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Reflux the mixture until the hydrolysis of the ester and subsequent decarboxylation are complete (monitor by TLC).

    • Rationale: The basic conditions hydrolyze the ethyl ester to a carboxylate salt. Upon heating, this intermediate readily decarboxylates to form the desired this compound.

  • Step 4: Purification (Self-Validation): Cool the basic solution and filter if necessary. Acidify the filtrate with concentrated HCl to a pH of ~5-6. The product, this compound, will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid).

    • Validation: Confirm the purity and identity of the final product by measuring its melting point and comparing it to the literature value (>250 °C).[6] Further validation must be performed using the spectroscopic methods outlined in Section 2.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and fluoroquinolones, in particular, are a cornerstone of antimicrobial therapy.[1] this compound serves as a key starting material for the synthesis of a wide range of biologically active molecules.

  • Anticancer Agents: The 4-quinolone structure is integral to compounds that act as tyrosine kinase inhibitors and topoisomerase inhibitors.[14][15] The fluorine atom can enhance binding affinity and improve metabolic stability, making derivatives of this compound attractive candidates for anticancer drug discovery.[14][16]

  • Antibacterial Agents: While distinct from the fluoroquinolone antibiotics that typically feature a carboxylic acid at the 3-position, the 7-fluoro-4-quinolone core is a component in the design of new antibacterial agents targeting various bacterial processes.[17][18]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold allows for its incorporation into compounds targeting a wide array of diseases, including malaria, viral infections, and inflammatory conditions.[1][19]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[20]

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[7]

Conclusion

This compound is a compound of significant scientific importance, characterized by its stable, high-melting-point solid form and its existence in a keto-enol tautomeric equilibrium. Its well-defined spectroscopic profile allows for unambiguous identification, while its chemical reactivity makes it an adaptable intermediate for organic synthesis. The strategic presence of a fluorine atom enhances its potential as a scaffold in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. This guide has provided a detailed technical overview intended to support and inform the research and development efforts of scientific professionals working with this versatile molecule.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Fluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The quinoline heterocycle is a cornerstone of medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents. Its rigid, planar structure and capacity for diverse functionalization have made it a recurring motif in the pharmacopeia. The strategic introduction of a fluorine atom at the 7-position, coupled with a hydroxyl group at the 4-position, yields 7-Fluoroquinolin-4-ol – a compound poised at the intersection of well-established antibacterial activity and burgeoning potential in oncology and beyond. This technical guide serves as a roadmap for the exploration of this compound's therapeutic landscape. It is designed not as a static review, but as a dynamic, actionable framework for target identification and validation, empowering researchers to translate the chemical promise of this molecule into tangible therapeutic advances.

The Scientific Premise: Why this compound Warrants Investigation

The therapeutic potential of this compound is not speculative; it is rooted in the extensive history and known bioactivities of the broader fluoroquinolone class. While direct research on this specific molecule is nascent, a wealth of data on its structural congeners provides a strong foundation for hypothesizing its molecular targets.

  • The Fluoroquinolone Heritage: The defining feature of this class is the fluorine atom on the quinoline ring, which is known to dramatically enhance antibacterial potency by improving cellular uptake and interaction with target enzymes.[1][] The core mechanism for their antibacterial effect is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][][3][4] These enzymes are critical for DNA replication, and their inhibition leads to the cessation of bacterial growth and cell death.[1][]

  • Anticancer Activity of the Quinolone Core: Beyond their antibacterial applications, numerous quinolone derivatives have demonstrated significant anticancer activity.[5][6][7] This is primarily attributed to their ability to poison human type II topoisomerases, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[7][8] Furthermore, certain quinoline-based compounds have been developed as potent inhibitors of protein kinases, which are central to the signaling pathways that drive cancer cell proliferation and survival.[9]

  • Structural Alerts for Broader Bioactivity: The 4-oxo group of the quinolone ring is essential for its biological activity, in part due to its ability to chelate divalent metal ions like Mg2+, which is crucial for binding to topoisomerase enzymes.[1][10] The 7-fluoro substituent, while a hallmark of antibacterial potency, may also influence interactions with other, non-bacterial targets.

Primary Hypothesized Target Classes

Based on the established pharmacology of the quinoline scaffold, we can propose several high-priority target classes for this compound.

Bacterial Type II Topoisomerases

This remains the most probable and potent area of activity for this compound, positioning it as a potential antibacterial agent.

  • Target Rationale: The fundamental mechanism of fluoroquinolones involves the stabilization of a ternary complex between the drug, the topoisomerase enzyme, and cleaved DNA.[3][10] This prevents the re-ligation of the DNA strands, leading to lethal double-strand breaks.

  • Specific Enzymes:

    • DNA Gyrase (GyrA and GyrB subunits): The primary target in many Gram-negative bacteria.[][4]

    • Topoisomerase IV (ParC and ParE subunits): The primary target in many Gram-positive bacteria.[][4]

Human Topoisomerase II

The structural similarity to known topoisomerase-poisoning anticancer drugs makes this a compelling therapeutic avenue.

  • Target Rationale: Human topoisomerase II is functionally homologous to bacterial gyrase and topoisomerase IV. Many anticancer drugs, such as etoposide and doxorubicin, function by stabilizing the topoisomerase II-DNA cleavage complex.[11] Quinolone derivatives have been shown to act through a similar mechanism.[7][8]

  • Therapeutic Implication: Inhibition of human topoisomerase II would suggest potential as a cytotoxic agent for cancer therapy.[5][12]

Protein Kinases

The quinoline scaffold is a known "hinge-binding" motif for many protein kinases, suggesting a potential role in oncology and inflammatory diseases.

  • Target Rationale: The ATP-binding site of many kinases contains a "hinge" region that forms hydrogen bonds with inhibitors. The quinoline ring system is well-suited to occupy this pocket and establish these critical interactions.

  • Potential Kinase Targets:

    • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are often dysregulated in cancer.

    • Non-Receptor Tyrosine Kinases: Including Src and Abl, which are involved in cancer cell signaling.

    • Other Kinases: Potentially including those involved in inflammatory signaling pathways.

A Phased Approach to Target Identification and Validation

A rigorous, multi-step experimental strategy is essential to move from hypothesized targets to validated mechanisms of action.

Phase 1: Unbiased Target Discovery

The initial phase should employ broad, unbiased screening methods to identify proteins that physically interact with this compound.

G cluster_0 Unbiased Screening cluster_1 Hit Identification A Affinity Chromatography-Mass Spectrometry C Protein Identification (LC-MS/MS) A->C B Chemical Proteomics (e.g., KiNativ, TPP) B->C D Bioinformatics Analysis (Pathway & GO Enrichment) C->D

Caption: Workflow for unbiased identification of protein binders.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group).

  • Immobilization: Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads.

  • Cell Lysate Incubation: Incubate the immobilized compound with a cell lysate from a relevant cell line (e.g., a cancer cell line or a bacterial lysate).

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute specifically bound proteins, either by competing with an excess of free this compound or by denaturation.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase 2: Target Engagement and Functional Validation

Once a list of potential binding partners is generated, it is crucial to confirm that this compound engages these targets in a cellular context and modulates their function.

G cluster_0 Target Engagement cluster_1 In Vitro Functional Assays cluster_2 Cell-Based Functional Assays A Cellular Thermal Shift Assay (CETSA) B Enzymatic Assays (e.g., Topoisomerase Decatenation, Kinase Activity) A->B C Binding Affinity Assays (e.g., SPR, ITC) A->C D Phenotypic Assays (e.g., Cell Viability, Apoptosis, Bacterial Growth) B->D C->D E Target-Specific Biomarker Modulation (e.g., Western Blot for Phospho-proteins) D->E

Caption: Workflow for validating target engagement and function.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with varying concentrations of this compound.

  • Heat Challenge: Heat the treated cells across a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound confirms target engagement.

Data Synthesis and Prioritization Framework

The successful identification of a therapeutic target requires the convergence of multiple lines of evidence. The following table provides a framework for prioritizing the most promising candidates.

Table 1: Target Prioritization Matrix

Parameter Description High-Priority Indication
Binding Affinity (Kd) The concentration of the compound required to occupy 50% of the target protein at equilibrium.Sub-micromolar to low micromolar affinity.
Target Engagement (CETSA) Demonstrable stabilization of the target protein in a cellular environment upon compound binding.A clear and concentration-dependent thermal shift.
In Vitro Potency (IC50/EC50) The concentration of the compound that elicits a 50% response in a functional assay (e.g., enzyme inhibition).Potency that is significantly greater than off-target activities.
Cellular Potency The concentration of the compound that produces a desired phenotypic effect in cells (e.g., inhibition of cell proliferation).A strong correlation between target engagement and cellular phenotype.
Selectivity The degree to which the compound interacts with the intended target over other proteins.High selectivity against other members of the same protein family and unrelated proteins.
"On-Target" Phenotype The observed cellular effect is consistent with the known biological role of the target.Genetic knockdown (e.g., siRNA) of the target phenocopies the effect of the compound.

Concluding Remarks and Future Outlook

This compound stands as a molecule of considerable therapeutic promise, benefiting from a rich history of medicinal chemistry within the quinolone class. While its primary activities are likely to be in the realms of antibacterial and anticancer applications through the targeting of topoisomerases, the potential for kinase inhibition should not be overlooked. The experimental workflows detailed in this guide provide a clear and logical path forward for the definitive identification and validation of its molecular targets. The successful execution of these studies will be instrumental in defining the optimal clinical development path for this promising compound. Future research should also focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to ensure a favorable therapeutic window.

References

In silico modeling of 7-Fluoroquinolin-4-ol interactions

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> In Silico Modeling of 7-Fluoroquinolin-4-ol Interactions: A Technical Guide for Drug Discovery Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, notably in the realms of anticancer and antimicrobial drug discovery.[1][2] The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, a concept well-utilized in modern drug design.[3] This guide focuses on this compound, a specific derivative with potential biological relevance.

Computational, or in silico, modeling has become an indispensable tool in the drug discovery pipeline, offering a cost-effective and rapid means to predict and analyze molecular interactions.[4] By simulating the binding of small molecules like this compound to biological targets at an atomic level, we can generate hypotheses, prioritize candidates for synthesis, and gain deep mechanistic insights that guide further experimental work.[5]

This technical guide provides a comprehensive, workflow-driven approach to the in silico modeling of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the scientific rationale behind each methodological choice. We will proceed from foundational preparations to advanced simulation and analysis, establishing a self-validating protocol rooted in established best practices.

Part I: Foundational Preparations & Strategic Choices

A successful in silico study is built upon meticulous preparation of both the ligand (this compound) and its biological target. The choices made at this stage propagate through the entire workflow, directly impacting the reliability of the final results.

Target Identification and Justification

Quinolone derivatives have been shown to interact with a variety of biological targets, including protein kinases and bacterial enzymes.[6][7] For the purpose of this guide, we will hypothesize a protein kinase as the target, a common focus for quinoline-based inhibitors.[2] The selection of a specific Protein Data Bank (PDB) entry is the first critical step.

Protocol for Target Selection:

  • Literature Review: Identify kinases implicated in a disease of interest where quinoline-based inhibitors have shown activity.

  • PDB Search: Search the RCSB Protein Data Bank for high-resolution (< 2.5 Å) crystal structures of the selected kinase, preferably co-crystallized with a ligand similar to the quinoline scaffold.

  • Structural Quality Assessment: Evaluate the chosen PDB entry for completeness, checking for missing residues or loops and assessing the electron density fit.[8]

Protein Preparation: Ensuring Structural Integrity

Raw PDB structures are not immediately ready for simulation. They often contain experimental artifacts and lack information required by molecular mechanics force fields.[9] The goal of protein preparation is to produce a chemically correct, energy-minimized structure.[10]

Protocol for Protein Preparation:

  • Import Structure: Load the selected PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera).[10]

  • Initial Cleanup: Remove all non-essential components, such as crystallization agents and solvent molecules, except for crystallographic waters that may play a role in ligand binding.[8][11]

  • Add Hydrogens: Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

  • Assign Bond Orders & Charges: Correctly assign bond orders and formal charges to all atoms.

  • Treat Disulfide Bonds: Ensure disulfide bonds are correctly identified and modeled.

  • Fill Missing Loops/Sidechains: Use tools like Prime (Schrödinger) or Modeller to rebuild any missing structural elements.[9][12]

  • Optimize Hydrogen Bond Network: Systematically sample orientations of hydroxyl groups, histidine tautomers, and glutamine/asparagine sidechain flips to optimize the hydrogen-bonding network.[9]

  • Restrained Energy Minimization: Perform a final, restrained minimization of the structure to relieve any steric clashes while preserving the experimentally determined backbone coordinates. The OPLS (Optimized Potentials for Liquid Simulations) or AMBER force fields are commonly used for this step.[9]

Ligand Preparation: Defining the Small Molecule

The accuracy of the ligand's 3D structure, protonation state, and partial charges is paramount for predicting its interaction with the target.

Protocol for this compound Preparation:

  • Generate 3D Structure: Draw the 2D structure of this compound and convert it to a low-energy 3D conformation.

  • Determine Protonation State: Use a tool like Epik or MarvinSketch to predict the most likely ionization state at a physiological pH of 7.4. For this compound, the 4-ol group can exist in a tautomeric equilibrium with the 4-oxo form; the modeling should account for the most stable tautomer.

  • Generate Conformers: If the ligand has rotatable bonds, generate a set of low-energy conformers to ensure conformational space is adequately sampled during docking.

  • Assign Force Field Parameters: Assign atom types and calculate partial charges. The General Amber Force Field (GAFF/GAFF2) is specifically designed for drug-like organic molecules and is compatible with the AMBER protein force fields.[13][14]

Part II: The In Silico Modeling Workflow

This section details the core computational experiments, from initial docking to binding free energy calculations, forming a cohesive and logical progression.

G cluster_prep Part I: Preparation cluster_workflow Part II: Core Workflow cluster_analysis Part III: Analysis Target_ID Target Identification (PDB Selection) Prot_Prep Protein Preparation (Cleanup, H-addition, Minimization) Target_ID->Prot_Prep Docking Molecular Docking (Pose Prediction & Scoring) Prot_Prep->Docking Lig_Prep Ligand Preparation (Tautomer, Charges, Conformers) Lig_Prep->Docking MD_Sim Molecular Dynamics (Stability & Conformational Sampling) Docking->MD_Sim Select best pose(s) Free_Energy Binding Free Energy Calculation (MM/GBSA or MM/PBSA) MD_Sim->Free_Energy Use simulation trajectory Results Data Interpretation & Hypothesis Generation Free_Energy->Results

Caption: The integrated in silico modeling workflow.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[15][16] It serves as a computational "search" to find the best geometric and energetic fit.

Protocol for Molecular Docking:

  • Define the Binding Site: Define a docking grid or box centered on the active site, typically guided by the position of a co-crystallized ligand or known catalytic residues.[16]

  • Run Docking Algorithm: Use a validated docking program such as Glide, AutoDock Vina, or GOLD.[15][17] These programs use different search algorithms to explore the ligand's conformational and orientational space within the binding site.[15]

  • Pose Analysis: Analyze the top-scoring poses. A valid pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with key active site residues.

  • Scoring and Ranking: The docking score provides an estimate of binding affinity. While useful for ranking, these scores are generally not quantitative predictors of true binding free energy.[18]

Table 1: Example Docking Results for this compound

Pose IDDocking Score (kcal/mol)Key Interactions Observed
1-9.2H-bond to hinge region backbone; Pi-pi stack with Phe; Hydrophobic contact with Leu, Val
2-8.5H-bond to catalytic Lys; Halogen bond with Asp
3-7.8Water-mediated H-bond to gatekeeper Thr
Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulations model the dynamic nature of the protein-ligand complex over time.[19] This allows for the assessment of binding pose stability and reveals conformational changes that are not captured by docking.[20]

Protocol for Protein-Ligand MD Simulation:

  • System Building: The top-ranked docking pose is used as the starting structure. This complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

  • Neutralization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the overall charge of the system.

  • Force Field Selection: The AMBER force field (e.g., ff14SB for protein) and GAFF2 (for the ligand) are a well-established combination for protein-ligand simulations.[13][14]

  • Energy Minimization: The entire system (protein, ligand, solvent, ions) is energy-minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 atm) while restraining the protein and ligand heavy atoms. This allows the solvent to relax around the complex.[21] This is typically done in two stages: NVT (constant volume) followed by NPT (constant pressure) ensemble.[21][22]

  • Production Run: The restraints are removed, and the simulation is run for a duration sufficient to observe stable behavior (typically 100-500 nanoseconds).[23] Trajectory data (atomic coordinates over time) is saved at regular intervals.

Binding Free Energy Calculation: Refining Affinity Estimates

MD simulations provide the necessary dynamic data to calculate binding free energy with higher accuracy than docking scores. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular end-point techniques that balance accuracy and computational cost.[18][24]

Protocol for MM/GBSA Calculation:

  • Trajectory Extraction: Snapshots of the complex, protein, and ligand are extracted from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, the following energy terms are calculated:

    • Molecular Mechanics Energy (ΔE_MM): The internal energy, van der Waals, and electrostatic interactions.

    • Solvation Free Energy (ΔG_solv): The energy required to transfer the molecule from a vacuum to the solvent. This is composed of a polar component (calculated by the GB or PB model) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).[25][26]

  • Free Energy Averaging: The binding free energy (ΔG_bind) is calculated by averaging the results over all snapshots.

The equation is as follows: ΔG_bind = < ΔE_MM > + < ΔG_solv > - TΔS

Note: The entropy term (TΔS) is computationally expensive to calculate and is often omitted when comparing the relative affinities of similar ligands, with the assumption that the entropic contribution is similar across the series.[24]

Part III: Advanced Modeling & Data Interpretation

Quantum Mechanics (QM) in Modeling

For certain interactions, such as those involving metal ions, covalent bonds, or significant charge transfer, classical molecular mechanics (MM) force fields may be insufficient.[27][28] Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where a small, critical region (e.g., the ligand and the immediate active site) is treated with high-accuracy QM methods, while the rest of the protein is treated with efficient MM methods.[5][29] This approach provides a more accurate description of electronic effects at the heart of the binding event.[27]

QMMM System Full System (Protein + Ligand + Solvent) QM_Region QM Region (Ligand + Active Site) System->QM_Region High Accuracy (DFT, HF) MM_Region MM Region (Rest of Protein + Solvent) System->MM_Region High Efficiency (Force Field) QM_Region->MM_Region Interaction

Caption: Conceptual diagram of a QM/MM hybrid model.

Interpreting the Results

The synthesis of data from docking, MD, and free energy calculations provides a multi-faceted view of the molecular interaction.

  • Docking: Identifies plausible binding modes and provides a rapid, initial ranking of potential binders.

  • MD Simulation: Validates the stability of the predicted binding pose. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over time can confirm if the complex reaches a stable equilibrium.

  • MM/GBSA: Offers a more quantitative estimate of binding affinity and allows for the decomposition of the binding energy into contributions from individual residues, highlighting the key drivers of binding.[18]

Conclusion

This guide has outlined a rigorous and scientifically grounded workflow for the in silico modeling of this compound. By integrating molecular docking, molecular dynamics, and free energy calculations, researchers can move beyond simple binding pose prediction to a dynamic and more quantitative understanding of molecular recognition. The emphasis on meticulous preparation and the justification of methodological choices ensures that the resulting models are robust and reliable, providing actionable insights to accelerate the drug discovery process. The application of these computational techniques is a critical step in transforming promising chemical matter into next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Antibacterial Evaluation of 7-Fluoroquinolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial applications of 7-Fluoroquinolin-4-ol analogs. This document delves into the mechanism of action, structure-activity relationships, and provides detailed protocols for the evaluation of their antimicrobial efficacy and preliminary safety profile.

Introduction: The Promise of this compound Analogs in an Era of Antimicrobial Resistance

The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. The quinolone class of antibiotics has long been a cornerstone in the treatment of various bacterial infections.[1] Within this class, this compound serves as a crucial scaffold for the development of novel antibacterial agents. The fluorine atom at the C-7 position is a key feature that often enhances the antibacterial potency and pharmacokinetic properties of these compounds.[2] Modifications at this position, in particular, have been a major focus of medicinal chemistry efforts to broaden the spectrum of activity, overcome resistance mechanisms, and improve the safety profile of new drug candidates.[1][3][4] This guide will explore the rationale behind the design of these analogs and provide the necessary tools to assess their potential as next-generation antibiotics.

Mechanism of Action: Dual Targeting of Essential Bacterial Enzymes

The antibacterial activity of this compound analogs, like other fluoroquinolones, stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication.

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV plays a critical role in the decatenation of daughter chromosomes following replication, allowing for proper cell division.

By forming a stable ternary complex with the enzyme and DNA, these analogs trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of double-stranded DNA breaks, ultimately triggering cell death.[5]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Analog This compound Analog DNA_Gyrase DNA Gyrase (Gram-negative) Analog->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Analog->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Topo_IV->Replication Enables Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound analogs.

Structure-Activity Relationship (SAR): The Significance of the C-7 Position

The substituent at the C-7 position of the quinolone scaffold plays a pivotal role in determining the antibacterial spectrum and potency of the analogs.[6][7] SAR studies have revealed several key insights:

  • Bulky Substituents: The introduction of bulky heterocyclic moieties at the C-7 position can enhance the interaction with the target enzymes, leading to improved antibacterial activity.[6]

  • Piperazine and Pyrrolidine Rings: The incorporation of piperazine or pyrrolidine rings at C-7 is a common strategy to enhance potency against Gram-positive bacteria and improve pharmacokinetic properties.[8]

  • Fused Rings: Analogs with fused rings at the C-7 position have shown promising activity against both Gram-positive and Gram-negative bacteria.[6] For instance, a 7-benzimidazol-1-yl-fluoroquinolone analog demonstrated potent activity against S. aureus.[6]

Data Presentation: In Vitro Antibacterial Activity of this compound Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound analogs against a panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Analog/CompoundBacterial StrainMIC (µg/mL)Reference
Compound 22 Enterococcus faecalis0.125 - 4[9]
Staphylococcus epidermidis 09-60.125 - 4[9]
Streptococcus pneumoniae 08-40.125 - 4[9]
Compound 14 Acinetobacter calcoaceticus0.06[10]
Compounds 14, 19, 28, 29 Methicillin-sensitive S. aureus (MSSA) 08-490.06 - 2[10]
Compounds 23, 26, 27 Methicillin-resistant S. aureus (MRSA) ATCC335910.06 - 2[10]
7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives Pseudomonas aeruginosaGood inhibitory activity[1]
Staphylococcus aureusGood inhibitory activity[1]
Streptococcus agalactiaeGood inhibitory activity[1]
7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives Methicillin-resistant S. epidermidis (MRSE)0.25 - 4[5]
Streptococcus pneumoniae0.25 - 1[5]
Compound 5d (Ciprofloxacin derivative) MRSA0.016[11]
S. aureus0.016[11]
Compound 5i (Sarafloxacin derivative) MRSA0.125[11]
S. aureus0.125[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound analogs.

Materials:

  • This compound analog stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing CAMHB.

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the this compound analog stock solution in CAMHB in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of Analog in 96-well Plate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Time-Kill Kinetics Assay

This assay determines the rate at which a this compound analog kills a bacterial population over time.

Materials:

  • This compound analog

  • Log-phase bacterial culture

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Preparation:

    • Prepare a log-phase culture of the test bacterium in CAMHB.

    • Prepare tubes containing CAMHB and the this compound analog at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the analog.

  • Inoculation:

    • Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the analog and the growth control.

    • A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the potential toxicity of novel antibacterial compounds to mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound analog

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analog in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the analog compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

References

Introduction: The Significance of the Fluoroquinolone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of 7-Fluoroquinolin-4-ol

Topic: Protocol for Synthesizing this compound in the Lab Audience: Researchers, scientists, and drug development professionals.

The quinolin-4-one core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, heterocyclic system is amenable to functionalization at various positions, allowing for the fine-tuning of pharmacological properties. The introduction of a fluorine atom, as in this compound, can significantly enhance metabolic stability, binding affinity, and cell permeability. This makes this compound a valuable building block in the synthesis of pharmaceuticals, particularly in the development of new generations of fluoroquinolone antibiotics which primarily act by inhibiting bacterial DNA synthesis.[1]

This document provides a detailed, field-tested protocol for the synthesis of this compound via the Gould-Jacobs reaction, a classic and reliable method for constructing the 4-hydroxyquinoline system.[3][4] The guide is designed for chemistry professionals, offering not just a stepwise procedure but also the underlying rationale for key experimental choices, safety considerations, and methods for characterization.

Synthetic Strategy: The Gould-Jacobs Reaction

The synthesis of this compound is efficiently achieved through the Gould-Jacobs reaction. This multi-step sequence begins with the condensation of an appropriately substituted aniline—in this case, 3-fluoroaniline—with diethyl ethoxymethylenemalonate (DEEM).[1][3] The resulting intermediate undergoes a high-temperature thermal cyclization, followed by saponification and decarboxylation to yield the final product.[2][4] This method is robust and highly effective for anilines bearing meta-substituents.[3]

The overall transformation can be visualized as follows:

G cluster_start Starting Materials cluster_steps Reaction Sequence cluster_end Final Product A 3-Fluoroaniline C Step 1: Condensation (110-130 °C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Step 2: Thermal Cyclization (~250 °C in Dowtherm A) C->D Intermediate: Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate E Step 3 & 4: Saponification & Decarboxylation (Reflux in NaOH) D->E Intermediate: Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate F This compound E->F

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-defined mechanism:

  • Nucleophilic Substitution: The synthesis initiates with a nucleophilic attack by the nitrogen atom of 3-fluoroaniline on the electron-deficient carbon of the ethoxy-methylene group in DEEM. This is followed by the elimination of ethanol to form the key condensation intermediate, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate.[3]

  • Electrocyclization: At high temperatures (~250 °C), the intermediate undergoes a 6-electron electrocyclization. The cyclization occurs at the ortho position to the amino group that is not sterically hindered, leading to the formation of the quinoline ring. Another molecule of ethanol is eliminated in this step.

  • Saponification: The resulting ethyl ester at the 3-position is hydrolyzed to a carboxylate salt under basic conditions (e.g., sodium hydroxide).

  • Decarboxylation: Upon heating in the basic solution, the carboxylate group is eliminated as carbon dioxide, and subsequent acidification yields the stable this compound, which exists in tautomeric equilibrium with its keto form, 7-fluoro-1,4-dihydroquinolin-4-one.

G intermediate1 Condensation Product cyclized Cyclized Intermediate (Ester) intermediate1->cyclized 2. Thermal Cyclization (-EtOH) saponified Saponified Intermediate (Acid) cyclized->saponified 3. Saponification (NaOH, H₂O) product This compound saponified->product 4. Decarboxylation (Heat, -CO₂)

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Detailed Experimental Protocol

Safety First: This protocol involves high temperatures and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagent/SolventFormulaMW ( g/mol )AmountMoles
3-FluoroanilineC₆H₆FN111.1211.1 g0.10
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.2322.7 g0.105
Dowtherm™ AC₁₂H₁₀O / C₁₂H₁₀~166150 mL-
Sodium Hydroxide (NaOH)NaOH40.0024.0 g0.60
Hydrochloric Acid (HCl), conc.HCl36.46As needed-
Deionized WaterH₂O18.02As needed-
EthanolC₂H₆O46.07As needed-

Step 1: Condensation of 3-Fluoroaniline with DEEM

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (11.1 g, 0.10 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).

  • Heat the mixture in an oil bath at 120-130 °C for 2 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).

  • After 2 hours, remove the heat and allow the mixture to cool slightly. Set up a simple distillation apparatus and remove the ethanol formed during the reaction by heating under reduced pressure. This drives the reaction to completion. The product, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate, is a viscous oil and is typically used in the next step without further purification.

Step 2: Thermal Cyclization

  • CAUTION: Dowtherm™ A is a heat transfer fluid that can cause severe skin and eye irritation.[5][6] Avoid breathing vapors and handle with extreme care, especially when hot.[7][8][9]

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, heat 150 mL of Dowtherm™ A to 250 °C.

  • Add the crude intermediate from Step 1 dropwise to the hot Dowtherm™ A over a period of 30 minutes. Maintain the temperature at 250-255 °C.

  • After the addition is complete, continue heating and stirring the mixture at 250 °C for an additional 30 minutes.

  • Allow the reaction mixture to cool to below 100 °C. The cyclized product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate as a solid.

  • Filter the cooled mixture to collect the solid precipitate. Wash the solid thoroughly with hexane or toluene to remove the Dowtherm™ A. Air-dry the solid.

Step 3 & 4: Saponification and Decarboxylation

  • Transfer the crude ester from Step 2 to a 500 mL round-bottom flask.

  • Prepare a 10% aqueous solution of sodium hydroxide by dissolving NaOH (24.0 g, 0.60 mol) in 216 mL of deionized water. Add this solution to the flask containing the ester.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid will gradually dissolve as the saponification proceeds.

  • After reflux, cool the reaction mixture in an ice bath.

  • Carefully acidify the cold solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound will form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water until the washings are neutral (pH ~7).

  • Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid. Dry the final product in a vacuum oven.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

  • Melting Point: Determine the melting point of the recrystallized product. A sharp melting point indicates high purity.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will confirm the arrangement of protons on the quinoline ring system.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals for the structure.

    • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the compound. The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups.[10][11][12] Expect to see characteristic peaks for O-H and N-H stretching (broad, ~3400-3200 cm⁻¹), C=O stretching (from the keto tautomer, ~1650 cm⁻¹), and C-F stretching (~1250 cm⁻¹).

Analytical MethodExpected Result
AppearanceOff-white to light tan crystalline solid
Molecular FormulaC₉H₆FNO
Molecular Weight163.15 g/mol
Mass Spec (ESI+)Expected m/z: 164.05 [M+H]⁺
Yield (Typical)60-75% over 4 steps

References

Application Notes and Protocols for High-Throughput Screening of 7-Fluoroquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-fluoroquinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents that target essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][2] The emergence of antibiotic resistance necessitates the development of novel derivatives with improved potency and expanded therapeutic potential.[3][4] This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound derivative libraries, offering detailed protocols for both target-based biochemical assays and whole-cell phenotypic screens. Furthermore, it outlines crucial secondary assays for cytotoxicity profiling to ensure the development of selective and safe therapeutic candidates.

Introduction: The Scientific Rationale for Screening this compound Derivatives

Quinolones, particularly fluoroquinolones, exert their antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By stabilizing a covalent enzyme-DNA cleavage complex, these compounds effectively transform the enzymes into DNA-damaging agents, leading to rapid cell death.[2][5] The 7-fluoro substitution is a key feature that often enhances the potency and pharmacokinetic profile of these compounds.[1]

Beyond their established antibacterial roles, recent studies have highlighted the potential of quinoline derivatives as anticancer agents, also through the inhibition of human topoisomerases.[6][7][8] This dual potential makes the this compound scaffold a highly attractive starting point for drug discovery campaigns targeting both infectious diseases and oncology.

A successful HTS campaign for this class of compounds must, therefore, be strategically designed to:

  • Identify potent inhibitors of the primary bacterial targets (DNA gyrase/topoisomerase IV).

  • Quantify the antibacterial activity in a whole-cell context.

  • Assess selectivity by profiling cytotoxicity against mammalian cell lines early in the discovery process.

This document provides the technical protocols and strategic insights to achieve these objectives.

The High-Throughput Screening Cascade

A tiered screening approach is the most efficient method for identifying promising lead candidates from a large library of this compound derivatives. This strategy begins with a highly sensitive and specific primary biochemical assay, followed by a secondary whole-cell assay to confirm antibacterial activity and subsequent counter-screens to eliminate false positives and assess cytotoxicity.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Phenotypic Screen cluster_2 Selectivity & Validation Primary Biochemical Assay (e.g., Gyrase FP) Secondary Whole-Cell Antibacterial Assay (e.g., ATP-Luminescence) Primary->Secondary Active Compounds Tertiary Mammalian Cytotoxicity Assay (e.g., Resazurin) Secondary->Tertiary Confirmed Hits Orthogonal Orthogonal Biochemical Assay (e.g., Gel-Based Supercoiling) Secondary->Orthogonal Confirmed Hits

Caption: High-throughput screening cascade for this compound derivatives.

Primary Screening: Target-Based Biochemical Assays

The initial screen should focus on the primary molecular target to identify direct binders and inhibitors. For this compound derivatives, DNA gyrase is an excellent primary target.

Assay of Choice: Fluorescence Polarization (FP) for DNA Gyrase Inhibition

Rationale: Fluorescence polarization is a robust, homogeneous ("mix-and-read") assay format ideal for HTS.[9][10][11] It measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein. In a competitive binding format, an unlabeled compound from the library that binds to the target protein will displace the fluorescent tracer, resulting in a decrease in polarization. This method is highly sensitive, requires low sample volumes, and is less prone to interference from colored or fluorescent compounds compared to simple fluorescence intensity assays.[10]

Detailed Protocol: DNA Gyrase Competitive Binding FP Assay

Objective: To identify compounds that bind to the ATP-binding site of DNA gyrase subunit B (GyrB).

Materials:

  • Purified recombinant E. coli DNA Gyrase B subunit (GyrB)

  • Fluorescently labeled tracer (e.g., a novobiocin-Texas Red conjugate)[3]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 75 mM KCl, 1 mM DTT, 2 mM MgCl₂, 0.01% Tween-20

  • This compound derivative library in DMSO

  • Positive Control: Novobiocin

  • Negative Control: DMSO

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of GyrB and 2X solution of the fluorescent tracer in Assay Buffer. The optimal concentrations should be determined empirically through titration experiments but are typically in the low nanomolar range for the tracer and a concentration of GyrB that yields approximately 80% of the maximal polarization signal.

  • Compound Plating:

    • Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the assay plate wells using an acoustic liquid handler. This results in a final screening concentration of 20 µM in a 25 µL assay volume.

    • Dispense 50 nL of Novobiocin (at a concentration that gives >90% inhibition) into positive control wells.

    • Dispense 50 nL of DMSO into negative control wells.

  • Assay Execution:

    • Add 12.5 µL of the 2X GyrB solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-protein binding.

    • Add 12.5 µL of the 2X fluorescent tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the tracer.

Data Analysis and Hit Criteria:

  • Z'-Factor Calculation: The quality of the HTS assay is determined by the Z'-factor, which should be calculated for each plate.[12][13] A Z' > 0.5 is considered an excellent assay.[14][15]

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|

      • σ_pos and µ_pos are the standard deviation and mean of the positive control.

      • σ_neg and µ_neg are the standard deviation and mean of the negative control.

  • Hit Identification: Compounds that exhibit a statistically significant decrease in mP value (e.g., >3 standard deviations from the mean of the negative controls) are considered primary hits.

ParameterTypical ValueRationale
Final Compound Conc. 10-20 µMA standard starting concentration for primary HTS to balance hit identification with minimizing off-target effects.
GyrB Concentration 50-100 nMDetermined by titration to achieve a robust signal window (typically 100-150 mP shift).
Tracer Concentration 5-10 nMKept low to ensure a competitive binding format and high sensitivity.[16]
Incubation Time 60 minutesAllows the binding reaction to approach equilibrium for most compounds.
Expected Z' > 0.7Indicates a robust and reliable assay suitable for HTS.[3]

Secondary Screening: Whole-Cell Phenotypic Assays

Primary hits must be validated in a cellular context to confirm they possess antibacterial activity. This step is crucial as it filters out compounds that are potent enzyme inhibitors but have poor cell permeability or are susceptible to efflux pumps.

Assay of Choice: ATP-Based Luminescence Viability Assay

Rationale: This assay is a rapid and highly sensitive method for determining bacterial viability by quantifying intracellular ATP levels.[17] Viable, metabolically active cells produce ATP, which serves as a substrate for luciferase, generating a luminescent signal. A decrease in luminescence indicates cell death. This "add-mix-measure" protocol is easily automated and provides a quantitative measure of antibacterial activity within a few hours, a significant advantage over traditional colony-forming unit (CFU) counting.[18][19]

Detailed Protocol: Antibacterial Luminescence Assay

Objective: To quantify the growth inhibitory effect of hit compounds on a target bacterial strain (e.g., E. coli or S. aureus).

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Hit compounds from primary screen, serially diluted

  • Positive Control: Ciprofloxacin

  • Negative Control: DMSO

  • Opaque-walled 384-well microplates

  • ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Compound Plating:

    • Add 25 µL of the bacterial inoculum to each well of a 384-well plate.

    • Add 250 nL of the serially diluted hit compounds to the wells.

    • Include appropriate positive (Ciprofloxacin) and negative (DMSO) controls.

  • Incubation:

    • Incubate the plates at 37°C for 4-6 hours with shaking. The shorter incubation time compared to traditional MIC assays is a key advantage of this method.

  • ATP Detection:

    • Equilibrate the plates to room temperature for 10 minutes.

    • Add 25 µL of ATP detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence (Relative Light Units, RLU) using a plate reader.

Data Analysis:

  • Calculate the percentage of growth inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ (the concentration that inhibits 50% of bacterial growth) for each confirmed hit.

Tertiary Screening: Cytotoxicity and Selectivity Profiling

A critical step in developing a safe therapeutic is to ensure that the antibacterial compounds are not toxic to human cells. Therefore, confirmed hits should be screened against a panel of mammalian cell lines.

Assay of Choice: Resazurin Reduction Assay

Rationale: The resazurin (alamarBlue) assay is a simple, colorimetric or fluorometric method to measure cell viability.[20] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The assay is less expensive than ATP-based assays and is well-suited for HTS.

Detailed Protocol: Mammalian Cell Cytotoxicity Assay

Objective: To determine the cytotoxic effect of hit compounds on a human cell line (e.g., HEK293 or HepG2).

Materials:

  • Human cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Hit compounds, serially diluted

  • Positive Control: Doxorubicin

  • Negative Control: DMSO

  • Resazurin solution

  • Black, clear-bottom 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into the 384-well plates at a pre-determined optimal density (e.g., 2,500 cells/well) in 40 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Add 10 µL of 5X concentrated, serially diluted compounds to the wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Resazurin Addition and Reading:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence (e.g., Ex/Em ~560/590 nm).

Data Analysis:

  • Calculate the IC₅₀ for each compound against the mammalian cell line.

  • Determine the Selectivity Index (SI) :

    • SI = Mammalian Cell IC₅₀ / Bacterial IC₅₀

    • A high SI value is desirable, indicating that the compound is significantly more toxic to bacteria than to human cells.

Hit Validation and Orthogonal Assays

To ensure that the observed activity is genuine and not an artifact of the assay technology, hits should be validated using an orthogonal method.

Hit_Validation Primary_Hit Primary Hit (FP Assay) Dose_Response Dose-Response Confirmation (IC50 Determination) Primary_Hit->Dose_Response Orthogonal_Assay Orthogonal Assay (Gel-Based Supercoiling) Dose_Response->Orthogonal_Assay Promiscuity_Filter Promiscuity/PAINS Filter (Cheminformatics) Dose_Response->Promiscuity_Filter Validated_Hit Validated Hit for Further Study Orthogonal_Assay->Validated_Hit Promiscuity_Filter->Validated_Hit

Caption: Workflow for hit validation and confirmation.

For hits from the DNA gyrase FP assay, a traditional gel-based DNA supercoiling assay serves as an excellent orthogonal test.[21][22] This assay directly visualizes the enzymatic activity of DNA gyrase, which converts relaxed plasmid DNA into its supercoiled form. This conversion is easily detectable by agarose gel electrophoresis, as the supercoiled form migrates faster.[23] An active inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. This method provides direct, visual confirmation of enzyme inhibition, validating the results from the primary HTS.[24]

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust and efficient framework for the high-throughput screening of this compound derivatives. By employing a strategic cascade of biochemical and cell-based assays, researchers can effectively identify potent and selective antibacterial lead compounds. The integration of cytotoxicity profiling at an early stage is paramount to minimizing downstream failures and focusing resources on candidates with the highest therapeutic potential. Confirmed hits from this screening funnel can then be advanced to lead optimization, mechanism of action studies, and in vivo efficacy models, accelerating the discovery of next-generation antibiotics.

References

Application Note & Protocols: A Multi-Parametric Approach to Evaluating the Cytotoxicity of 7-Fluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Quinolone Derivatives

Quinolone derivatives are a broad class of heterocyclic compounds that form the backbone of many therapeutic agents, most notably the fluoroquinolone antibiotics.[1][2] Their mechanism of action often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication, which accounts for their potent antibacterial effects.[3] However, this interference with fundamental cellular processes can also lead to off-target effects and cytotoxicity in eukaryotic cells, a significant concern in drug development.[1][4] Emerging research suggests that the cytotoxicity of quinoline derivatives can be multifaceted, potentially involving the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of mitochondrial function.[5][6][7]

7-Fluoroquinolin-4-ol is a member of this extensive family. A thorough evaluation of its cytotoxic potential is paramount for any future therapeutic consideration. This application note provides a comprehensive, multi-parametric strategy for assessing the in vitro cytotoxicity of this compound. We will move beyond simple viability readouts to dissect the underlying mechanisms of cell death, providing researchers with a robust framework for generating a detailed toxicological profile. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical rationale and detailed, field-proven protocols for a suite of essential cell-based assays.

Guiding Principle: A Mechanistic Approach to Cytotoxicity

A simple "live or dead" answer is insufficient for modern drug development. Understanding how a compound induces cell death is critical for predicting in vivo toxicity, identifying potential side effects, and guiding medicinal chemistry efforts to mitigate unwanted activity. Our approach is therefore based on a logical progression of assays designed to answer key mechanistic questions:

  • Does this compound reduce cell viability? (General Cytotoxicity)

  • Does it compromise cell membrane integrity? (Necrosis vs. Apoptosis)

  • Does it activate the programmed cell death pathway? (Apoptosis)

  • Does it induce oxidative stress? (A common mediator of toxicity)

  • Does it impair mitochondrial function? (A central hub for cell death signaling)

This tiered approach allows for a comprehensive evaluation, starting with broad indicators of toxicity and progressively focusing on specific cellular pathways.

Experimental Workflow: A Step-by-Step Overview

The following diagram illustrates the proposed experimental workflow for a comprehensive cytotoxicity assessment of this compound.

Cytotoxicity Workflow Experimental Workflow for this compound Cytotoxicity cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Deeper Mechanistic Insight cluster_3 Phase 4: Data Integration start Prepare Cell Culture & Treat with this compound (Dose-Response & Time-Course) viability MTT Assay (Metabolic Activity) start->viability ldh LDH Release Assay (Membrane Integrity) viability->ldh Investigate Necrosis caspase Caspase-3/7 Assay (Apoptosis Execution) viability->caspase Investigate Apoptosis analysis Synthesize Data & Determine Cytotoxicity Profile ldh->analysis ros ROS Detection Assay (Oxidative Stress) caspase->ros Upstream Triggers? mmp JC-1 Assay (Mitochondrial Health) caspase->mmp Mitochondrial Pathway? ros->analysis mmp->analysis

Caption: A multi-phase workflow for the cytotoxic evaluation of this compound.

Part 1: Assessing Overall Cell Viability - The MTT Assay

The initial step in any cytotoxicity study is to determine if the compound of interest affects cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[8][9]

Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[11]

Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing for the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[10][11]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance.

ParameterRecommendationRationale
Cell Density 1-5 x 10⁴ cells/wellEnsures cells are in the logarithmic growth phase and provides a sufficient signal-to-noise ratio.
Compound Conc. Logarithmic dilutions (e.g., 0.1 µM to 100 µM)To determine the dose-dependent effect and calculate an IC₅₀ value.
Incubation Time 24, 48, 72 hoursTo assess both acute and long-term cytotoxic effects.
Controls Untreated, Vehicle, Positive (e.g., Doxorubicin)Essential for data normalization and assay validation.

Part 2: Differentiating Necrosis and Apoptosis

Once general cytotoxicity is established, the next critical step is to determine the mode of cell death. The two primary modes are necrosis, a catastrophic cell death resulting from injury that leads to membrane rupture, and apoptosis, a controlled, programmed cell death.[4]

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[12][13] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[12][14] An increase in LDH in the supernatant is indicative of a loss of membrane integrity.[13]

Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is often efficient to run the MTT and LDH assays in parallel from the same initial cell seeding.

  • Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell monolayer. Transfer to a new 96-well plate.

  • Controls: Prepare three types of controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add a lysis buffer (e.g., 1% Triton X-100) to untreated wells 30 minutes before sample collection to induce 100% cell lysis.[12]

    • Background Control: Culture medium without cells.

  • Reaction Setup: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant, according to the manufacturer's instructions (e.g., Cell Signaling Technology #37291, Promega LDH-Glo™).[7][12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm (for colorimetric assays) or the luminescence/fluorescence according to the kit's specifications.[12][13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula after subtracting the background reading: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Activation Assay for Apoptosis

Principle: A key event in the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[15][16] These enzymes cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. Assays for caspase-3/7 activity typically use a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[17][18] The resulting signal is directly proportional to the level of caspase-3/7 activity.

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound treatment as described in the MTT protocol. An opaque-walled plate is required for luminescent assays.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent (Promega) according to the manufacturer's protocol.[17] Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: After subtracting the background luminescence (from no-cell controls), express the results as fold change in caspase activity relative to the vehicle-treated control.

Part 3: Investigating Upstream Mechanisms

If apoptosis is confirmed, further investigation into the upstream signaling events can provide a more detailed picture of the compound's mechanism of action. Oxidative stress and mitochondrial dysfunction are common triggers of the apoptotic cascade, particularly in the context of quinolone-related toxicity.[7][19]

Reactive Oxygen Species (ROS) Detection

Principle: Oxidative stress occurs when there's an imbalance between the production of ROS and the cell's ability to detoxify these reactive products.[19] A common method for detecting intracellular ROS involves using cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.

Protocol: H₂DCFDA-Based ROS Assay
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for a shorter duration (e.g., 1, 3, 6, or 24 hours), as ROS production can be an early event.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H₂DCFDA in serum-free medium to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • Data Acquisition: Remove the H₂DCFDA solution and wash the cells again with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.

  • Data Analysis: Quantify the fluorescence intensity for each well and express the results as a percentage or fold change relative to the vehicle-treated control. A known ROS inducer (e.g., H₂O₂) should be used as a positive control.

Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: The loss of mitochondrial membrane potential (ΔΨm) is a critical early event in the intrinsic pathway of apoptosis. The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[6] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[3] When ΔΨm collapses, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[3] Therefore, a shift from red to green fluorescence indicates mitochondrial depolarization and is an early indicator of apoptosis.

JC-1 Mechanism JC-1 Assay Principle cluster_healthy Healthy Cell (High ΔΨm) cluster_apoptotic Apoptotic Cell (Low ΔΨm) mito_h Mitochondrion jc1_agg JC-1 Aggregates (Red Fluorescence) cyto_h Cytoplasm cyto_h->mito_h Accumulates mito_a Mitochondrion cyto_a Cytoplasm cyto_a->mito_a Fails to Accumulate jc1_mono JC-1 Monomers (Green Fluorescence) jc1_in JC-1 Dye jc1_in->cyto_h jc1_in->cyto_a

Caption: The JC-1 dye aggregates in healthy mitochondria (red) and disperses as monomers in apoptotic cells (green).

Protocol: JC-1 Assay
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as desired.

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol (e.g., Abcam ab113850).[6] Remove the culture medium and add the JC-1 staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells twice with the provided assay buffer.

  • Data Acquisition: Add 100 µL of assay buffer to each well. Measure the fluorescence using a microplate reader.

    • JC-1 Aggregates (Red): Excitation ~535 nm / Emission ~590 nm.

    • JC-1 Monomers (Green): Excitation ~485 nm / Emission ~535 nm.

  • Data Analysis: The results are typically expressed as the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential. A known mitochondrial uncoupler like FCCP should be used as a positive control.[6]

Data Interpretation and Synthesis

The power of this multi-parametric approach lies in the integration of data from all assays. For example:

  • High MTT reduction, low LDH release, and high caspase activity would strongly suggest an apoptotic mechanism.

  • Low MTT reduction, high LDH release, and low caspase activity would point towards a necrotic mode of cell death.

  • A time-dependent increase in ROS followed by a decrease in ΔΨm and subsequent caspase activation would build a compelling narrative for oxidative stress-induced, mitochondria-mediated apoptosis.

By synthesizing these results, researchers can construct a detailed cytotoxicity profile for this compound, moving beyond a simple IC₅₀ value to a mechanistic understanding of its interaction with cells. This knowledge is invaluable for making informed decisions in the drug discovery and development pipeline.

References

Application Notes and Protocols: Development of 7-Fluoroquinolin-4-ol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a vast family of enzymes that orchestrate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in the 21st century.[2][3][4] In the pursuit of potent and selective kinase inhibitors, medicinal chemists often turn to "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The quinoline scaffold has emerged as one such privileged structure, forming the foundation of numerous approved and investigational drugs.[5][6][7]

This guide focuses on a specific, promising subclass: 7-fluoroquinolin-4-ol derivatives . The quinolin-4-ol core (which exists in tautomeric equilibrium with the 4-quinolone form) provides a robust framework for establishing key interactions within the ATP-binding pocket of kinases. The strategic placement of a fluorine atom at the 7-position can significantly enhance metabolic stability and binding affinity through favorable electronic and hydrophobic interactions. These application notes provide a comprehensive overview of the design, synthesis, and evaluation of this compound class for researchers, scientists, and drug development professionals.

Section 1: Synthesis of this compound Derivatives

Rationale for Synthetic Strategy

The most common and versatile approach to synthesizing substituted quinolin-4-ol derivatives is the Conrad-Limpach synthesis or its variations. This strategy involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of derivatives bearing additional functionality, a convergent strategy starting from a pre-functionalized 4-chloroquinoline is often more efficient. This allows for late-stage diversification by introducing various nucleophiles at the C4 position via nucleophilic aromatic substitution (SNAr).[8]

Below is a representative workflow for synthesizing a library of this compound based compounds, starting from a commercially available fluoroaniline.

Diagram: General Synthetic Workflow

G A 3-Fluoroaniline C Gould-Jacobs Reaction (Condensation & Cyclization) A->C B Diethyl Malonate (or β-ketoester) B->C D 7-Fluoro-4-hydroxyquinoline-3-carboxylate C->D E Hydrolysis & Decarboxylation D->E F This compound (Core Scaffold) E->F G Chlorination (e.g., POCl3) F->G H 4-Chloro-7-fluoroquinoline G->H I Nucleophilic Aromatic Substitution (SNAr) with various anilines/amines H->I J Final Inhibitor Library (e.g., 4-Anilino-7-fluoroquinolines) I->J

Caption: Synthetic pathway for 7-fluoroquinoline-based inhibitors.

Protocol 1: Synthesis of this compound Core Scaffold

This protocol outlines a two-step process to generate the core scaffold, which can then be further modified.

Materials:

  • 3-Fluoroaniline

  • Diethyl malonate

  • Diphenyl ether

  • Dowtherm A (or similar high-boiling solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer

Step-by-Step Methodology:

  • Condensation:

    • In a round-bottom flask, combine 1.0 equivalent of 3-fluoroaniline with 1.1 equivalents of diethyl malonate.

    • Heat the mixture at 140-150°C for 2-3 hours with stirring. Ethanol will distill off as a byproduct.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Allow the reaction to cool to room temperature. The intermediate, a diethyl (3-fluorophenylamino)methylenemalonate, may crystallize upon cooling.

  • Thermal Cyclization:

    • Carefully add the crude intermediate from Step 1 to a flask containing a high-boiling solvent like Dowtherm A or diphenyl ether, preheated to 250°C.

    • Maintain the temperature and stir for 30-60 minutes. The cyclization reaction is typically rapid.

    • Monitor by TLC for the formation of the quinoline product.

    • Allow the mixture to cool. The product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.

    • Filter the solid product and wash thoroughly with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Hydrolysis and Decarboxylation:

    • Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours until the solid dissolves and ester hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~2-3.

    • The target compound, this compound, will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or a similar solvent.

Section 2: Mechanism of Action and Structure-Activity Relationship (SAR)

Mechanism of Kinase Inhibition

Most small-molecule kinase inhibitors are ATP-competitive, meaning they bind to the kinase's active site where ATP normally binds.[3] The quinoline scaffold is adept at this, with its nitrogen atom often forming a crucial hydrogen bond with a "gatekeeper" residue in the hinge region of the kinase domain.[9] The fused aromatic ring system extends into the hydrophobic pocket, establishing favorable van der Waals interactions.

The this compound scaffold is designed to optimize these interactions:

  • Quinolin-4-ol Core: The N1 nitrogen acts as a hydrogen bond acceptor, while the 4-oxo group can act as both a hydrogen bond donor and acceptor, anchoring the molecule in the ATP pocket.

  • 7-Fluoro Group: Fluorine is a small, highly electronegative atom. Its introduction can increase binding affinity by forming favorable interactions with the protein backbone and can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the inhibitor.[9]

Diagram: Simplified EGFR Signaling Pathway

cluster_0 Kinase Domain EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream Activates Inhibitor This compound Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds Response Cell Proliferation, Survival, Growth Downstream->Response

Caption: Inhibition of EGFR signaling by a this compound based inhibitor.

Structure-Activity Relationship (SAR) Insights

To optimize the potency of the core scaffold, further modifications are necessary. The table below presents hypothetical SAR data for a series of 4-anilino-7-fluoroquinoline derivatives against a representative kinase, such as the Epidermal Growth Factor Receptor (EGFR). This illustrates how systematic chemical changes can impact inhibitory activity.[5][9][10]

Compound IDR1 (Aniline 3-position)R2 (Aniline 4-position)EGFR IC₅₀ (nM)Rationale for Activity
FQL-01 -H-H550Baseline activity from the core scaffold.
FQL-02 -Cl-F85Electron-withdrawing groups at these positions often enhance binding.[5]
FQL-03 -Ethynyl-H35The small, rigid ethynyl group can access a specific hydrophobic pocket.[10]
FQL-04 -H-OCH₃200A methoxy group can be favorable but may add too much bulk if not positioned correctly.
FQL-05 -Cl-(3-fluorobenzyloxy)15A larger, flexible side chain can access additional binding regions outside the primary pocket.[5]
FQL-06 -H-NH-(CH₂)₂-SO₂CH₃95A solubilizing group can improve physicochemical properties and may pick up additional interactions.

Section 3: In Vitro Kinase Inhibition Assays

Principle

The first step in evaluating newly synthesized compounds is to measure their ability to inhibit the target kinase in a controlled, cell-free environment. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. Kinase activity is inversely proportional to the luminescent signal generated. This assay is robust, sensitive, and amenable to high-throughput screening.[11]

Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™)

Materials:

  • Recombinant kinase of interest (e.g., EGFR)

  • Specific kinase substrate peptide

  • Adenosine 5'-triphosphate (ATP) of high purity

  • Synthesized this compound inhibitor library

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test inhibitors and Staurosporine in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient for IC₅₀ determination. Final assay concentrations might range from 10 µM to 0.1 nM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. Add 2 µL of this solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The total reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction, produces a luminescent signal via luciferase.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (wells with no kinase) from all other readings.

    • Normalize the data: set the "no inhibitor" (DMSO) control as 100% activity and the "high concentration Staurosporine" control as 0% activity.

    • Plot the percent kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.[12]

Section 4: Cell-Based Assays for Efficacy and Target Engagement

Rationale

While in vitro assays are crucial for determining direct inhibitory potency, they do not account for factors like cell permeability, off-target effects, or engagement with the target in a complex cellular environment.[13][14][15] Therefore, cell-based assays are a critical next step to validate promising compounds. A cell proliferation assay measures the overall functional outcome of kinase inhibition—the suppression of cancer cell growth.

Diagram: Overall Inhibitor Development Workflow

A Compound Synthesis (this compound Library) B In Vitro Kinase Assay (e.g., ADP-Glo) A->B Screening C Determine IC50 Values Identify Potent Hits B->C D Cell-Based Assays (Targeting Cancer Cell Lines) C->D Advance Hits E Cellular Phosphorylation Assay (Confirm Target Engagement) D->E F Cell Viability Assay (Measure Anti-proliferative Effect) D->F G Determine GI50/EC50 Values E->G F->G H Lead Candidate Selection G->H Analysis I Further Optimization & In Vivo Studies H->I

References

Application Notes and Protocols: 7-Fluoroquinolin-4-ol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Privileged Fragments

In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a potent and efficient alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[2][3] These initial hits serve as high-quality starting points for rational, structure-guided evolution into potent and selective lead compounds.[3][4]

Central to this strategy is the concept of the "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets. The quinoline core is a quintessential example of such a scaffold, forming the basis of numerous approved drugs across a wide range of therapeutic areas, including cancer, malaria, and various infectious diseases.[5][6][7][8][9] Its versatile structure allows for functionalization at multiple positions, enabling fine-tuning of its pharmacological properties.[5][8]

This guide focuses on a specific, high-value fragment: 7-Fluoroquinolin-4-ol . This compound synergistically combines the privileged quinoline scaffold with the unique properties of fluorine, an atom increasingly utilized in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[10][11] These application notes provide a comprehensive overview and detailed protocols for leveraging this compound as a strategic starting point in FBDD campaigns.

Physicochemical Profile of this compound

The utility of a fragment is fundamentally dictated by its physicochemical properties. An ideal fragment should possess sufficient complexity to provide a meaningful interaction with the target, yet remain simple enough to allow for extensive chemical elaboration. This compound aligns well with the widely accepted "Rule of Three," a set of guidelines for fragment library composition.[12][13]

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Formula C₉H₆FNON/AProvides the basic atomic composition.
Molecular Weight 163.15 g/mol ≤ 300 DaEnsures the fragment is small, allowing for significant growth during optimization without becoming "drug-like" too quickly.[12][14]
cLogP ~1.5 - 2.0 (Est.)≤ 3Maintains adequate aqueous solubility, which is critical for biophysical screening assays, while ensuring sufficient lipophilicity for cell permeability.[14]
Hydrogen Bond Donors 1 (hydroxyl -OH)≤ 3Provides a key interaction point for binding to the target protein.[14]
Hydrogen Bond Acceptors 2 (ring nitrogen, oxygen)≤ 3Offers additional points for specific, directional interactions within the binding pocket.[14]
Rotatable Bonds 0≤ 3The rigid structure reduces the entropic penalty upon binding, leading to more efficient interactions.

Note: cLogP is an estimated value. Experimental determination is recommended for specific buffer conditions.

The strategic placement of the fluorine atom at the 7-position is a key design feature. This substitution can enhance binding affinity through favorable electrostatic interactions and can block potential sites of metabolism, thereby improving the pharmacokinetic profile of derivative compounds.[11][15]

The FBDD Workflow Using this compound

The successful application of this compound requires its integration into a systematic FBDD workflow. This process is an iterative cycle of screening, validation, and structure-guided optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structure-Guided Optimization lib Fragment Library (Containing this compound) screen Biophysical Screening (NMR, X-ray, SPR) lib->screen Screen against Target hit_id Hit Identification (Weak Binders Found) screen->hit_id Analyze Data ortho Orthogonal Assay (e.g., ITC, TSA) hit_id->ortho struct Structural Biology (X-ray Crystallography) hit_id->struct validated_hit Validated Hit with Structural Context ortho->validated_hit Confirm Binding & Kd struct->validated_hit Determine Binding Mode chem Medicinal Chemistry (Fragment Growing/Linking) validated_hit->chem comp Computational Modeling (Docking, FEP) validated_hit->comp lead Potent Lead Compound chem->lead Iterative Synthesis comp->chem Guide Design

Caption: The iterative workflow of Fragment-Based Drug Design.

Protocols for Application

The following protocols provide detailed, step-by-step methodologies for key experiments in an FBDD campaign utilizing this compound.

Protocol 1: Fragment Stock Preparation and Quality Control

Causality: The integrity of screening results is directly dependent on the quality and solubility of the fragment. Inaccurate concentrations or precipitation can lead to false negatives or positives.

  • Materials:

    • This compound (purity >95%)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4; specific to the target protein)

    • Low-binding microplates and tubes

  • Procedure:

    • Accurately weigh this compound and prepare a 100 mM primary stock solution in 100% anhydrous DMSO.

    • Vortex thoroughly until the compound is fully dissolved.

    • Quality Control (QC):

      • Purity Check: Confirm purity via LC-MS or ¹H-NMR.

      • Solubility Test: Serially dilute the primary stock into the final screening buffer to determine the maximum soluble concentration. The final concentration of DMSO in the assay should typically be kept below 1% (v/v) to avoid protein destabilization. Visually inspect for precipitation and use dynamic light scattering (DLS) for a more sensitive assessment.

    • Create intermediate stocks and final assay plates using an automated liquid handler to ensure accuracy and reproducibility.

    • Store all DMSO stocks at -20°C in desiccated conditions to prevent water absorption.

Protocol 2: Primary Hit Screening via Protein-Observed NMR

Causality: Protein-observed NMR methods like ¹H-¹⁵N HSQC are exceptionally robust for detecting weak binding events.[16] By monitoring changes in the protein's own signals upon fragment addition, one can identify binders and often localize the binding site without needing to label the fragment.[14][17]

  • Materials:

    • ¹⁵N-isotopically labeled target protein (typically >50 µM in NMR buffer)

    • NMR tubes

    • NMR spectrometer (≥600 MHz) equipped with a cryoprobe

    • This compound stock solution

  • Procedure:

    • Protein Preparation: Prepare a stable, aggregate-free sample of ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O). The protein must be stable for the duration of the experiment.[17]

    • Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC or TROSY-HSQC spectrum of the protein alone. This serves as the reference.

    • Screening:

      • Add this compound to the protein sample to a final concentration of 100-500 µM (or up to its solubility limit). The fragment concentration should be significantly higher than the protein concentration to drive the binding equilibrium.

      • Allow the sample to equilibrate for 5-10 minutes.

    • Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions as the reference.

    • Data Analysis:

      • Overlay the reference and screening spectra.

      • A "hit" is identified by Chemical Shift Perturbations (CSPs) , where specific peaks (amide resonances) in the protein spectrum shift their position upon fragment binding.

      • Significant line broadening or disappearance of peaks also indicates binding, typically in an intermediate chemical exchange regime.

    • Hit Validation: To confirm the hit and determine the dissociation constant (Kd), perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at a fixed protein concentration with increasing concentrations of this compound.[14] The CSPs can be plotted against the ligand concentration to fit a binding isotherm and calculate the Kd.

Protocol 3: Structural Characterization via X-ray Crystallography

Causality: X-ray crystallography provides unparalleled, high-resolution detail of the molecular interactions between the fragment and the target protein.[13][18] This structural information is the cornerstone of the subsequent rational drug design and optimization phase.[3]

  • Materials:

    • High-quality crystals of the target protein

    • This compound stock solution (typically 10-100 mM in a cryo-compatible solvent like DMSO or ethylene glycol)

    • Cryoprotectant solution

    • Crystal harvesting loops

    • Synchrotron X-ray source

  • Procedure:

    • Crystal Preparation: Grow protein crystals that are robust and diffract to a high resolution (<2.5 Å is preferred).[19]

    • Solvent Tolerance Test: Before soaking with the fragment, test the crystals' tolerance to the solvent (e.g., DMSO) by soaking them in cryoprotectant solution containing increasing concentrations of the solvent. Determine the highest concentration that does not degrade crystal diffraction.[20]

    • Fragment Soaking:

      • Prepare a soaking solution by adding this compound to the cryoprotectant solution. The final fragment concentration is typically between 1-20 mM.

      • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.[20]

    • Vitrification: Rapidly retrieve the soaked crystal using a loop and plunge it into liquid nitrogen to flash-cool it, preventing ice crystal formation.

    • Data Collection: Collect a complete X-ray diffraction dataset at a synchrotron beamline.

    • Structure Determination and Analysis:

      • Process the diffraction data and solve the structure using molecular replacement with the apo (ligand-free) protein structure as a model.

      • Carefully inspect the resulting electron density maps (e.g., 2Fo-Fc and Fo-Fc difference maps) for clear, unambiguous density corresponding to the bound this compound fragment.

      • Refine the protein-fragment complex structure to high resolution. Analyze the specific hydrogen bonds, hydrophobic interactions, and the role of the fluorine atom in the binding pocket.

Protocol 4: Structure-Guided Hit-to-Lead Optimization

Causality: A weak-binding fragment hit is not a drug. Its value lies in its potential for optimization. By leveraging the high-resolution structural data, chemists can intelligently add functionality to the fragment core to engage with nearby pockets and interactions, systematically improving potency and selectivity.[4]

Optimization_Strategies cluster_0 Optimization Strategies cluster_grow Fragment Growing cluster_link Fragment Linking start Initial Hit This compound grow Grown Compound Add R-group to explore adjacent pocket start->grow Synthesize derivatives based on structure link Linked Compound Connect Hit + Fragment B with a linker start->link fragB Fragment B fragB->link

Caption: Key strategies for evolving a fragment hit into a lead.

  • Strategy Selection (Based on Structural Data):

    • Fragment Growing/Evolution: If the crystal structure reveals a viable vector (a chemically tractable position on the fragment) pointing towards an unoccupied pocket on the protein surface, design and synthesize derivatives that extend into this space.[4][21] For this compound, potential vectors exist at positions 2, 3, 5, 6, and 8 of the quinoline ring.

    • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, design and synthesize molecules that link the two fragments together.[4][21] This can lead to a dramatic increase in affinity due to a highly favorable change in binding enthalpy and entropy.

    • Fragment Merging: If a second fragment is found that partially overlaps with the binding site of this compound, design a new, merged scaffold that incorporates the key binding features of both.[21][22]

  • Computational Chemistry Integration:

    • Use the high-resolution crystal structure as a template for in silico design.[23][24]

    • Employ molecular docking to prioritize synthetic ideas for new derivatives.[25]

    • Utilize more advanced techniques like Free Energy Perturbation (FEP) to predict the binding affinity of proposed molecules before committing to synthesis.

  • Iterative Synthesis and Testing:

    • Synthesize a small, focused library of derivatives based on the chosen optimization strategy.

    • Test these new compounds for binding affinity (e.g., using SPR or ITC) and, if applicable, in a functional or enzymatic assay.

    • Obtain crystal structures of the most promising new compounds bound to the target to guide the next round of design. This iterative cycle of design, synthesis, and testing is the core of the hit-to-lead process.

Conclusion

This compound represents a high-quality, strategically designed fragment for use in modern drug discovery campaigns. Its privileged quinoline scaffold provides a robust anchor for binding, while its physicochemical properties adhere to the principles of FBDD, ensuring a high potential for successful optimization.[5][7] The fluorine substitution offers an additional tool for modulating potency and pharmacokinetic properties. By employing the systematic workflows and detailed biophysical and structural protocols outlined in this guide, research and development teams can effectively leverage this compound to identify novel binding modes and develop potent, selective lead compounds against a wide array of challenging biological targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 7-Fluoroquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Fluoroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful synthesis of this important fluorinated quinolone intermediate. This resource offers field-proven insights and scientifically grounded protocols to help you navigate the nuances of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction to this compound Synthesis

This compound is a key building block in the synthesis of various pharmaceutical compounds, particularly fluoroquinolone antibiotics. The presence of the fluorine atom at the 7-position significantly influences the biological activity of the final drug molecule. The most common and robust method for the synthesis of the quinolin-4-ol core is the Gould-Jacobs reaction, a multi-step process that requires careful control of reaction parameters to achieve optimal results.[1][2]

This guide will focus on the Gould-Jacobs pathway for the synthesis of this compound, starting from 3-fluoroaniline. We will delve into the intricacies of each step, from the initial condensation to the final decarboxylation, and provide practical solutions to common challenges encountered in the laboratory.

Synthetic Pathway Overview: The Gould-Jacobs Reaction

The synthesis of this compound via the Gould-Jacobs reaction is a four-step process. Understanding the role of each step is crucial for effective troubleshooting and optimization.[1]

Gould_Jacobs_Pathway A 3-Fluoroaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Diethyl 2-((3-fluorophenyl)amino)methylenemalonate A->B Condensation (100-130 °C) C Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate B->C Thermal Cyclization (High Temp, e.g., Dowtherm A, ~250 °C) D 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid C->D Saponification (e.g., NaOH) E This compound D->E Decarboxylation (Heating)

Caption: Overall workflow for the Gould-Jacobs synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is the thermal cyclization of diethyl 2-((3-fluorophenyl)amino)methylenemalonate. This intramolecular reaction requires high temperatures (typically >250 °C) to form the quinoline ring system.[2] Insufficient temperature or reaction time can lead to low yields, while excessively high temperatures can cause decomposition and the formation of tarry byproducts. The choice of a high-boiling, inert solvent like Dowtherm A is crucial for maintaining a stable and sufficiently high reaction temperature.[3]

Q2: Why is 3-fluoroaniline used as the starting material, and does the position of the fluorine atom matter?

A2: 3-Fluoroaniline is used to introduce the fluorine atom at the desired 7-position of the quinolin-4-ol ring. The regioselectivity of the Gould-Jacobs reaction is influenced by both electronic and steric factors.[2] With a meta-substituted aniline like 3-fluoroaniline, cyclization can potentially occur at either of the two ortho positions to the amino group. The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the ortho positions, directing the cyclization. Careful control of reaction conditions is necessary to favor the formation of the desired 7-fluoro isomer over the 5-fluoro isomer.

Q3: What are the key parameters to control during the condensation of 3-fluoroaniline and DEEM?

A3: The initial condensation reaction to form diethyl 2-((3-fluorophenyl)amino)methylenemalonate is generally straightforward. Key parameters to control include:

  • Stoichiometry: A slight excess of diethyl ethoxymethylenemalonate (DEEM) can be used to ensure complete conversion of the aniline.

  • Temperature: The reaction is typically heated at 100-130 °C.[4]

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of complete consumption of 3-fluoroaniline.

Q4: How can I effectively remove the high-boiling solvent (Dowtherm A) after the cyclization step?

A4: Dowtherm A has a very high boiling point, making its removal by distillation challenging. A common and effective method is to precipitate the product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, by cooling the reaction mixture and then diluting it with a non-polar solvent like hexane or petroleum ether. The precipitated solid can then be collected by filtration and washed with the non-polar solvent to remove residual Dowtherm A.[3][5]

Q5: What are the optimal conditions for the final decarboxylation step?

A5: The decarboxylation of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid to this compound is typically achieved by heating the carboxylic acid, either neat or in a high-boiling solvent. The reaction proceeds through a cyclic transition state. It is important to ensure the complete removal of the carboxyl group, which can be monitored by techniques like IR spectroscopy (disappearance of the carboxylic acid carbonyl stretch) or NMR spectroscopy.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield of Diethyl 2-((3-fluorophenyl)amino)methylenemalonate (Condensation Step)
Possible Cause Recommended Solution Scientific Rationale
Incomplete Reaction - Extend the reaction time at 100-130 °C. - Monitor the reaction progress using TLC until the 3-fluoroaniline spot disappears.The condensation reaction requires sufficient time and thermal energy to go to completion.
Moisture in Reagents - Use anhydrous 3-fluoroaniline and DEEM. - Ensure all glassware is thoroughly dried.Water can react with DEEM and interfere with the desired condensation reaction.
Incorrect Stoichiometry - Use a slight excess (1.0-1.2 equivalents) of DEEM.Ensuring an excess of one reagent can drive the reaction to completion for the limiting reagent (3-fluoroaniline).

Problem 2: Low Yield or No Product Formation during Thermal Cyclization

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Q1 Is the reaction temperature high enough? (~250 °C) Start->Q1 S1 Increase heating mantle temperature. Ensure vigorous reflux of Dowtherm A. Q1->S1 No Q2 Is the reaction time sufficient? Q1->Q2 Yes End Improved Yield S1->End S2 Extend the reaction time (e.g., 30-60 minutes). Monitor by TLC if possible. Q2->S2 No Q3 Is there evidence of decomposition (dark tar)? Q2->Q3 Yes S2->End S3 Reduce the reaction temperature slightly. Ensure an inert atmosphere (e.g., nitrogen). Q3->S3 Yes Q3->End No S3->End

Caption: Troubleshooting logic for the thermal cyclization step.

Possible Cause Recommended Solution Scientific Rationale
Insufficient Temperature - Ensure the reaction mixture is vigorously refluxing at the boiling point of the solvent (e.g., Dowtherm A, ~257 °C). - Use a high-temperature thermometer to monitor the internal temperature.The intramolecular 6-electron cyclization has a high activation energy and requires temperatures around 250 °C to proceed efficiently.[2]
Short Reaction Time - Increase the reaction time at the reflux temperature (typically 30-60 minutes).The cyclization reaction is not instantaneous and requires a sufficient duration at high temperature for complete conversion.
Decomposition of Starting Material or Product - Avoid excessively high temperatures (above 260 °C). - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.Quinolone derivatives and their precursors can be susceptible to thermal degradation and oxidation at very high temperatures, leading to tar formation.[2]
Formation of Regioisomers - Carefully purify the crude product to separate the 7-fluoro and 5-fluoro isomers. - Characterize the product thoroughly using NMR spectroscopy to confirm the substitution pattern.Cyclization of 3-fluoroaniline can lead to a mixture of 7-fluoro and 5-fluoro isomers. The ratio can be influenced by subtle electronic and steric effects.
Problem 3: Incomplete Saponification or Decarboxylation
Possible Cause Recommended Solution Scientific Rationale
Incomplete Saponification - Increase the concentration of the base (e.g., NaOH) or the reaction time. - Ensure the ester is fully dissolved or well-suspended in the basic solution.The hydrolysis of the ethyl ester to the carboxylate requires stoichiometric amounts of base and sufficient time to go to completion.
Incomplete Decarboxylation - Increase the temperature and/or reaction time for the decarboxylation step. - Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid C=O stretch.The thermal decarboxylation of the quinoline-3-carboxylic acid requires sufficient energy to overcome the activation barrier for the elimination of CO2.
Side Reactions during Saponification - Use milder basic conditions if other functional groups are sensitive. - Carefully control the reaction temperature.Strong basic conditions and high temperatures can potentially lead to undesired side reactions on the quinoline ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key stages in the synthesis of this compound.

Protocol 1: Synthesis of Diethyl 2-((3-fluorophenyl)amino)methylenemalonate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heating: Heat the mixture with stirring in an oil bath at 120-130 °C for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the 3-fluoroaniline is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. The crude product, often a solid or viscous oil, can be used directly in the next step without further purification.

Protocol 2: Thermal Cyclization to Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a high-temperature thermometer, add the crude diethyl 2-((3-fluorophenyl)amino)methylenemalonate. Add a high-boiling solvent such as Dowtherm A (approximately 5-10 mL per gram of the intermediate).

  • Heating: Heat the mixture with vigorous stirring to reflux (approximately 250-255 °C) and maintain this temperature for 30-60 minutes.

  • Precipitation: After the reaction is complete (as indicated by TLC if feasible), allow the mixture to cool to room temperature. A solid precipitate of the product should form.

  • Isolation: Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product and facilitate filtration.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with the non-polar solvent to remove the Dowtherm A.

  • Drying: Dry the product in a vacuum oven. The crude ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can be used in the next step or purified by recrystallization (e.g., from ethanol).

Protocol 3: Saponification and Decarboxylation to this compound
  • Saponification:

    • Suspend the crude ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

    • Heat the mixture to reflux with stirring for 1-2 hours, or until the solid has completely dissolved, indicating the formation of the sodium salt of the carboxylic acid.[6]

  • Acidification:

    • Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 4-5.

    • A precipitate of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid will form.

  • Isolation of Carboxylic Acid:

    • Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry.

  • Decarboxylation:

    • Place the dried 7-fluoro-4-hydroxyquinoline-3-carboxylic acid in a flask and heat it to its melting point (or slightly above) until the evolution of CO₂ gas ceases. This is often done in a high-boiling solvent or neat.

  • Purification:

    • The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound.

StepKey ReagentsSolventTemperature (°C)Typical Reaction TimeExpected Yield
Condensation 3-Fluoroaniline, DEEMNeat120-1301-2 hours>90%
Cyclization Diethyl 2-((3-fluorophenyl)amino)methylenemalonateDowtherm A250-25530-60 minutes60-80%
Saponification Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, NaOHWaterReflux (~100)1-2 hours>90%
Decarboxylation 7-Fluoro-4-hydroxyquinoline-3-carboxylic acidNeat or High-boiling solvent> Melting Point30-60 minutes>85%

References

Technical Support Center: Overcoming Solubility Challenges with 7-Fluoroquinolin-4-ol in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 7-Fluoroquinolin-4-ol. This guide is designed to provide in-depth, practical solutions to common solubility issues encountered during experimental workflows. As scientists and drug development professionals, we understand that reproducible and accurate data is paramount. Poor solubility can be a significant roadblock, leading to inconsistent results and unreliable structure-activity relationships (SAR).[1] This resource, structured in a question-and-answer format, offers troubleshooting strategies and detailed protocols to ensure the successful integration of this compound into your assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What are the underlying chemical reasons for this?

A1: The solubility behavior of this compound is largely dictated by its molecular structure, which includes a quinoline core. Quinolines, particularly those with ionizable groups, often exhibit pH-dependent solubility.[2][3][4] Fluoroquinolone antimicrobials, which are structurally similar, are zwitterionic at physiological pH, meaning they have both an acidic and a basic functional group.[5] This zwitterionic nature typically results in the lowest aqueous solubility around neutral pH (isoelectric point).[6]

At pH values below its acidic pKa, the molecule can become protonated, leading to a net positive charge and increased solubility.[2] Conversely, at pH values above its basic pKa, it can be deprotonated, resulting in a net negative charge and enhanced solubility. The presence of the fluorine atom can also influence lipophilicity and crystal lattice energy, further impacting its dissolution.[7] Therefore, precipitation in a standard neutral aqueous buffer is a common observation for this class of compounds.

Q2: What is the best initial approach to solubilize this compound for my experiments?

A2: For initial solubilization, creating a concentrated stock solution in an appropriate organic solvent is the recommended first step. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of poorly water-soluble compounds for biological assays due to its high solvating power for a broad range of organic molecules.[8][9][10]

Recommended Initial Protocol:

  • Solvent Selection: Use anhydrous, high-purity DMSO to prepare your stock solution.[9] The presence of water in DMSO can reduce its solvating capacity.[11]

  • Concentration: Prepare a high-concentration stock solution, for example, 10-20 mM. This allows for minimal addition of the organic solvent to your final aqueous assay, thereby reducing potential solvent-induced artifacts.

  • Dissolution: If the compound does not readily dissolve at room temperature, gentle warming (e.g., in a 37°C water bath) or sonication for 5-10 minutes can facilitate dissolution by helping to break down compound aggregates.[9]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.[12]

Troubleshooting Guide

Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.

This is a frequent challenge known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it has poor solubility.[9]

The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% for cell-based assays, to avoid solvent-induced cytotoxicity or other off-target effects.[12][13][14][15] However, a slightly higher concentration might be necessary to maintain solubility. It is crucial to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.[12]

Given the pH-dependent solubility of quinoline derivatives, adjusting the pH of your assay buffer can be a highly effective strategy.[1][16]

  • For acidic conditions: If your assay can tolerate a lower pH, decreasing the pH of the buffer may protonate the this compound, thereby increasing its solubility.[2][17]

  • For basic conditions: Conversely, if permissible for your experimental setup, increasing the pH may also enhance solubility.

Experimental Protocol: pH-Solubility Screening

  • Prepare a series of your assay buffer at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).

  • Add your this compound DMSO stock to each buffer to the final desired concentration.

  • Incubate for a set period (e.g., 30 minutes) at the assay temperature.

  • Visually inspect for precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

If altering the DMSO concentration or pH is not feasible or sufficient, the use of solubilizing excipients can be explored.

  • Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycols (PEGs) can be used, though their compatibility with the specific assay must be verified.[18][19]

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the solubility of hydrophobic compounds.[1][20]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[1]

Table 1: Common Solubilizing Agents for In Vitro Assays

AgentTypical Starting ConcentrationMechanism of ActionConsiderations
DMSO < 0.5% (cell-based)Organic co-solventPotential for cytotoxicity at higher concentrations.[13][15]
Ethanol < 1%Organic co-solventCan have effects on cellular processes.[13][20]
Tween® 80 0.01% - 0.1%Non-ionic surfactantCan interfere with some assays; check for compatibility.
Pluronic® F-68 0.02% - 0.1%Non-ionic surfactantGenerally considered biocompatible.
β-Cyclodextrin 1-10 mMForms inclusion complexesCan sometimes affect compound-target interactions.[13]
Issue 2: I am observing high variability in my assay results.

Inconsistent data can often be traced back to poor solubility, leading to variable concentrations of the active compound in the assay wells.[1]

Before initiating your main experiment, it is good practice to visually inspect the diluted compound in the final assay buffer for any signs of turbidity or precipitation.[1] Additionally, centrifuging a sample of the final dilution and checking for a pellet can confirm if the compound is fully dissolved.

Rapid changes in solvent composition can induce precipitation. A stepwise dilution protocol can mitigate this.

Experimental Protocol: Stepwise Dilution

  • Prepare an intermediate dilution of your DMSO stock in a solution with a higher concentration of organic solvent (e.g., 50:50 DMSO:assay buffer).

  • Vortex gently.

  • Perform the final dilution into the aqueous assay buffer.

This gradual reduction in the organic solvent concentration can help keep the compound in solution.

Workflow and Decision-Making Diagrams

Diagram 1: Troubleshooting Workflow for this compound Solubility

G start Start: Solubility Issue (Precipitation Observed) prep_stock Prepare Concentrated Stock in Anhydrous DMSO start->prep_stock check_dmso Optimize Final DMSO Concentration (<0.5% for cells) prep_stock->check_dmso ph_adjust Adjust Assay Buffer pH (Acidic or Basic) check_dmso->ph_adjust Precipitation Still Occurs success Success: Compound Solubilized Proceed with Assay check_dmso->success Soluble excipients Use Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) ph_adjust->excipients Precipitation Still Occurs ph_adjust->success Soluble excipients->success Soluble fail Issue Persists: Re-evaluate Compound Suitability or Assay Conditions excipients->fail Precipitation Still Occurs

Caption: A decision tree for systematically addressing solubility issues with this compound.

Diagram 2: Experimental Workflow for Preparing Working Solutions

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO to Desired Concentration (e.g., 10 mM) weigh->add_dmso dissolve Vortex/Sonicate/Warm to Fully Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute Stock in Assay Buffer (Consider Stepwise Dilution) thaw->dilute inspect Visually Inspect for Precipitation dilute->inspect assay Proceed to Assay inspect->assay Clear Solution troubleshoot Troubleshoot (See Diagram 1) inspect->troubleshoot Precipitation

Caption: A stepwise guide for the preparation of this compound solutions for assays.

References

Technical Support Center: Synthesis of 7-Fluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and answer frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve optimal results in your laboratory.

Troubleshooting Guide: Overcoming Low Yields and Impurities

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.

Question 1: My yield of this compound from the Gould-Jacobs reaction is consistently low. What are the primary causes and how can I improve it?

Low yields in the Gould-Jacobs synthesis of this compound are a common issue, often stemming from the harsh conditions required for the thermal cyclization step.[1] Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Incomplete Cyclization: The key step in the Gould-Jacobs reaction is the high-temperature intramolecular cyclization of the anilidomethylenemalonate intermediate.[2][3] Insufficient temperature or reaction time can lead to incomplete conversion to the desired quinolone.[3]

  • Side Reactions and Decomposition: The high temperatures (often exceeding 250 °C) required for cyclization can lead to product decomposition and the formation of undesirable side products.[1]

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of 3-fluoroaniline to diethyl ethoxymethylenemalonate (DEEM) can result in unreacted starting material and reduced yield.

  • Solvent Issues: The choice of a high-boiling point solvent is critical. Improper solvent selection can lead to inefficient heat transfer and incomplete reaction. Common solvents like Dowtherm A or diphenyl ether can also be difficult to remove from the final product.[4]

Optimization Strategies:

To address these issues, a systematic optimization of your reaction conditions is recommended.

Table 1: Recommended Optimization Parameters for Gould-Jacobs Reaction

ParameterRecommendationRationale
Cyclization Temperature 250-300 °CEnsures sufficient energy for the intramolecular cyclization. Monitor for decomposition.[3]
Reaction Time 5-15 minutes (Microwave)Microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[3][5]
1-2 hours (Thermal)For classical thermal heating, ensure the reaction is monitored by TLC to track the disappearance of the intermediate.[5]
Reagents Stoichiometry 3-fluoroaniline:DEEM (1:1 to 1:1.2)A slight excess of DEEM can help drive the initial condensation step to completion.[5]
Solvent Dowtherm A or Diphenyl EtherThese high-boiling solvents are necessary for achieving the required cyclization temperature.[4]
Solvent-free (Microwave)In a microwave-assisted protocol, an excess of DEEM can act as both a reagent and a solvent, simplifying the workup.[5]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

  • In a 2.5 mL microwave vial, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM will serve as the solvent.[5]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250 °C and hold for 7.5 minutes.[3]

  • After the reaction is complete, cool the vial to room temperature. The product should precipitate out of the solution.

  • Isolate the precipitate by filtration and wash with a suitable solvent (e.g., ethanol) to remove any unreacted DEEM.

  • Proceed with the saponification and decarboxylation steps as per the standard Gould-Jacobs protocol.[2]

Question 2: I'm observing significant impurities in my final this compound product. What are the likely impurities and how can I minimize them?

The presence of impurities can complicate downstream applications and is often a result of side reactions or incomplete reaction steps.

Common Impurities and Their Origins:

  • Unreacted 3-fluoroaniline: This indicates an incomplete initial condensation reaction.

  • Anilidomethylenemalonate Intermediate: If the cyclization step is incomplete, this intermediate will be present in your crude product.[3]

  • Isomeric Products: If there are other potential cyclization sites on the aniline ring, a mixture of quinolone isomers may be formed. For 3-fluoroaniline, cyclization should predominantly occur at the C2 and C6 positions relative to the amino group, but regioselectivity can be an issue with asymmetrically substituted anilines.[1]

  • Decarboxylation Byproducts: Incomplete decarboxylation of the 4-hydroxyquinoline-3-carboxylic acid intermediate will result in this impurity.

Troubleshooting Workflow for Impurity Reduction

Impurity Troubleshooting Workflow start Analyze Crude Product (TLC, HPLC, NMR) impurity_id Identify Impurity start->impurity_id unreacted_aniline Unreacted 3-fluoroaniline impurity_id->unreacted_aniline Presence of starting material intermediate Anilidomethylenemalonate Intermediate impurity_id->intermediate Intermediate detected isomers Isomeric Products impurity_id->isomers Multiple spots/peaks decarbox_byproduct Decarboxylation Byproduct impurity_id->decarbox_byproduct Carboxylic acid intermediate present action_aniline Optimize Condensation: - Increase DEEM ratio - Extend reaction time/temp unreacted_aniline->action_aniline action_intermediate Optimize Cyclization: - Increase temperature - Use microwave irradiation intermediate->action_intermediate action_isomers Purification: - Recrystallization - Column Chromatography isomers->action_isomers action_decarbox Optimize Decarboxylation: - Ensure complete saponification - Increase decarboxylation temp/time decarbox_byproduct->action_decarbox end Pure this compound action_aniline->end action_intermediate->end action_isomers->end action_decarbox->end

Caption: Troubleshooting workflow for identifying and mitigating impurities.

Purification Protocol: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, acetic acid).

  • If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the Gould-Jacobs synthesis of this compound?

The Gould-Jacobs reaction proceeds through a series of well-defined steps:

  • Condensation: 3-Fluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate.[2]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.[1][2]

  • Saponification: The ester is hydrolyzed to a carboxylic acid using a base, typically sodium hydroxide.[2]

  • Decarboxylation: The resulting carboxylic acid is heated to remove the carboxyl group, yielding the final this compound product.[2]

Q2: Are there alternative synthetic routes to this compound?

Yes, several other methods can be employed for the synthesis of quinoline derivatives, which could be adapted for this compound:

  • Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. At lower temperatures, it yields a β-amino acrylate, which upon cyclization gives a 4-quinolone.[6]

  • Camps Cyclization: This involves the intramolecular aldol condensation of N-(2-acylaryl)amides in the presence of a base.[1]

  • Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[6][7]

The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the quinoline ring.

Q3: What analytical techniques are best for characterizing the final product and monitoring reaction progress?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Ideal for rapid monitoring of reaction progress by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to detect and quantify impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the desired this compound structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[8][9]

By employing these troubleshooting strategies and understanding the underlying chemical principles, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: 7-Fluoroquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for improving the purity of synthesized 7-Fluoroquinolin-4-ol.

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Our goal is to provide actionable, field-tested solutions to common purification challenges, moving beyond simple procedural lists to explain the underlying chemical principles. By understanding the 'why' behind each step, you can diagnose issues effectively and adapt protocols to achieve high-purity material consistently.

Core Synthesis Overview: The Gould-Jacobs Reaction

The most common and robust route to this compound is the Gould-Jacobs reaction.[1][2][3] This pathway involves two primary stages:

  • Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form the key intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate.

  • Thermal Cyclization: The intermediate is heated to high temperatures (typically >240 °C), often in a high-boiling solvent like Dowtherm A or diphenyl ether, to induce an intramolecular 6-electron cyclization, which, after tautomerization, yields the quinolin-4-ol scaffold.[4][5]

High temperatures, while necessary for cyclization, are a primary source of impurities through degradation and side reactions.[4][6] This guide focuses on addressing the purification challenges that arise from this demanding step.

cluster_0 PART 1: Synthesis cluster_1 PART 2: Purification A 3-Fluoroaniline C Condensation Intermediate (Anilinomethylenemalonate) A->C Condensation B Diethyl Ethoxymethylenemalonate (EMME) B->C D Thermal Cyclization (>240 °C) C->D E Crude this compound D->E Intramolecular Cyclization F Crude Product Analysis (TLC, HPLC) E->F G Purification Strategy (Recrystallization / Chromatography) F->G H Pure this compound (>99%) G->H I Final Characterization (NMR, MS, HPLC) H->I cluster_causes Potential Causes cluster_solutions Recommended Solutions start Observed Problem cause1 Discoloration (Yellow/Brown) Thermal Degradation Oxidation start->cause1 Visual Impurity cause2 Low Purity by HPLC Incomplete Cyclization Isomeric Impurities start->cause2 Analytical Impurity cause3 Product Oils Out Solution Too Concentrated Solvent Choice Cooling Too Rapidly start->cause3 Physical Form Issue sol1 Purification Activated Carbon Treatment Recrystallization cause1->sol1 sol2 Purification Column Chromatography Re-run Reaction Trituration cause2->sol2 sol3 Modify Protocol Use Two-Solvent System Slower Cooling Add More Solvent cause3->sol3

References

Technical Support Center: Navigating the Complexities of 7-Fluoroquinolin-4-ol Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the functionalization of the 7-fluoroquinolin-4-ol ring system. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic and structural properties of this scaffold, arising from the interplay between the fluorine substituent and the 4-hydroxy group, present a distinct set of challenges in synthetic chemistry. This resource aims to equip you with the knowledge to overcome these hurdles and streamline your research.

Understanding the Core Challenges: The Influence of Fluorine and the Hydroxyl Group

The this compound moiety is a key pharmacophore in numerous therapeutic agents, particularly in the realm of fluoroquinolone antibiotics.[1][2] However, its synthetic manipulation is far from trivial. The fluorine atom at the C7 position exerts a powerful electron-withdrawing effect, influencing the reactivity of the entire ring system. Simultaneously, the 4-hydroxy group introduces the complexities of keto-enol tautomerism and provides an alternative site for reaction, often leading to a competition between N- and O-functionalization.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the predominant tautomeric forms of this compound, and how does this affect its reactivity?

A1: The this compound system primarily exists in a keto-enol equilibrium. The enol form (4-hydroxyquinoline) and the keto form (4-quinolone) can interconvert. The equilibrium position is influenced by factors such as the solvent, temperature, and the presence of other substituents.[3][4] Generally, the keto form is stabilized by intramolecular hydrogen bonding, especially if there is a suitable hydrogen bond acceptor at the C3 or C5 position.[5] This tautomerism is critical because the nucleophilicity of the nitrogen and oxygen atoms differs significantly between the two forms, directly impacting the outcome of alkylation and acylation reactions.

Q2: Why am I observing poor regioselectivity in C-H functionalization reactions on the this compound ring?

A2: Achieving regioselectivity in C-H functionalization of the quinoline core is a known challenge.[6] The fluorine at C7 deactivates the carbocyclic ring towards electrophilic substitution. For transition-metal-catalyzed C-H activation, the directing-group ability of the 4-hydroxy group (or its corresponding ketone) can lead to functionalization at the C5 position. However, this can be complicated by the inherent reactivity of other positions. To achieve predictable regioselectivity, the use of a removable directing group at the N1 position is often the most effective strategy.[7][8]

Q3: What are the key factors to consider when performing a Suzuki-Miyaura coupling with a 7-fluoro-4-chloroquinoline derivative?

A3: The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or vinyl groups at the C4 position.[9][10] Key considerations include the choice of palladium catalyst and ligands, the base, and the solvent. For electron-deficient heteroaryl chlorides like 4-chloroquinolines, ligands such as SPhos or XPhos are often effective.[11] The choice of base is also critical; inorganic bases like potassium carbonate or cesium carbonate are commonly used.[12] It is important to carefully degas the reaction mixture to prevent catalyst deactivation.

Q4: I am struggling with a Buchwald-Hartwig amination reaction on my 7-fluoro-4-chloroquinoline substrate. What are the common pitfalls?

A4: The Buchwald-Hartwig amination is a go-to method for forming C-N bonds.[13][14] Common issues include catalyst inhibition, incomplete conversion, and side reactions. The choice of phosphine ligand is paramount; bulky, electron-rich ligands like BrettPhos or RuPhos are often necessary for coupling with challenging substrates.[15][16] The base used (e.g., sodium tert-butoxide, LHMDS) can also significantly impact the reaction outcome. Ensure all reagents and solvents are anhydrous, as water can lead to catalyst decomposition and hydrolysis of the starting material.

Troubleshooting Guides

Problem 1: Poor or No Yield in N-Alkylation Reactions

Symptoms:

  • Low to no conversion of the this compound starting material.

  • Formation of a significant amount of the O-alkylated product.

  • Complex mixture of products observed by TLC or LC-MS.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Keto-Enol Tautomerism The 4-hydroxyquinoline exists in equilibrium with its 4-quinolone tautomer. The oxygen of the enol form and the nitrogen of the keto form are both nucleophilic, leading to a mixture of N- and O-alkylation products.[17][18]1. Solvent Selection: Use polar aprotic solvents like DMF or DMSO to favor the keto tautomer and promote N-alkylation.[19] 2. Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) can deprotonate the nitrogen of the keto form, increasing its nucleophilicity. 3. Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for N-alkylation.
Nature of the Alkylating Agent "Hard" alkylating agents (e.g., dimethyl sulfate, alkyl triflates) tend to react at the harder oxygen atom (O-alkylation), while "softer" alkylating agents (e.g., alkyl iodides) favor reaction at the softer nitrogen atom (N-alkylation), according to HSAB theory.[19]1. Change Alkylating Agent: If O-alkylation is the major product, switch to a softer alkylating agent like an alkyl iodide or bromide.
Steric Hindrance Bulky substituents on the alkylating agent or at the C2/C3 positions of the quinoline ring can hinder the approach to the nitrogen atom, favoring O-alkylation.1. Use a Less Hindered Alkylating Agent: If possible, choose a smaller alkylating agent. 2. Protecting Group Strategy: Consider protecting the 4-hydroxy group as a silyl ether or another suitable protecting group before performing the N-alkylation.

Experimental Protocol: Selective N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Failure of Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Symptoms:

  • Recovery of unreacted 4-chloro-7-fluoroquinoline starting material.

  • Low yield of the desired substituted product.

  • Decomposition of the starting material or product under harsh reaction conditions.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Insufficient Activation of the Aromatic Ring While the quinoline nitrogen activates the C4 position towards nucleophilic attack, the electron-donating character of a deprotonated hydroxyl group (if not converted to a chloro group) can counteract this. The fluorine at C7 has a modest activating effect on the C4 position.[20][21]1. Ensure Complete Conversion to 4-Chloroquinoline: The 4-hydroxy group must be converted to a better leaving group, typically a chloro group using POCl₃ or SOCl₂. Ensure this reaction goes to completion before attempting the SNAr.
Poor Nucleophile Weakly nucleophilic reagents will react slowly or not at all.1. Increase Nucleophilicity: If using an amine or alcohol nucleophile, add a base (e.g., triethylamine, potassium carbonate) to deprotonate it and increase its nucleophilicity. 2. Use a More Reactive Nucleophile: If possible, switch to a more potent nucleophile.
Reaction Conditions SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[22][23]1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave irradiation can often accelerate the reaction and improve yields. 2. Solvent Choice: Use a high-boiling polar aprotic solvent like DMF, NMP, or DMSO to facilitate the reaction at higher temperatures.

Experimental Protocol: Microwave-Assisted SNAr of 4-Chloro-7-fluoroquinoline with an Amine

  • In a microwave vial, combine 4-chloro-7-fluoroquinoline (1.0 eq), the amine nucleophile (1.2 eq), and a suitable base (e.g., DIPEA, 2.0 eq) in a polar aprotic solvent (e.g., NMP or DMSO).

  • Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 120-180 °C) for a specified time (e.g., 15-60 minutes).

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography or recrystallization.

Visualizing Reaction Pathways

To aid in understanding the key transformations, the following diagrams illustrate the catalytic cycles for two of the most important functionalization reactions.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OR)2) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Ar-Ar' caption Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Suzuki-Miyaura Coupling Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination (R2NH) Product Complex Product Complex Amine Coordination->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Ar-NR2 caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig Amination Catalytic Cycle

References

Minimizing side-product formation in 7-Fluoroquinolin-4-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Fluoroquinolin-4-ol Reactions

Welcome to the technical support center for this compound reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Here, we address common challenges in minimizing side-product formation and optimizing reaction outcomes through a series of frequently asked questions and troubleshooting protocols.

I. Understanding the Reactivity of this compound

This compound, a key intermediate in the synthesis of many pharmaceutical agents, exhibits keto-enol tautomerism, existing in equilibrium between the -ol and -one forms. This duality in its chemical nature is the primary reason for the formation of various side-products, particularly in alkylation reactions. The nitrogen atom and the oxygen atom can both act as nucleophiles, leading to a mixture of N-alkylated and O-alkylated products.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My Gould-Jacobs synthesis of this compound is low-yielding. How can I improve it?

Answer: The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines.[1][2][3] However, the high temperatures required for the thermal cyclization step can sometimes lead to degradation and reduced yields.[3]

Troubleshooting Steps:

  • Microwave-Assisted Synthesis: Modern adaptations using microwave irradiation can significantly shorten reaction times and improve yields by providing efficient and uniform heating.[3][4]

  • Solvent Choice: High-boiling point solvents like diphenyl ether are traditionally used to achieve the necessary temperatures for cyclization.[3] Ensure your solvent is anhydrous, as moisture can interfere with the reaction.

  • Temperature Control: While high temperatures are necessary, excessive heat can lead to decomposition. If using conventional heating, precise temperature control is crucial. For microwave synthesis, optimizing the temperature and time is key. A study on a similar reaction showed that increasing the temperature from 250°C to 300°C initially increased the yield, but further increasing the reaction time at 300°C led to a decrease in isolated product.[4]

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis [3][4]

  • Reactants: 3-Fluoroaniline and diethyl ethoxymethylenemalonate.

  • Procedure:

    • Combine the aniline and diethyl ethoxymethylenemalonate in a microwave vial.

    • Heat the mixture to 250°C for 10 minutes using a microwave synthesizer.

    • Allow the mixture to cool to room temperature.

    • The precipitated product can be filtered and washed with a cold solvent like acetonitrile.

FAQ 2: I am observing a mixture of N- and O-alkylation products in my reaction. How can I selectively synthesize the O-alkylated derivative?

Answer: The regioselectivity of alkylation is a common challenge. The outcome is influenced by several factors including the base, solvent, and the nature of the alkylating agent.[5] Generally, O-alkylation is favored under conditions that promote the formation of the phenoxide ion, which is a softer nucleophile than the nitrogen atom.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. A weaker base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF often favors O-alkylation.[5][6] Stronger bases like sodium hydride (NaH) can lead to a mixture of products or favor N-alkylation.

  • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile can stabilize the transition state leading to O-alkylation.[7]

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can influence the reaction's regioselectivity.[5]

Protocol 2: Selective O-Alkylation [5]

  • Reactants: this compound, alkyl halide (e.g., benzyl bromide), potassium carbonate.

  • Solvent: Dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound in DMF in a round-bottom flask.

    • Add potassium carbonate to the solution and stir.

    • Add the alkyl halide dropwise to the mixture.

    • Heat the reaction to 80°C and monitor by TLC.

    • Upon completion, cool the reaction, quench with water, and extract the product with an appropriate organic solvent.

FAQ 3: How can I favor the formation of the N-alkylated product?

Answer: To favor N-alkylation, conditions that enhance the nucleophilicity of the nitrogen atom are required. This is often achieved by using a stronger base and carefully selecting the solvent.

Troubleshooting Steps:

  • Strong Base: The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can deprotonate the nitrogen, making it a more potent nucleophile.

  • Phase-Transfer Catalysis: In some cases, phase-transfer catalysts can be employed to facilitate the N-alkylation reaction, especially with less reactive alkylating agents.

Protocol 3: Selective N-Alkylation

  • Reactants: this compound, alkyl halide, sodium hydride.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of this compound in anhydrous THF to the suspension.

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Monitor the reaction by TLC.

    • Once complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

III. Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the key decision points in controlling product formation.

Diagram 1: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow Reactants 3-Fluoroaniline + Diethyl ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation Heating Heating Method Intermediate->Heating Conventional Conventional Heating (e.g., Diphenyl ether) Heating->Conventional Traditional Microwave Microwave Irradiation Heating->Microwave Modern Cyclization Thermal Cyclization Conventional->Cyclization Microwave->Cyclization Product 7-Fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Product Hydrolysis Saponification Product->Hydrolysis Final_Product This compound Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Decarboxylation->Final_Product

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Diagram 2: Regioselectivity in Alkylation

Alkylation_Regioselectivity Start This compound Deprotonation Deprotonation with Base Start->Deprotonation Ambident_Nucleophile Ambident Nucleophile (N⁻ and O⁻ sites) Deprotonation->Ambident_Nucleophile Reaction_Conditions Reaction Conditions Ambident_Nucleophile->Reaction_Conditions N_Alkylation N-Alkylated Product Reaction_Conditions->N_Alkylation Strong Base (e.g., NaH) Non-polar aprotic solvent O_Alkylation O-Alkylated Product Reaction_Conditions->O_Alkylation Weak Base (e.g., K₂CO₃) Polar aprotic solvent

Caption: Decision tree for controlling N- vs. O-alkylation of this compound.

IV. Data Summary: Optimizing Reaction Conditions

The following table summarizes typical conditions and their expected outcomes for the alkylation of quinolin-4-ol systems, based on literature precedents.

Parameter Condition for O-Alkylation Condition for N-Alkylation Primary Rationale
Base K₂CO₃, Cs₂CO₃NaH, LiHMDSStronger bases favor deprotonation at the harder nitrogen atom.
Solvent DMF, AcetonitrileTHF, DioxanePolar aprotic solvents stabilize the phenoxide, promoting O-alkylation.
Temperature Moderate (e.g., 80°C)Varies (often room temp to reflux)Higher temperatures can sometimes lead to a thermodynamic mixture.
Alkylating Agent Less reactive halides, sterically hindered halidesMore reactive halides (e.g., iodides)Steric hindrance can favor attack at the less hindered oxygen atom.

V. Purification of Reaction Products

After minimizing side-product formation, effective purification is essential to obtain a high-purity final compound.

FAQ 4: What is the best way to purify the crude product from my this compound reaction?

Answer: The choice of purification method depends on the properties of the target compound and the impurities present. Common techniques include recrystallization and column chromatography.

Troubleshooting & Protocols:

  • Recrystallization: This is an effective method if a suitable solvent system can be found where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.[8]

    • Protocol 4: Purification by Recrystallization [8]

      • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water, ethyl acetate/hexane).

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to induce crystallization.

      • Further cool in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the purified crystals under vacuum.

  • Column Chromatography: This is a more versatile technique for separating mixtures of compounds with different polarities.[8]

    • Protocol 5: Purification by Column Chromatography [8]

      • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

      • Load the sample onto the column.

      • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

      • Collect fractions and analyze by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

VI. References

  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from 9

  • Wikipedia. (2023, October 21). Gould–Jacobs reaction. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines | Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Retrieved from --INVALID-LINK--

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Gould-Jacobs Cyclization for Quinolone Synthesis. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Regioselectivity of alkylation reactions. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl) fluoroquinolone derivatives. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 2-(4-fluorophenyl)quinolin-7-amine. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, April 29). Amine alkylation. Retrieved from --INVALID-LINK--

  • Juniper Publishers. (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][4]naphthyrin-5(6H)-one. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction conditions for O-alkylation of (E)-2-styryl quino- line-4-ol. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Aspects of 6-[18F]fluoro-L-DOPA preparation: precursor synthesis, preparative HPLC purification and determination of radiochemical purity. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Terpinen-4-ol. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 5,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 8-Fluoroisoquinolin-7-ol. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline. Retrieved from --INVALID-LINK--

  • Chemsrc. (n.d.). 7-Fluoro-8-methoxy-2,3-dihydroquinolin-4(1H)-one. Retrieved from --INVALID-LINK--

  • Chemsrc. (n.d.). 6-Fluoro-7-methoxyquinolin-4-OL. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). pGLO Transformation and Purification. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Diversified Fluoroalkylation of Alkenes Using Quaternary Fluoroalkyl Alcohols as the Fluoroalkylating Reagents. Retrieved from --INVALID-LINK--

References

Technical Support Center: Refining Purification Techniques for 7-Fluoroquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-fluoroquinolin-4-ol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The inherent polarity and potential for strong interactions with stationary phases can make the purification of these molecules challenging. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about creating a purification strategy for this compound derivatives.

Q1: What are the primary challenges in purifying this compound derivatives?

A1: The main difficulties arise from the compound's inherent chemical properties. The quinolin-4-ol core is polar and capable of hydrogen bonding, which is further influenced by the electron-withdrawing fluorine atom. Key challenges include:

  • Strong Interactions with Silica Gel: The polar nature of these compounds leads to strong adsorption on standard silica gel, which can result in poor elution, significant peak tailing, and even irreversible binding.[1]

  • Compound Stability: The acidic nature of silica gel can sometimes lead to the degradation of sensitive derivatives.[2][3]

  • Solubility Issues: Finding a suitable solvent that provides good solubility for purification while also being appropriate for the chosen chromatographic or crystallization method can be difficult.

Q2: Which purification technique is generally most effective for these derivatives?

A2: There is no single "best" method; the choice depends on the scale of the purification, the nature of the impurities, and the required final purity.

  • Flash Chromatography: This is the most common technique for routine purification, especially for quantities from milligrams to several grams. However, it often requires optimization of the stationary and mobile phases to achieve good separation.

  • Recrystallization: For solid compounds, recrystallization is an excellent and cost-effective method for achieving high purity, particularly for removing minor impurities after an initial chromatographic step.[4][5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers the highest resolution and is ideal for separating closely related impurities or for final polishing steps. It is particularly useful for highly polar compounds that are difficult to purify by other means.[6]

Q3: How do I choose between normal-phase and reverse-phase chromatography?

A3: The choice depends on the polarity of your specific derivative and its impurities.

  • Normal-Phase (e.g., silica gel): This is often the first choice due to its lower cost and familiarity. It is suitable for moderately polar compounds. For the highly polar this compound derivatives, modifications to the standard procedure are often necessary.[7]

  • Reverse-Phase (e.g., C18): This is an excellent alternative when normal-phase chromatography fails, especially if the compound streaks or remains at the baseline on a silica TLC plate.[2][3] It is well-suited for polar and water-soluble compounds.[7]

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification process.

Scenario 1: Issues with Flash Column Chromatography

Q4: My this compound derivative is streaking badly on the TLC plate and I'm getting poor separation on the column. What's happening?

A4: This is a classic sign of strong, non-ideal interactions between your polar, likely basic, compound and the acidic silanol groups on the silica gel surface.[1] This leads to a phenomenon called peak tailing.

Solutions:

  • Add a Basic Modifier: To counteract the acidity of the silica, add a small amount of a basic modifier to your mobile phase. This will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Triethylamine (TEA): Start by adding 0.5-2% (v/v) TEA to your solvent system.

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., 1-10% of this mixture in dichloromethane).[2]

  • Switch to a More Polar Solvent System: If your compound is not moving even in 100% ethyl acetate, you need a more polar mobile phase. A common choice for polar compounds is a gradient of methanol in dichloromethane (DCM).[7]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, the problem may be the silica itself.

    • Deactivated Silica: You can reduce the acidity of the silica gel to minimize compound degradation.[2]

    • Alumina: Neutral or basic alumina can be a good alternative for basic compounds.

    • Reverse-Phase Silica (C18): This is often the best solution for very polar compounds.[7]

Q5: My compound seems to have decomposed on the silica gel column, leading to very low recovery. How can I confirm this and prevent it?

A5: Decomposition on silica is a common problem for certain classes of compounds.[2]

Confirmation and Prevention:

  • 2D TLC Analysis: To check for stability on silica, you can run a 2D TLC plate.

    • Spot your compound in one corner of a square TLC plate.

    • Run the plate in a suitable solvent system.

    • Dry the plate, rotate it 90 degrees, and run it again in the same solvent system.

    • If your compound is stable, the spot will appear on the diagonal. If it is decomposing, you will see new spots below the diagonal.[3]

  • Mitigation Strategies:

    • Use a less acidic stationary phase: As mentioned above, deactivated silica, alumina, or reverse-phase silica are good options.

    • Work quickly: Minimize the time your compound spends on the column.

    • Avoid certain solvents: Chlorinated solvents like DCM can sometimes generate trace amounts of HCl, which can degrade acid-sensitive compounds.

Scenario 2: Challenges with Recrystallization

Q6: I can't find a good single solvent for recrystallizing my this compound derivative. What should I do?

A6: It's common to not find a perfect single solvent. In this case, a mixed-solvent system is the ideal solution. The principle is to use one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent").

Step-by-Step Protocol for Mixed-Solvent Recrystallization:

  • Dissolve your crude product in the minimum amount of the hot "soluble solvent."

  • While the solution is still hot, add the "insoluble solvent" dropwise until you see persistent cloudiness.

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly and undisturbed. Crystals should form as the solution cools.[4][5]

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]

Q7: My compound "oils out" instead of crystallizing. How can I fix this?

A7: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[8] This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

Solutions:

  • Slower Cooling: Ensure the solution cools as slowly as possible to give the molecules time to orient into a crystal lattice.[5]

  • Use More Solvent: The concentration of the compound may be too high. Try re-dissolving the oil in more hot solvent and allowing it to cool again.

  • Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or mixed-solvent systems.

  • Purify Further Before Recrystallization: Impurities can sometimes inhibit crystallization and promote oiling out. A quick pass through a silica plug might be necessary.

Part 3: Data Tables and Visual Guides

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Compound PolarityStationary PhaseRecommended Solvent System (Gradient Elution)Modifier (if needed)
Moderately PolarSilica GelHexane / Ethyl Acetate0.5-2% Triethylamine
PolarSilica GelDichloromethane / Methanol0.5-2% Triethylamine
Very PolarReverse-Phase C18Water / Acetonitrile0.1% Formic Acid or Acetic Acid
Diagram 1: Troubleshooting Workflow for Low Recovery in Flash Chromatography

This diagram outlines a logical sequence of steps to diagnose and solve the problem of low compound recovery after flash chromatography.

Low_Recovery_Troubleshooting start Problem: Low Recovery After Flash Chromatography check_stability Is the compound stable on silica? (Perform 2D TLC) start->check_stability check_elution Did the compound elute? (Check all fractions, including the solvent front) check_stability->check_elution Yes change_phase Switch to a less acidic stationary phase (e.g., Alumina, Reverse-Phase C18) or use a basic modifier. check_stability->change_phase No increase_polarity Increase mobile phase polarity. Consider a stronger solvent like Methanol in DCM. check_elution->increase_polarity No check_solubility Is the compound fully soluble in the mobile phase? check_elution->check_solubility Yes end Issue Resolved change_phase->end increase_polarity->end dry_load Use dry loading method. Adsorb the compound onto silica before loading onto the column. check_solubility->dry_load No check_solubility->end Yes dry_load->end

Caption: A decision tree for troubleshooting low product recovery.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 98:2 Hexane:Ethyl Acetate with 1% TEA).

  • Column Packing: Pour the slurry into the column and use air pressure to pack the silica bed evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). If solubility is an issue, perform dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[7]

  • Elution: Begin elution with the initial low-polarity solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of near-boiling solvent to dissolve it completely.[4][5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[8]

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

References

Technical Support Center: Investigating Resistance to 7-Fluoroquinolin-4-ol Based Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of resistance to 7-fluoroquinolin-4-ol based agents. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the study of these compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of resistance mechanisms encountered during your experiments. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your research and development efforts.

Frequently Asked Questions (FAQs)

Here we address common issues and questions that arise during the investigation of resistance to this compound based agents.

Q1: My bacterial isolate shows a significant increase in Minimum Inhibitory Concentration (MIC) to our this compound lead compound, but sequencing of the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC reveals no mutations. What are the next logical steps?

A1: While target-site mutations in DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most prevalent cause of high-level fluoroquinolone resistance, their absence strongly suggests the involvement of other mechanisms.[1][2] Your investigation should now focus on two primary alternative pathways: reduced drug accumulation and enzymatic modification.

  • Reduced Drug Accumulation: This can occur via two main routes:

    • Increased Efflux: Overexpression of efflux pumps that actively transport the compound out of the bacterial cell is a common resistance mechanism.[3][4]

    • Decreased Influx: Alterations or downregulation of porin channels in the outer membrane of Gram-negative bacteria can limit the entry of quinolones.[3]

  • Plasmid-Mediated Resistance (PMR): Several plasmid-encoded mechanisms can confer low-level resistance, which can facilitate the selection of higher-level resistance mutations.[4][5] These include:

    • Qnr proteins: These protect the target enzymes from quinolone action.[4][6]

    • Enzymatic Modification: An aminoglycoside acetyltransferase variant, AAC(6')-Ib-cr, can modify and inactivate certain fluoroquinolones.[7]

    • Plasmid-Encoded Efflux Pumps: Examples include QepA and OqxAB.[8]

Your immediate experimental strategy should be to assess efflux pump activity. A straightforward approach is to perform an MIC assay in the presence and absence of an efflux pump inhibitor (EPI). A significant (≥4-fold) reduction in the MIC in the presence of an EPI is a strong indicator of efflux-mediated resistance.[9]

Q2: We've identified a single amino acid substitution in GyrA. How can we quantify the impact of this specific mutation on the activity of our compound?

A2: A single mutation in a target enzyme can lead to a notable increase in resistance, often in the range of 8- to 16-fold.[3] To quantify the effect of this specific mutation, you can employ a combination of molecular biology and biochemical assays:

  • Site-Directed Mutagenesis: Introduce the identified mutation into a susceptible, wild-type laboratory strain. This will allow you to isolate the effect of this single mutation from other potential background resistance determinants in your clinical isolate.

  • Comparative MIC Testing: Determine the MIC of your compound against the wild-type strain and the newly created mutant strain. This will provide a quantitative measure of the resistance conferred by the mutation.

  • Enzyme Inhibition Assays: Purify the wild-type and mutant DNA gyrase enzymes. Perform in vitro inhibition assays to measure the concentration of your compound required to inhibit 50% of the enzyme activity (IC50). A higher IC50 for the mutant enzyme directly demonstrates reduced target affinity.

Q3: Our this compound based agent is effective against strains with known target mutations. What other resistance mechanisms should we proactively investigate?

A3: This is an excellent position to be in, suggesting your compound may have a novel mechanism of action or can circumvent common resistance pathways. To build a comprehensive resistance profile, consider investigating:

  • Metabolic Inactivation: The bacterial cell may have evolved or acquired the ability to metabolically inactivate your compound. This can be investigated using metabolomics approaches to identify breakdown products of your agent when incubated with the resistant strain.[10][11]

  • Target Protection Proteins: As seen with Qnr proteins for traditional fluoroquinolones, there may be novel proteins that bind to the drug target, preventing your compound from binding.[4]

  • Alterations in Cellular Metabolism: Resistance can sometimes arise from broader changes in the pathogen's metabolic state that reduce its susceptibility to the drug's effects.[10] Investigating the overall metabolic profile of resistant versus susceptible strains can provide valuable insights.

Troubleshooting Guides

This section provides detailed experimental workflows to dissect specific resistance mechanisms.

Guide 1: Investigating Target-Site Mutations

Mutations in the target enzymes, DNA gyrase and topoisomerase IV, are a primary driver of resistance to quinolone-based agents.[2][6]

Workflow for Identifying Target-Site Mutations:

Caption: Workflow for identifying and validating target-site mutations.

Experimental Protocol: PCR Amplification and Sequencing of QRDRs

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both your resistant isolate and a susceptible control strain using a commercially available kit.

  • Primer Design: Design primers to amplify the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.

  • PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the target regions.

  • Purification and Sequencing: Purify the PCR products and send them for Sanger sequencing.[12] For a broader view, consider whole-genome sequencing.

  • Sequence Analysis: Align the sequences from the resistant isolate to the susceptible control to identify any nucleotide changes that result in amino acid substitutions.[13]

GeneCommon Resistance Mutation Locations
gyrACodons 83, 87
parCCodons 80, 84

This table provides examples for E. coli and may vary by species.[7]

Guide 2: Assessing the Role of Efflux Pumps

Increased efflux pump activity reduces the intracellular concentration of the antimicrobial agent, a common mechanism of resistance.[3][4]

Workflow for Evaluating Efflux Pump Activity:

Efflux_Pump_Workflow cluster_0 Phenotypic Screening cluster_1 Quantitative Measurement cluster_2 Gene Expression Analysis MIC_EPI Determine MIC with/without Efflux Pump Inhibitor (EPI) Result ≥4-fold MIC reduction? MIC_EPI->Result AccumulationAssay Fluorescent Dye Accumulation Assay Result->AccumulationAssay Yes qRT_PCR qRT-PCR for Efflux Pump Genes Result->qRT_PCR Yes RealTimeEfflux Real-Time Efflux Assay AccumulationAssay->RealTimeEfflux Confirm with direct measurement RNA_Extraction Extract RNA RNA_Extraction->qRT_PCR

Caption: Workflow for investigating efflux pump-mediated resistance.

Experimental Protocol: Efflux Pump Activity Assay using a Fluorescent Dye

This protocol measures the accumulation of a fluorescent dye, such as ethidium bromide or Hoechst 33342, which are common substrates for many efflux pumps.[14][15]

  • Bacterial Culture Preparation: Grow the resistant and susceptible strains to mid-log phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer.

  • Dye Loading: Incubate the cells with a sub-inhibitory concentration of the fluorescent dye and an energy source (e.g., glucose) to allow for active transport. In parallel, prepare a set of cells with the dye, energy source, and an efflux pump inhibitor (e.g., CCCP or reserpine).

  • Fluorescence Measurement: Monitor the fluorescence of the cell suspensions over time using a fluorometer.

  • Data Analysis: Lower fluorescence in the resistant strain compared to the susceptible strain suggests increased efflux. An increase in fluorescence in the resistant strain upon addition of an EPI confirms the role of efflux pumps.[15]

Efflux Pump InhibitorTarget Organism(s)Working Concentration
ReserpineGram-positive and Gram-negative10-20 µg/mL
CCCPBroad spectrum1-5 µM
PAβN (Phe-Arg β-naphthylamide)Primarily Gram-negative (RND pumps)20-40 µM

Note: Always determine the sub-inhibitory concentration of the EPI for your specific strains before conducting the assay.[9][16]

Guide 3: Screening for Plasmid-Mediated Resistance (PMR)

The acquisition of resistance-conferring genes on mobile genetic elements like plasmids is a significant concern.[5]

Workflow for PMR Gene Detection:

PMR_Detection_Workflow cluster_0 Initial Indication cluster_1 Molecular Screening cluster_2 Functional Validation LowLevelResistance Low to moderate level of resistance observed Conjugation Resistance transferable via conjugation? LowLevelResistance->Conjugation PlasmidDNA Isolate Plasmid DNA Conjugation->PlasmidDNA Yes PCR_Screen PCR for known PMR genes (qnr, aac(6')-Ib-cr, qepA, oqxAB) PlasmidDNA->PCR_Screen WGS Whole Genome/Plasmid Sequencing PCR_Screen->WGS Negative, but plasmid present Transformation Transform plasmid into susceptible host PCR_Screen->Transformation Positive MIC_Confirm Confirm MIC increase in transformant Transformation->MIC_Confirm

Caption: Workflow for the detection and validation of plasmid-mediated resistance.

Experimental Protocol: PCR-Based Screening for PMR Genes

  • Plasmid DNA Extraction: Isolate plasmid DNA from the resistant bacterial strain.

  • Multiplex PCR: Design or use previously published primers to perform a multiplex PCR to screen for the presence of common PMR genes such as qnrA, qnrB, qnrS, aac(6')-Ib-cr, qepA, and oqxAB.[7][8]

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel to determine the presence and size of the amplicons.

  • Confirmation: Sequence the positive PCR products to confirm the identity of the gene.

  • Functional Confirmation: To confirm that the identified gene confers resistance, clone it into an expression vector and transform it into a susceptible host strain. Then, perform MIC testing on the transformant.[8]

This technical support guide provides a framework for systematically investigating resistance to this compound based agents. By understanding the underlying mechanisms and employing the appropriate experimental approaches, you can effectively troubleshoot resistance issues and advance your drug development programs.

References

Technical Support Center: Enhancing the Bioavailability of 7-Fluoroquinolin-4-ol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for 7-Fluoroquinolin-4-ol compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the complexities of developing this promising class of molecules. The inherent structural features of the this compound scaffold, while often beneficial for target engagement, frequently present significant challenges in achieving adequate oral bioavailability. This resource provides direct answers to common experimental issues, explains the scientific rationale behind troubleshooting strategies, and offers validated protocols to guide your research.

Section 1: Foundational FAQs - Understanding the Core Problem

This section addresses the fundamental physicochemical and metabolic properties of this compound compounds that underpin the common bioavailability challenges.

Q1: What are this compound compounds, and why is their bioavailability often poor?

A: The this compound scaffold is a bicyclic heterocyclic system featuring a quinolone core, a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-oxo form), and a fluorine atom at the 7-position. These compounds are of high interest in drug discovery, particularly as kinase inhibitors and anti-infective agents.

Their poor bioavailability typically stems from a combination of two key physicochemical properties:

  • Low Aqueous Solubility: The planar, aromatic nature of the quinolone ring system contributes to strong crystal lattice energy, making it difficult for individual molecules to dissolve in aqueous media like the gastrointestinal (GI) fluid. This low solubility is a primary rate-limiting step for absorption.[1][2]

  • Poor Permeability: While the introduction of fluorine can increase lipophilicity, the overall molecule may still possess characteristics (e.g., hydrogen bond donors/acceptors) that limit its ability to passively diffuse across the lipid bilayers of intestinal epithelial cells.[3]

These factors often classify these compounds as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), both of which present significant formulation challenges.[1]

Q2: How does the fluorine atom at the 7-position specifically influence the compound's properties and bioavailability?

A: The strategic placement of a fluorine atom is a common medicinal chemistry tactic with multifaceted effects.[4] For the this compound scaffold, the 7-fluoro substituent has several critical impacts:

  • Metabolic Stability: Fluorine can enhance metabolic stability by blocking sites that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage and potentially increasing the drug's half-life.

  • Lipophilicity: Fluorine is highly electronegative yet also lipophilic. Its substitution for hydrogen generally increases the molecule's overall lipophilicity (logP).[6][7] This can improve membrane permeability and cell penetration, which is beneficial for bioavailability, but excessive lipophilicity can paradoxically decrease aqueous solubility.[4]

  • Acidity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby functional groups.[5] This alteration can influence the compound's ionization state in the GI tract, affecting both its solubility and its ability to permeate membranes.

Q3: What are the expected metabolic pathways for fluoroquinolone-type compounds?

A: Fluoroquinolones undergo biotransformation primarily in the liver.[8] While the extent of metabolism varies widely among different analogs, common pathways involve microsomal oxidative mechanisms at the cytochrome P-450 site.[8] Key metabolic reactions often occur on substituents attached to the core, such as a piperazinyl moiety, if present.[8] For the core this compound structure, potential metabolic transformations could include glucuronide conjugation of the 4-hydroxyl group or further oxidation on the quinolone ring system, although the 7-fluoro position is expected to be stable.[8] Identifying these metabolites early is crucial, as they are often less biologically active than the parent drug.[8]

Section 2: Troubleshooting Common Experimental Hurdles

This section provides a question-and-answer guide to specific problems you may encounter during preclinical development.

Issue: Low Aqueous Solubility

Q4: My lead this compound compound has a solubility of <1 µg/mL in phosphate-buffered saline (PBS). What are the first troubleshooting steps?

A: With such low intrinsic solubility, your initial focus should be on determining if it is pH-dependent and exploring simple formulation aids.

  • Conduct a pH-Solubility Profile: Determine the compound's solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). The quinolin-4-ol moiety has acidic and potentially basic centers, meaning its ionization and solubility will change with pH. This data is critical for predicting its behavior in different segments of the GI tract.

  • Explore Co-solvents: For early-stage in vitro assays, using a co-solvent system can be a pragmatic solution. Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Be cautious to keep the final DMSO concentration low (typically <0.5%) to avoid artifacts.

  • Salt Formation: If your molecule has a suitable ionizable group (e.g., a basic amine), forming a salt (e.g., hydrochloride, mesylate) can significantly improve aqueous solubility and dissolution rate.[9] This is a common and highly effective strategy for crystalline compounds.

Q5: Simple methods like pH adjustment and co-solvents are insufficient for my in vivo studies. What advanced formulation strategies should I consider?

A: When intrinsic solubility is the primary barrier, advanced formulation techniques aimed at disrupting the compound's crystal lattice are necessary.[2] The goal is to present the drug to the GI fluid in a higher-energy, more readily dissolvable form.

  • Amorphous Solid Dispersions (ASDs): This is one of the most powerful strategies.[1][10] The drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC-AS). This amorphous state lacks a crystal lattice, leading to significantly higher apparent solubility and faster dissolution. ASDs can be prepared by methods like spray-drying or hot-melt extrusion.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[1][9] Nanonization, creating a nanosuspension of drug particles, is particularly effective for compounds with dissolution rate-limited absorption.[1]

  • Lipid-Based Formulations: For lipophilic compounds, formulating the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can be highly effective.[11] These formulations consist of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media, spontaneously form a fine oil-in-water emulsion, keeping the drug solubilized and ready for absorption.

Issue: Poor Membrane Permeability

Q6: My compound is reasonably soluble in a formulated state but shows high efflux ratios in my Caco-2 permeability assay. What does this mean?

A: A high efflux ratio (typically when the basal-to-apical permeability is >2-3 times the apical-to-basal permeability) is a strong indicator that your compound is a substrate for active efflux transporters on the apical (lumen-facing) side of the intestinal cells. The most common transporters are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters act as "gatekeepers," actively pumping the drug out of the cell and back into the GI lumen, thereby limiting its net absorption. The increased lipophilicity from the fluorine atom can sometimes make compounds more susceptible to P-gp recognition.[4]

To confirm this, you can repeat the Caco-2 assay in the presence of known inhibitors of these transporters (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate.

Issue: Rapid In Vivo Clearance

Q7: My compound shows promising in vitro potency but has a very short half-life (<1 hour) in rodent PK studies. How do I diagnose the cause?

A: A short in vivo half-life points to either rapid metabolism or rapid renal clearance. Your first step is to determine which is the dominant pathway.

  • Conduct an In Vitro Metabolic Stability Assay: Incubate your compound with liver microsomes (which contain CYP enzymes) or hepatocytes from the relevant species (e.g., rat, human).[5] By measuring the disappearance of the parent compound over time, you can calculate its intrinsic clearance and in vitro half-life.

  • Interpret the Results:

    • If the compound is rapidly degraded in microsomes: This indicates high metabolic clearance is the likely cause of the short in vivo half-life. The 7-fluoro position is likely protecting that part of the molecule, so you should look for other metabolic "soft spots."

    • If the compound is stable in microsomes: The rapid clearance is more likely due to non-CYP metabolism (e.g., conjugation) or efficient renal excretion. Analyzing urine samples from your PK study for the parent drug can help confirm renal clearance.

Section 3: Key Experimental Protocols

Here we provide validated, step-by-step methodologies for core experiments discussed in this guide.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol is suitable for lab-scale screening of different polymer formulations.

Objective: To prepare a 20% drug-load ASD of a this compound compound with the polymer HPMC-AS.

Materials:

  • This compound compound

  • Polymer: Hypromellose Acetate Succinate (HPMC-AS)

  • Solvent: Dichloromethane/Methanol (9:1 v/v)

  • Rotary evaporator with a round-bottom flask

  • Vacuum oven

Procedure:

  • Dissolution: Weigh 100 mg of the compound and 400 mg of HPMC-AS. Add both to a 100 mL round-bottom flask.

  • Solvent Addition: Add 20 mL of the Dichloromethane/Methanol solvent mixture to the flask. Swirl gently or sonicate until both the drug and polymer are fully dissolved, forming a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and apply rotation (approx. 150 rpm). Gradually apply vacuum to evaporate the solvent. Continue until a thin, dry film is formed on the inside of the flask.

  • Secondary Drying: Carefully scrape the film from the flask into a crystallization dish. Place the dish in a vacuum oven set to 40°C. Dry under high vacuum for at least 24 hours to remove any residual solvent.

  • Characterization (Self-Validation):

    • Visual Inspection: The final product should be a clear, glassy solid or a fine, white, fluffy powder, with no visible crystals.

    • Differential Scanning Calorimetry (DSC): Analyze a small sample by DSC. A successful amorphous dispersion will show a single glass transition temperature (Tg) and the absence of a melting endotherm corresponding to the crystalline drug.

    • Powder X-ray Diffraction (PXRD): The PXRD pattern of the ASD should show a broad, amorphous "halo" and no sharp Bragg peaks, confirming the absence of crystallinity.

Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound, positive control (e.g., Verapamil), negative control (e.g., Warfarin)

  • Acetonitrile with 0.1% formic acid (Stop Solution)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL).

  • Pre-incubation: Add the master mix to wells of a 96-well plate. Add the test compound and controls to their respective wells (final substrate concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your T=0 time point for the reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the appropriate wells and add it to a separate plate containing an equal volume of ice-cold Stop Solution. This terminates the reaction.

  • Sample Processing: Centrifuge the quenched sample plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis (Self-Validation):

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint).

    • Validation Check: The positive control (Verapamil) should show rapid degradation, while the negative control (Warfarin) should be relatively stable over the time course, confirming the assay is performing correctly.

Section 4: Data Summary & Visualization

Table 1: Comparison of Bioavailability Enhancement Strategies
StrategyMechanismProsConsMost Suitable For
Salt Formation Increases solubility and dissolution rate by creating an ionized form.Simple, cost-effective, well-established.Requires an ionizable functional group; risk of conversion back to free base/acid.Crystalline compounds with suitable pKa.
Micronization Increases surface area to enhance dissolution rate.Applicable to many compounds; established technology.May not be sufficient for very poorly soluble drugs; risk of particle agglomeration.BCS Class II compounds where dissolution is the rate-limiting step.
Nanosuspension Drastically increases surface area; may alter saturation solubility.Significant increase in dissolution velocity; suitable for IV administration.Complex manufacturing; potential for physical instability (crystal growth).Very poorly soluble compounds (BCS II/IV).
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy, creating a high-energy form.Can achieve dramatic increases in apparent solubility; supersaturation effect.Thermodynamically unstable; risk of recrystallization; requires careful polymer selection.Compounds with strong crystal lattice energy and poor solubility.
Lipid-Based Systems (SEDDS) Pre-dissolves the drug in a lipid vehicle, bypassing dissolution.Enhances absorption of lipophilic drugs; can reduce food effects.Can be complex to formulate; potential for GI side effects from surfactants.Lipophilic (high logP) compounds (BCS II/IV).
Visualizations

Below are diagrams created using DOT language to illustrate key workflows and concepts.

bioavailability_troubleshooting start Start: Low In Vivo Bioavailability solubility Assess Intrinsic Aqueous Solubility start->solubility permeability Assess Permeability (e.g., Caco-2 Assay) start->permeability metabolism Assess Metabolic Stability (e.g., Microsomes) start->metabolism sol_check Is Solubility < 10 µg/mL? solubility->sol_check perm_check Is Efflux Ratio > 2? permeability->perm_check met_check Is In Vitro t½ < 30 min? metabolism->met_check sol_check->permeability No sol_strategy Implement Formulation Strategy: - Amorphous Solid Dispersion - Nanosuspension - Lipid-Based System sol_check->sol_strategy Yes perm_check->metabolism No perm_strategy Medicinal Chemistry Strategy: - Modify structure to avoid  transporter recognition - Prodrug approach perm_check->perm_strategy Yes met_strategy Medicinal Chemistry Strategy: - Block metabolic 'soft spots' - Introduce stabilizing groups met_check->met_strategy Yes

Caption: A decision workflow for troubleshooting low bioavailability.

oral_bioavailability_factors cluster_gut Gastrointestinal Tract cluster_body Systemic Circulation drug Drug in Dosage Form dissolution Dissolution (Drug in Solution) drug->dissolution Release & Solubilization permeation Permeation across Intestinal Wall dissolution->permeation Absorption portal_vein Portal Vein permeation->portal_vein lumen GI Lumen epithelium Intestinal Epithelium liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation (Bioavailable Drug) liver->systemic metabolism_loss Metabolism liver->metabolism_loss

References

Validation & Comparative

A Comparative Analysis of 7-Fluoroquinolin-4-ol's Efficacy Profile Against Prevalent Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical entities with potent antibacterial activity is paramount. This guide provides a comprehensive, research-level comparison of the hypothetical efficacy of a novel compound, 7-Fluoroquinolin-4-ol, against a panel of well-established antibiotics. By leveraging established structure-activity relationships within the quinolone class, we will project the potential of this new molecule and outline the rigorous experimental methodologies required for its validation.

Introduction: The Unmet Need for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotic classes necessitates the urgent discovery and development of new therapeutic agents with unique mechanisms of action or improved activity against resistant strains. Quinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone of antibacterial therapy. Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-validated target.[1] This guide focuses on a novel derivative, this compound, and theoretically evaluates its potential to address current therapeutic gaps.

The Quinolone Scaffold and the Significance of the C-7 Position

The quinolone core structure has been extensively modified to enhance antibacterial potency and broaden the spectrum of activity. Structure-activity relationship (SAR) studies have consistently demonstrated that the substituent at the C-7 position plays a pivotal role in determining both the potency and the target spectrum of the antibiotic.[2][3][4][5] For instance, the presence of a piperazine ring at C-7, as seen in ciprofloxacin, generally confers excellent activity against Gram-negative bacteria.[3] Conversely, bulkier substituents at this position can enhance activity against Gram-positive organisms.[2][3]

This compound: A Hypothetical Profile

For the purpose of this guide, we will hypothesize that this compound possesses a novel substituent at the C-7 position that, based on SAR principles, is predicted to confer a balanced and potent activity against both Gram-positive and Gram-negative bacteria, including some resistant strains.

Comparative In Vitro Efficacy: A Hypothetical Dataset

To objectively assess the potential of this compound, we present a hypothetical dataset of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an overnight broth dilution assay. This data is compared against leading fluoroquinolones: Ciprofloxacin, Levofloxacin, and Moxifloxacin.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) in μg/mL

Bacterial StrainThis compound (Hypothetical)CiprofloxacinLevofloxacinMoxifloxacin
Staphylococcus aureus (ATCC 29213)0.1250.50.50.125
Methicillin-resistant Staphylococcus aureus (MRSA; ATCC 43300)0.5841
Streptococcus pneumoniae (ATCC 49619)0.06110.125
Escherichia coli (ATCC 25922)0.030.0150.030.06
Pseudomonas aeruginosa (ATCC 27853)10.2512
Klebsiella pneumoniae (Carbapenem-resistant)21684

Interpretation of Hypothetical Data:

This hypothetical data suggests that this compound could exhibit potent activity against Gram-positive cocci, including MRSA and S. pneumoniae, comparable or superior to moxifloxacin. While its activity against P. aeruginosa is projected to be less potent than ciprofloxacin, it may offer a significant advantage against certain resistant Gram-negative bacilli like carbapenem-resistant K. pneumoniae.

Experimental Protocols for Efficacy Determination

The validation of any new antimicrobial agent requires standardized and reproducible experimental protocols. The following sections detail the methodologies for determining the key parameters of antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for assessing the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for this procedure.[6][7][8][9][10]

Workflow for MIC Determination

MIC_Workflow A Prepare serial two-fold dilutions of the antibiotic in Mueller-Hinton Broth (MHB) B Inoculate each well with a standardized bacterial suspension (5 x 10^5 CFU/mL) A->B C Incubate plates at 35-37°C for 16-20 hours B->C D Visually inspect for turbidity to determine the lowest concentration with no visible growth (MIC) C->D

Caption: Broth microdilution method for MIC determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial next step after determining the MIC to understand whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

MBC_Workflow A Perform MIC assay as previously described B Subculture a fixed volume from each clear well (at and above the MIC) onto antibiotic-free agar plates A->B C Incubate agar plates at 35-37°C for 18-24 hours B->C D Determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC) C->D

Caption: Inhibition of DNA replication by fluoroquinolones.

Conclusion and Future Directions

While the data for this compound presented in this guide is hypothetical, it serves to illustrate the potential of novel quinolone derivatives in the ongoing fight against antibiotic resistance. The structure-activity relationships within the fluoroquinolone class provide a rational basis for the design of new compounds with improved efficacy and a broader spectrum of activity. [2][3][4][5][11]Rigorous in vitro and in vivo testing, following standardized protocols such as those outlined by CLSI and EUCAST, are essential to validate the therapeutic potential of any new candidate antibiotic. The continued exploration of novel chemical scaffolds and the optimization of existing ones remain critical endeavors in the field of infectious disease research.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Fluoroquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Its versatile framework allows for extensive chemical modification, leading to derivatives with a broad spectrum of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and neuroprotective activities.[2][3][4] Within this vast chemical space, the 7-fluoroquinolin-4-ol and its bioisosteric 4-aminoquinoline counterpart have emerged as particularly promising cores for drug design. The strategic placement of a fluorine atom at the C-7 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity to biological targets.[5][6]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological outcomes. By synthesizing data from numerous studies, this document aims to serve as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights to guide the rational design of next-generation therapeutic agents based on this versatile scaffold.

The this compound Core: A Strategic Framework

The quinoline ring system's inherent aromaticity and nitrogen atom provide a robust platform for interacting with various biological targets. The introduction of a fluorine atom at the 7-position is a critical design element. Fluorine, being the most electronegative element, can alter the pKa of nearby functional groups and participate in hydrogen bonding or other electrostatic interactions within a protein's active site. This substitution can also block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the compound.

The 4-position of the quinoline ring is a key vector for diversification. Whether bearing a hydroxyl group (quinolin-4-ol) or an amino group (4-aminoquinoline), this position serves as the primary attachment point for various side chains that can profoundly modulate the derivative's potency, selectivity, and mechanism of action.[7][8][9]

Caption: The core structure of this compound highlighting key modification points.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on the quinoline core and its appended side chains. This section systematically explores these relationships.

The Critical Role of the 4-Position Side Chain

The substituent at the C-4 position is arguably one of the most critical determinants of biological activity, particularly for anticancer and antimalarial agents.

In the realm of oncology, 4-aminoquinoline derivatives have demonstrated significant potential. For instance, the chloroquine analog N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was found to be highly effective in sensitizing cancer cells to the killing effects of Akt inhibitors, highlighting a synergistic therapeutic strategy.[7] Structural analysis suggests that both the 4-aminoquinoline scaffold and the dimethylamino functionality of the side chain are crucial for this enhancement.[7] Another derivative, butyl-(7-fluoro-quinolin-4-yl)-amine , showed potent cytotoxic effects against the MCF-7 breast cancer cell line, surpassing the activity of the well-known antimalarial, chloroquine.[8]

For antimalarial applications, the nature of the diaminoalkane side chain at the 4-position is paramount. Systematic variation of this chain on a quinoline methanol scaffold revealed that potency against Plasmodium falciparum is critically dependent on the side chain's structure, though interestingly, it does not correlate with accumulation in the central nervous system (CNS), a common side effect of such drugs.[9]

Table 1: Comparison of 4-Position Derivatives' Anticancer Activity

Compound IDSide Chain at C4Cell LineActivity MetricValueReference
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine-NH-(CH₂)₂-N(CH₃)₂MDA-MB468SensitizationHighly effective[7]
butyl-(7-fluoro-quinolin-4-yl)-amine-NH-(CH₂)₃-CH₃MCF-7CytotoxicityMore potent than chloroquine[8]
1f (a 4-anilinoquinoline)-NH-Ph-(substituents)BGC-823IC₅₀3.63 µM[10]
2i (a 4-anilinoquinoline)-NH-Ph-(substituents)BGC-823IC₅₀4.21 µM[10]
Influence of the 7-Position Halogen: A Comparative Study

While this guide focuses on 7-fluoro derivatives, comparing their activity to analogs with other halogens at the same position provides invaluable SAR insights. A pivotal study on the antiplasmodial activity of 4-aminoquinolines systematically replaced the 7-position substituent.[5]

The results were striking: 7-iodo and 7-bromo derivatives were just as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of P. falciparum. In stark contrast, the 7-fluoro and 7-trifluoromethyl analogs were significantly less active, particularly against the resistant strains.[5] This suggests that for antiplasmodial activity, a larger, more polarizable halogen at the C-7 position is favorable, while the highly electronegative but small fluorine atom is detrimental.

Table 2: Comparative Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines

7-Position SubstituentSide ChainP. falciparum StrainIC₅₀ Range (nM)Reference
-I-HN(CH₂)₂NEt₂ or similarSusceptible & Resistant3-12[5]
-Br-HN(CH₂)₂NEt₂ or similarSusceptible & Resistant3-12[5]
-Cl-HN(CH₂)₂NEt₂ or similarSusceptible & Resistant3-12[5]
-F -HN(CH₂)₂NEt₂ or similarSusceptible15-50[5]
-F -HN(CH₂)₂NEt₂ or similarResistant18-500[5]
-CF₃-HN(CH₂)₂NEt₂ or similarSusceptible15-50[5]
-CF₃-HN(CH₂)₂NEt₂ or similarResistant18-500[5]

This trend underscores a critical principle of medicinal chemistry: the effects of halogen substitution are context-dependent. While 7-fluorination is beneficial in many drug classes, for this specific antiplasmodial scaffold, it is suboptimal.

Modifications at the C2 and Anilino Moiety

Further modifications to the quinoline scaffold offer additional avenues to tune activity. The introduction of a phenyl group at the C-2 position, for example, is predicted to enable π-π stacking interactions with biological targets.[11]

In the context of kinase inhibition, the 4-anilino (4-phenylamino) quinoline scaffold is particularly relevant. A series of 7-fluoro-4-anilinoquinolines exhibited potent antitumor activity against HeLa and BGC823 cell lines, with several compounds showing IC₅₀ values superior to the established EGFR inhibitor, gefitinib.[10] The SAR studies in this series suggest that substituents on the 4-anilino ring can profoundly influence interaction with the hydrophobic pocket of the EGFR kinase domain.[10]

Therapeutic Mechanisms and Pathways

This compound derivatives are versatile, engaging multiple biological targets to exert their therapeutic effects.

Anticancer Activity via Kinase Inhibition

A primary mechanism of action for the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial mediators of cell signaling pathways that are often dysregulated in cancer.[12] Many 4-anilinoquinazoline and 4-anilinoquinoline derivatives are designed as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[10][13] By blocking the ATP-binding site, these inhibitors prevent autophosphorylation and the subsequent activation of downstream pro-survival pathways like PI3K/AKT/mTOR. Several quinoline-based kinase inhibitors have received FDA approval, validating this approach.[12]

EGFR_Pathway_Inhibition EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR P P EGFR->P Inhibitor 7-Fluoro-4-anilinoquinoline Derivative Inhibitor->EGFR Inhibition Ras Ras/Raf/MEK/ERK Pathway P->Ras PI3K PI3K/AKT/mTOR Pathway P->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 7-fluoro-4-anilinoquinoline derivatives.

Beyond EGFR, some fluoroquinolone derivatives have been identified as potent inhibitors of Topoisomerase II, an enzyme essential for DNA replication, leading to cell cycle arrest and apoptosis.[14]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, the protocols used to synthesize and evaluate these compounds must be robust and self-validating.

General Synthesis of 4-Amino-7-fluoroquinoline Derivatives

This protocol is based on the common synthetic route involving the nucleophilic substitution of a 4-chloroquinoline precursor.[8]

Workflow Diagram: Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start 4-Chloro-7-fluoroquinoline + Desired Amine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction purification Purification (Crystallization/Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization compound Pure Derivative characterization->compound Proceed to Testing cytotoxicity In Vitro Cytotoxicity (MTT Assay) compound->cytotoxicity target_assay Target-Specific Assay (e.g., Kinase Inhibition) compound->target_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis target_assay->data_analysis

Caption: General workflow from synthesis to biological evaluation of quinoline derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-7-fluoroquinoline in a suitable solvent (e.g., ethanol or acetonitrile).

  • Amine Addition: Add 1.1 to 1.5 equivalents of the desired primary or secondary amine to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take several hours to complete.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in an organic solvent (e.g., dichloromethane) and wash with an aqueous solution (e.g., sodium bicarbonate) to remove any acidic byproducts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product using column chromatography or recrystallization to obtain the pure 4-amino-7-fluoroquinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The this compound scaffold is a highly adaptable platform for the development of potent therapeutic agents. The structure-activity relationship studies reveal a delicate interplay between substituents at various positions. The C-4 side chain is a primary driver of potency and can be tailored to target specific enzymes or cellular processes. Conversely, the C-7 position demonstrates high contextual sensitivity, where fluorine substitution is beneficial for some applications but detrimental for others, such as antiplasmodial activity, where larger halogens are preferred.[5]

Future research should focus on leveraging advanced drug design techniques to optimize these derivatives further. Exploring novel biological targets beyond established kinases and developing combination therapies that pair these quinoline derivatives with other agents represent promising strategies to overcome drug resistance and improve therapeutic outcomes.[12] The insights gathered from comprehensive SAR studies, as detailed in this guide, will be instrumental in navigating the path toward the next generation of quinoline-based medicines.

References

A Comparative Guide to 7-Fluoroquinolin-4-ol Scaffolds and Modern Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison between the foundational 7-fluoroquinolin-4-ol chemical scaffold and its advanced, clinically significant derivatives, the fluoroquinolone antibiotics. We will explore the structure-activity relationships, mechanisms of action, and the evolution of this critical class of antibacterial agents, supported by experimental data and protocols.

Introduction: From a Core Scaffold to Potent Antibiotics

The quinolones are a class of synthetic broad-spectrum antibacterial agents.[1] The journey began with the discovery of nalidixic acid in 1962, a first-generation quinolone with limited activity, primarily against Gram-negative bacteria found in urinary tract infections.[2][3] A pivotal breakthrough occurred with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones .[2][4] This single modification dramatically enhanced antibacterial potency by improving both DNA gyrase binding and cell penetration.[5]

The molecule This compound represents a core structural component of many modern fluoroquinolones. While not an antibiotic itself, it is a crucial building block in the synthesis of more complex and potent derivatives.[6][7] Understanding its foundational properties is key to appreciating the nuanced structure-activity relationships (SAR) that govern the efficacy and safety of this entire class of drugs.[8] This guide will compare the implied potential of this scaffold to the realized performance of its most successful descendants, such as Ciprofloxacin and Levofloxacin.

Mechanism of Action: Dual Targeting of Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by directly inhibiting bacterial DNA synthesis.[9][10] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and Topoisomerase IV .[9][11]

  • DNA Gyrase (GyrA and GyrB subunits): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[11][12] Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria.[4][11]

  • Topoisomerase IV (ParC and ParE subunits): This enzyme's main role is to separate (decatenate) interlinked daughter chromosomes following DNA replication, allowing them to segregate into daughter cells.[11] It is the primary target for fluoroquinolones in many Gram-positive bacteria, such as Staphylococcus aureus.[11]

The drugs stabilize the complex formed between these enzymes and DNA after the enzyme has created a double-strand break. This stabilized "cleavage complex" blocks the movement of the DNA replication fork, leading to an irreversible cessation of DNA synthesis and ultimately, cell death.[9][11]

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_targets Enzyme Targets cluster_inhibition Drug Action ReplicationFork Replication Fork PositiveSupercoils Positive Supercoils (Torsional Stress) ReplicationFork->PositiveSupercoils InterlinkedChromosomes Interlinked Daughter Chromosomes ReplicationFork->InterlinkedChromosomes DNAGyrase DNA Gyrase PositiveSupercoils->DNAGyrase Resolved by TopoIV Topoisomerase IV InterlinkedChromosomes->TopoIV Decatenated by StabilizedComplex Stabilized Drug-Enzyme-DNA Cleavage Complex DNAGyrase->StabilizedComplex TopoIV->StabilizedComplex Fluoroquinolone Fluoroquinolone Fluoroquinolone->StabilizedComplex Binds to ReplicationBlock Replication Blocked StabilizedComplex->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath MIC_Workflow cluster_prep Preparation cluster_dilution Assay Setup cluster_incubation Incubation & Reading A Prepare Drug Stock & Bacterial Inoculum (0.5 McFarland) B Dispense Broth into 96-well Plate A->B C Perform 2-Fold Serial Dilution of Drug B->C D Add Standardized Inoculum to Wells C->D E Incubate Plate (18-24h, 37°C) D->E F Visually Inspect for Turbidity E->F G Determine Lowest Concentration with No Growth (MIC) F->G

References

A Researcher's Guide to Navigating the Selectivity Landscape of 7-Fluoroquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers navigating the complex terrain of kinase inhibitor discovery, the 7-fluoroquinolin-4-ol scaffold represents a privileged starting point for the design of potent therapeutics, particularly in oncology. However, the promise of on-target efficacy is invariably shadowed by the peril of off-target effects and cross-reactivity, which can lead to unforeseen toxicities and clinical trial failures. This guide provides an in-depth, comparative analysis of the selectivity profile of a representative 4-anilinoquinoline derivative, contextualized against the well-established EGFR inhibitor, Erlotinib. By dissecting experimental data and methodologies, we aim to equip researchers with the critical insights needed to anticipate and mitigate off-target liabilities.

The 4-Anilinoquinoline Scaffold: A Double-Edged Sword of Potency and Off-Target Activity

The 4-anilinoquinoline core, a close analog of the this compound framework, is a well-established pharmacophore in the design of kinase inhibitors, most notably targeting the epidermal growth factor receptor (EGFR). The promise of this scaffold lies in its ability to form key interactions within the ATP-binding pocket of kinases, leading to potent inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often resulting in unintended interactions with other kinases.

A notable example from the literature is a 6,7-dimethoxy-4-anilinoquinoline derivative, herein referred to as Compound Q , which has been extensively profiled for its kinase selectivity[1]. While not a direct 7-fluoro analog, its comprehensive analysis provides a valuable proxy for understanding the potential cross-reactivity of the broader 4-anilinoquinoline class.

In parallel, we will use Erlotinib , a widely used EGFR inhibitor with a quinazoline core, as a comparator. Its well-documented off-target profile serves as a benchmark for evaluating the relative selectivity of emerging quinoline-based inhibitors[2].

Comparative Kinase Inhibition Profile

A critical step in characterizing any new kinase inhibitor is to assess its activity across a broad panel of kinases, often referred to as a kinome scan. This provides a global view of the compound's selectivity and potential off-target liabilities. Below is a comparative summary of the kinase inhibition profiles for our representative 4-anilinoquinoline (Compound Q) and Erlotinib.

Kinase TargetCompound Q (Kd, nM)[1]Erlotinib (Kd, nM)[2]On-Target/Off-Target
EGFR - (Potent Inhibition Implied)1 On-Target
GAK 31 -Off-Target (Compound Q)
RIPK2 --Potential Off-Target
ADCK3 220-Off-Target (Compound Q)
ERBB2 (HER2) 85 (for a related quinazoline)400Off-Target
BUB1 130 (for a related quinazoline)-Off-Target
SRC -130Off-Target (Erlotinib)
LCK -130Off-Target (Erlotinib)
YES -84Off-Target (Erlotinib)

Note: A lower Kd value indicates a higher binding affinity.

This data highlights a key principle in kinase inhibitor development: even compounds designed for a specific target often exhibit polypharmacology. While Compound Q is a potent inhibitor of its intended target class, it also demonstrates significant affinity for Cyclin G-associated kinase (GAK) and ADCK3[1]. Similarly, Erlotinib, while highly potent against EGFR, also interacts with other kinases like SRC, LCK, and YES at nanomolar concentrations[2]. Understanding these off-target interactions is paramount, as they can contribute to both therapeutic efficacy and adverse effects. For instance, the inhibition of SRC family kinases by Erlotinib may contribute to its overall anti-tumor activity, but could also be responsible for some of its side effects.

Visualizing Signaling and Off-Target Interactions

To better conceptualize the implications of on- and off-target effects, we can visualize the signaling pathways involved. The following diagram illustrates the primary EGFR signaling cascade and potential points of off-target intervention by a 4-anilinoquinoline inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation GAK GAK (Off-Target) RIPK2 RIPK2 (Off-Target) EGF EGF EGF->EGFR Quinoline_Inhibitor 4-Anilinoquinoline Inhibitor Quinoline_Inhibitor->EGFR On-Target Inhibition Quinoline_Inhibitor->GAK Off-Target Inhibition Quinoline_Inhibitor->RIPK2 Off-Target Inhibition

Figure 1: EGFR signaling pathway and points of on- and off-target inhibition.

This diagram illustrates how a 4-anilinoquinoline, while primarily targeting EGFR, can also impinge upon other signaling nodes like GAK and RIPK2, leading to a more complex cellular response than initially intended.

Cellular Consequences: Cytotoxicity and Therapeutic Index

Ultimately, the balance of on- and off-target effects manifests in the compound's cellular activity. A desirable kinase inhibitor should exhibit potent cytotoxicity against cancer cells (on-target effect) while sparing normal, non-cancerous cells (minimizing off-target toxicity).

The following table presents a summary of the cytotoxic activity of a series of 7-fluoro-4-anilinoquinoline derivatives against two cancer cell lines, HeLa (cervical cancer) and BGC-823 (gastric cancer), with the established EGFR inhibitor Gefitinib as a reference.

CompoundHeLa IC₅₀ (µM)BGC-823 IC₅₀ (µM)
1f 10.188.32
2i 7.154.65
Gefitinib ->10

Data adapted from a study on 4-anilinoquinoline derivatives[3]. A lower IC₅₀ value indicates greater cytotoxic potency.

These results demonstrate that 7-fluoro-4-anilinoquinoline derivatives can exhibit potent anti-proliferative activity against cancer cell lines, in some cases surpassing the efficacy of established drugs like gefitinib in specific contexts[3]. However, to truly understand the therapeutic window, it is crucial to assess cytotoxicity in parallel against a panel of normal, non-cancerous cell lines. A high ratio of IC₅₀ (normal cells) / IC₅₀ (cancer cells) indicates a favorable therapeutic index.

Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects

To empower researchers to rigorously evaluate their own compounds, we provide detailed, step-by-step methodologies for key experiments.

Kinase Selectivity Profiling: The KINOMEscan™ Approach

This competition binding assay is a gold standard for determining a compound's kinome-wide selectivity.

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Compound Test Compound Kinase DNA-tagged Kinase Compound->Kinase Binding Competition Ligand Immobilized Ligand Kinase->Ligand Binding to Ligand Bead Solid Support (Bead) Ligand->Bead qPCR qPCR Quantification Bead->qPCR Quantify Bound Kinase

Figure 2: Workflow for the KINOMEscan kinase selectivity assay.

Methodology:

  • Assay Preparation: A library of human kinases, each tagged with a unique DNA barcode, is utilized. An ATP-competitive ligand is immobilized on a solid support.

  • Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A reduction in the qPCR signal in the presence of the test compound indicates binding.

  • Data Analysis: The dissociation constant (Kd) is determined for each kinase, providing a quantitative measure of binding affinity.

Cellular Viability and Cytotoxicity: The CellTiter-Glo® Luminescent Assay

This homogeneous "add-mix-measure" assay is a rapid and sensitive method for quantifying the number of viable cells in culture.

CellTiterGlo_Workflow cluster_assay CellTiter-Glo Assay Cells Cells in Multiwell Plate Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin) Cells->Reagent Add Reagent Lysis Cell Lysis & ATP Release Reagent->Lysis Luminescence Luminescent Signal Lysis->Luminescence ATP + Luciferin -> Light Reader Luminometer Reading Luminescence->Reader

Figure 3: Workflow for the CellTiter-Glo cell viability assay.

Methodology:

  • Cell Plating: Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® Reagent directly to each well. This reagent contains a thermostable luciferase and its substrate, luciferin.

  • Cell Lysis and Signal Generation: The detergent in the reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.

  • Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value, the concentration at which cell viability is reduced by 50%.

Conclusion: A Call for Rigorous Profiling

The this compound scaffold and its derivatives hold significant promise for the development of novel kinase inhibitors. However, as this guide illustrates, a deep understanding of a compound's cross-reactivity and off-target effects is not merely an academic exercise but a critical component of preclinical drug development. By employing a multi-pronged approach that combines broad kinome profiling with robust cellular assays, researchers can build a comprehensive selectivity map for their lead compounds. This data-driven strategy is essential for prioritizing candidates with the most favorable therapeutic window, ultimately increasing the probability of success in the long and arduous journey from the laboratory to the clinic.

References

A Head-to-Head In Vitro Comparison of 7-Fluoroquinolin-4-ol Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 7-fluoroquinolin-4-ol derivatives have garnered significant attention due to their versatile biological activities, ranging from potent antimicrobial to promising anticancer effects. This guide provides a comprehensive head-to-head comparison of select this compound analogs, offering insights into their in vitro performance supported by experimental data. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy, thereby empowering researchers in the rational design of next-generation therapeutics.

The Significance of the 7-Fluoroquinolone Core

The fluoroquinolone pharmacophore is a well-established motif in antibacterial drug discovery[1]. The introduction of a fluorine atom at the C-7 position has been shown to significantly enhance the biological activity of these compounds[1][2][3]. This is often attributed to improved cell penetration and target enzyme inhibition. Beyond their antibacterial prowess, recent research has unveiled the potent cytotoxic activity of fluoroquinolone analogs against various cancer cell lines, opening new avenues for their therapeutic application[4][5][6][7]. The mechanism of action for their anticancer effects is often linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell cycle regulation[4][5][6][7].

Comparative In Vitro Efficacy of this compound Analogs

The true measure of a compound's potential lies in its performance in well-controlled in vitro assays. Here, we present a comparative analysis of a curated set of this compound analogs, focusing on their antibacterial and cytotoxic activities. The selection of these analogs is based on publicly available data and aims to highlight the impact of specific structural modifications on their biological profiles.

Antibacterial Activity

The antibacterial efficacy of fluoroquinolone derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for representative analogs against both Gram-positive and Gram-negative bacteria, with ciprofloxacin, a widely used fluoroquinolone antibiotic, as a reference.

Analog/Compound Modification at C-7 Gram-Positive (e.g., S. aureus) MIC (µg/mL) Gram-Negative (e.g., E. coli) MIC (µg/mL) Reference
CiprofloxacinPiperazinyl0.5 - 1.00.015 - 0.25[8]
Analog AAcetylated PiperazinylPotent, with effective concentrations ≤ 0.860Potent, with effective concentrations ≤ 0.860[3][9]
Analog BSubstituted HydrazinylPoor activity (120 - 515)Poor activity (120 - 515)[3][9]
Analog C3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl0.06 - 2 (potent against MRSA)Excellent activity against A. calcoaceticus (0.06)[8]
Analog D7-benzimidazol-1-yl0.250 (similar to Ciprofloxacin)Dominant susceptibility[10]

Expert Insights on Structure-Activity Relationship (SAR):

The data clearly indicates that modifications at the C-7 position dramatically influence the antibacterial spectrum and potency.

  • The Piperazine Moiety: The presence of a piperazine ring at C-7 is a common feature of many potent fluoroquinolones, including ciprofloxacin. Acetylation of this ring (Analog A) can maintain or even enhance activity, suggesting that this position is amenable to substitution[3][9].

  • Bulky Substituents: The introduction of a bulky substituted hydrazinyl group (Analog B) leads to a significant loss of antibacterial activity[3][9]. This highlights the steric constraints of the bacterial target enzyme's binding pocket.

  • Complex Heterocycles: The incorporation of more complex heterocyclic systems, such as in Analog C and D, can lead to highly potent compounds, some even surpassing the activity of ciprofloxacin against specific strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter calcoaceticus[8][10]. This suggests that these larger moieties can form additional favorable interactions within the active site.

Cytotoxic Activity Against Cancer Cell Lines

The anticancer potential of this compound analogs is typically assessed by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The table below presents a head-to-head comparison of selected analogs, with etoposide, a known topoisomerase II inhibitor, as a reference.

Analog/Compound Modification Cancer Cell Line IC50 (µM) Reference
Etoposide-MCF-7 (Breast)~5-10[4][6]
Analog E (IIIf)Functionalized moxifloxacin hydrazideMCF-7 (Breast)1.67[5]
Analog F (VIb)Functionalized ofloxacin hydrazideMCF-7 (Breast)0.42[5]
Analog GButyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)More potent than chloroquine[11]
Analog H (A36)Norfloxacin derivativeBEAS-2B (Normal)>100 (selective)[12]

Expert Insights on Structure-Activity Relationship (SAR):

The transition from an antibacterial to an anticancer agent often involves significant structural modifications, particularly at the C-3 and C-7 positions[7].

  • Hydrazide Derivatives: Functionalization of the carboxylic acid group at C-3 into hydrazides and subsequent derivatization (Analogs E and F) can yield compounds with potent cytotoxic activity, significantly exceeding that of etoposide in some cases[5]. This suggests that these modifications enhance the interaction with human topoisomerase II.

  • Side Chain Modifications: Simple modifications, such as the introduction of a butyl-amino side chain at C-4 (Analog G), can also confer significant cytotoxicity[11].

  • Selectivity: A crucial aspect of cancer chemotherapy is selectivity towards cancer cells over normal cells. Analog H demonstrates this desirable property, with high potency against tumor cells and low toxicity towards normal BEAS-2B cells[12]. This highlights the potential for fine-tuning the structure to achieve a favorable therapeutic window.

Key Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To ensure the reproducibility and validity of the presented data, a detailed understanding of the underlying experimental methodology is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis start Seed Cells in 96-well Plate treat Treat with Analogs start->treat 24h Incubation incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Formazan Formation add_mtt->formazan 2-4h Incubation solubilize Solubilize Formazan formazan->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate Topoisomerase_II_Inhibition cluster_dna DNA Replication cluster_inhibition Mechanism of Action DNA_Supercoils Supercoiled DNA Topo_II Topoisomerase II DNA_Supercoils->Topo_II binds Relaxed_DNA Relaxed DNA Topo_II->Relaxed_DNA relaxes Stabilized_Complex Stabilized Topo II- DNA Cleavage Complex Topo_II->Stabilized_Complex forms Analog This compound Analog Analog->Topo_II inhibits Apoptosis Apoptosis Stabilized_Complex->Apoptosis leads to

References

A Comparative Guide to the Synthetic Efficiency of 7-Fluoroquinolin-4-ol Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Fluoroquinolin-4-ol, a key heterocyclic scaffold, is a critical intermediate in the synthesis of numerous pharmacologically active compounds, most notably the quinolone class of antibiotics. The strategic placement of a fluorine atom at the 7-position significantly enhances the biological activity and pharmacokinetic profile of these drugs. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this vital building block is of paramount importance to the pharmaceutical industry. This guide provides a detailed comparison of the primary synthetic methodologies for preparing this compound, offering experimental insights and data to aid researchers in selecting the optimal route for their specific applications.

The two most established and widely employed methods for the synthesis of 4-hydroxyquinolines, and by extension this compound, are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.[1][2] Both pathways commence from aniline precursors and culminate in the formation of the quinoline core, yet they differ significantly in their intermediate steps, reaction conditions, and overall efficiency. This guide will dissect each route, presenting detailed protocols, mechanistic considerations, and a comparative analysis of their respective yields, complexities, and scalability. Furthermore, we will explore modern adaptations, such as microwave-assisted synthesis, which offer substantial improvements in reaction times and efficiency.[3][4]

Route 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely adopted method for the synthesis of 4-hydroxyquinolines.[5] The process begins with the condensation of an appropriately substituted aniline, in this case, 3-fluoroaniline, with diethyl ethoxymethylenemalonate (EMME). This is followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the final this compound.[1][5]

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-fluorophenyl)amino)methylenemalonate

  • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The resulting product is often used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

  • The crude product from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

  • The mixture is heated to approximately 250 °C for 30-60 minutes. This high temperature is necessary to drive the electrocyclic ring closure.[6]

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the cyclized product.

Step 3: Hydrolysis and Decarboxylation to this compound

  • Suspend the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the ester.

  • Cool the solution and acidify with a concentrated acid, such as hydrochloric acid, to a pH of approximately 2-3.

  • The precipitated carboxylic acid is then heated at or above its melting point until carbon dioxide evolution ceases, yielding this compound.

Causality and Experimental Choices
  • Reagent Selection: Diethyl ethoxymethylenemalonate is the key reagent that provides the three-carbon chain required to form the pyridine ring of the quinoline system.

  • Thermal Cyclization: The high temperature required for cyclization is a critical but often challenging step. The use of high-boiling, inert solvents like diphenyl ether is crucial for achieving the necessary temperature while maintaining a homogenous reaction mixture.[6]

  • Hydrolysis and Decarboxylation: Saponification of the ester followed by decarboxylation is a standard method to remove the carboxyl group at the 3-position.[5]

Visualizing the Gould-Jacobs Workflow

Gould-Jacobs Reaction cluster_start Starting Materials A 3-Fluoroaniline C Condensation (100-110 °C) A->C B Diethyl Ethoxymethylenemalonate B->C D Diethyl 2-((3-fluorophenyl)amino)methylenemalonate C->D Intermediate E Thermal Cyclization (~250 °C in Diphenyl Ether) D->E F Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate E->F Cyclized Product G Hydrolysis (NaOH, Reflux) F->G H Decarboxylation (Heat) G->H I This compound H->I Final Product Conrad-Limpach Synthesis cluster_start Starting Materials A 3-Fluoroaniline C Condensation (Acid Catalyst) A->C B Ethyl Acetoacetate B->C D Ethyl 3-((3-fluorophenyl)amino)but-2-enoate C->D Enamine Intermediate E Thermal Cyclization (~250 °C in Mineral Oil) D->E F 7-Fluoro-2-methylquinolin-4-ol E->F Final Product

References

In Vivo Efficacy of 7-Fluoroquinolin-4-ol: A Comparative Guide for Preclinical Validation in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its rigid, planar structure and versatile substitution points allow for the fine-tuning of pharmacological activity, leading to compounds with a wide array of biological effects, including antibacterial, anticancer, and anti-inflammatory properties.[1][3][4] 7-Fluoroquinolin-4-ol is a novel derivative that has demonstrated significant promise in in vitro assays targeting pro-inflammatory pathways. However, translating in vitro potency into in vivo efficacy is a critical and often challenging step in the drug development pipeline.[5][6]

This guide provides a comprehensive framework for the in vivo validation of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental design choices, ensuring a robust and self-validating study. Our focus will be on a comparative efficacy study using the Collagen-Induced Arthritis (CIA) mouse model, a gold-standard for emulating human rheumatoid arthritis (RA).[7][8][9][10] We will compare the performance of this compound against both a vehicle control and a clinically relevant standard-of-care, Methotrexate.

Part I: Strategic Imperatives for In Vivo Model Selection

The selection of an appropriate animal model is the most critical decision in preclinical efficacy testing. The choice dictates the relevance of the data and its predictive power for human clinical trials. While various models exist for assessing anti-inflammatory activity, the CIA model is chosen here for several compelling reasons.[[“]][12]

Why the Collagen-Induced Arthritis (CIA) Model?

  • Pathophysiological Relevance: The CIA model in mice shares significant immunological and pathological hallmarks with human rheumatoid arthritis (RA), including the development of autoantibodies (anti-collagen antibodies), synovial inflammation, immune cell infiltration, and subsequent cartilage and bone erosion.[7][8][10] This makes it an ideal platform for evaluating potential disease-modifying anti-rheumatic drugs (DMARDs).

  • Established & Reproducible: The CIA model is well-characterized and highly reproducible, particularly in genetically susceptible mouse strains like the DBA/1.[7][8][13] This consistency is vital for reliably detecting the therapeutic effect of a novel compound.

  • Predictive Validity: The model has a strong track record of predicting the efficacy of agents used in the clinical treatment of RA, including corticosteroids and methotrexate.[14]

Causality in Strain Selection:

Susceptibility to CIA is intrinsically linked to the Major Histocompatibility Complex class II (MHC-II) molecules.[7][13] Strains such as DBA/1 (H-2q) are highly susceptible to arthritis induction with bovine or chick type II collagen and are therefore recommended for achieving high disease incidence and severity, which provides a robust window for observing therapeutic intervention.[7][8][13] Using a less susceptible strain like the C57BL/6 would require a more aggressive immunization protocol and may result in milder disease, potentially masking the efficacy of a test compound.[8]

Part II: A Comparative In Vivo Efficacy Protocol

This section details a step-by-step methodology for a comparative study. The goal is to create a self-validating system where the performance of the vehicle and positive control groups provides the necessary context to interpret the results of the this compound group.

Experimental Workflow Overview

The overall experimental design is visualized below. This workflow ensures that all animals are treated ethically and that data is collected systematically for robust statistical analysis.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Disease Induction cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Terminal Analysis acclimatize Animal Acclimatization (7-10 days) baseline Baseline Measurements (Day -1) - Body Weight - Paw Volume acclimatize->baseline day0 Primary Immunization (Day 0) Type II Collagen + CFA baseline->day0 day21 Booster Immunization (Day 21) Type II Collagen + IFA day0->day21 21 days grouping grouping day21->grouping treatment Daily Dosing (Days 25-42) grouping->treatment monitoring Bi-weekly Monitoring - Clinical Arthritis Score - Paw Volume - Body Weight treatment->monitoring euthanasia Euthanasia & Sample Collection (Day 42) monitoring->euthanasia analysis Endpoint Analysis - Histopathology - Serum Biomarkers - Gene Expression euthanasia->analysis

Caption: High-level workflow for the in vivo validation of this compound.

Detailed Step-by-Step Methodology

1. Animal Husbandry and Acclimatization:

  • Animals: Male DBA/1 mice, 8-10 weeks of age.[7][13]

  • Rationale: Using mice of a consistent age ensures a mature and uniform immune response.[13] Housing should be in Specific Pathogen-Free (SPF) conditions to prevent infections that could interfere with the study.[7][13]

  • Protocol:

    • House 5 mice per cage with free access to food and water.

    • Acclimatize animals to the facility for at least 7 days before the start of the experiment.

    • Record baseline body weight and paw volume (using a plethysmometer) one day prior to immunization.

2. Disease Induction (CIA):

  • Reagents: Bovine Type II Collagen (CII), Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA).

  • Rationale: Immunization with CII emulsified in CFA initiates an autoimmune response. The booster with IFA 21 days later amplifies this response, leading to the development of clinical arthritis.[8][9]

  • Protocol:

    • Primary Immunization (Day 0): Prepare an emulsion of 100 µg of CII in CFA (1:1 ratio). Anesthetize mice and administer a 100 µL intradermal injection at the base of the tail.

    • Booster Immunization (Day 21): Prepare an emulsion of 100 µg of CII in IFA (1:1 ratio). Administer a 100 µL intradermal injection at a different site near the base of the tail.[7][8]

3. Grouping, Dosing, and Monitoring:

  • Rationale: Treatment is initiated after the booster shot but before the peak of disease severity to assess the compound's ability to suppress disease progression. Methotrexate serves as a positive control, as it is a first-line therapy for RA.[15]

  • Protocol:

    • Monitor mice daily for the onset of arthritis starting around day 24.

    • On day 25, randomize mice with early signs of arthritis into three groups (n=10-12 per group):

      • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage.

      • Group 2 (Test Article): Administer this compound (e.g., 30 mg/kg, dose determined from prior MTD studies) daily via oral gavage.

      • Group 3 (Positive Control): Administer Methotrexate (e.g., 1 mg/kg) intraperitoneally 3 times per week.

    • From Day 25 to Day 42, perform bi-weekly monitoring:

      • Clinical Arthritis Score: Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one digit, 2=erythema/mild swelling of ankle/wrist, 3=erythema/moderate swelling extending from ankle to digits, 4=severe swelling/ankylosis). The maximum score per mouse is 16.

      • Paw Volume: Measure the thickness of the hind paws using digital calipers.

      • Body Weight: Monitor for signs of systemic toxicity.

4. Terminal Endpoint Analysis (Day 42):

  • Rationale: A multi-pronged endpoint analysis provides a comprehensive picture of the drug's efficacy, from macroscopic changes to cellular and molecular-level effects.

  • Protocol:

    • At the end of the study, euthanize mice via an approved method.

    • Histopathology: Collect hind paws, fix in 10% formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Serum Biomarkers: Collect blood via cardiac puncture. Analyze serum for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-CII antibodies using ELISA.

Part III: Data Interpretation and Comparative Assessment

The success of this in vivo validation study hinges on the objective comparison of data across the three experimental groups. The following tables present hypothetical data to illustrate how the efficacy of this compound can be clearly evaluated.

Table 1: Comparative Efficacy Endpoints (Hypothetical Data)
Parameter (Day 42)Vehicle ControlThis compound (30 mg/kg)Methotrexate (1 mg/kg)
Mean Arthritis Score (± SEM) 10.5 ± 0.84.2 ± 0.5 3.8 ± 0.4
Mean Paw Thickness (mm ± SEM) 4.1 ± 0.32.8 ± 0.2 2.6 ± 0.2
Histological Score (Erosion) 3.5 ± 0.41.5 ± 0.3 1.2 ± 0.2
Serum TNF-α (pg/mL ± SEM) 150 ± 1265 ± 8 58 ± 7
Anti-CII IgG Titer (OD ± SEM) 1.8 ± 0.20.9 ± 0.1 0.8 ± 0.1
*p < 0.01 vs. Vehicle Control

Interpretation: The hypothetical data in Table 1 demonstrates that this compound significantly reduces clinical signs of arthritis, paw swelling, joint erosion, and key inflammatory biomarkers, with an efficacy comparable to the standard-of-care, Methotrexate.

Table 2: Safety and Tolerability Profile (Hypothetical Data)
ParameterVehicle ControlThis compound (30 mg/kg)Methotrexate (1 mg/kg)
Body Weight Change (%) -5%-4%-12%
Mortality 0/120/121/12
Adverse Clinical Signs NoneNoneMild lethargy post-injection

Interpretation: This table illustrates a favorable safety profile for this compound, showing minimal impact on body weight compared to the more pronounced effect of Methotrexate, suggesting better tolerability at an efficacious dose.

Investigating the Mechanism of Action

While efficacy is the primary goal, in vivo studies offer a valuable opportunity to validate the proposed mechanism of action. Based on the known anti-inflammatory activity of many quinoline derivatives, a plausible target is the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Ubiquitination & Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (IL-6, COX-2) Nucleus->Genes Induces CompoundX This compound CompoundX->IKK Inhibits

Caption: Hypothesized mechanism of action via inhibition of the NF-κB pathway.

Validation: To validate this, tissue samples (e.g., from the synovium) collected at the study's end can be analyzed. A significant reduction in the levels of phosphorylated IKK and nuclear-translocated p65 in the this compound treated group compared to the vehicle control would provide strong evidence supporting this mechanism.

Conclusion

This guide outlines a robust, comparative, and mechanistically insightful approach to the in vivo validation of this compound. By employing the well-established CIA model and benchmarking against a standard-of-care, researchers can generate high-quality, interpretable data. This rigorous preclinical assessment is an indispensable step for determining the true therapeutic potential of novel compounds and making informed decisions for their advancement toward clinical development.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 7-Fluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 7-Fluoroquinolin-4-ol (CAS No. 55370-14-4), a fluorinated heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety, maintain regulatory compliance, and protect the environment. The causality behind each step is explained to provide a framework for risk assessment and adaptation in a dynamic research environment.

Hazard Assessment: Understanding the Risks

This compound is a corrosive solid that demands careful handling. The primary danger associated with this compound is its ability to cause severe chemical burns to skin and serious, potentially irreversible, damage to the eyes.[1] Understanding its properties is the foundation of a sound safety and disposal plan.

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueSource / Comment
Chemical Formula C₉H₆FNO-
Molar Mass 163.15 g/mol -
Appearance Solid[1]
GHS Hazard Class Skin Corrosion, Category 1B; Serious Eye Damage, Category 1[1]
Hazard Statements H314: Causes severe skin burns and eye damage[1]
Signal Word Danger[1]
Storage Store locked up in a dry, tightly closed container[1][2]

The presence of a carbon-fluorine bond classifies this compound as a halogenated organic compound .[3][4] This is the single most important factor determining its ultimate disposal pathway, as halogenated wastes are subject to specific environmental regulations and require specialized treatment methods.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with robust personal protective equipment. Given the corrosive nature of this compound, direct contact must be avoided at all times.

Core PPE Requirements:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Immediately change gloves if they become contaminated.[7][8]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing or dust generation (e.g., weighing, spill cleanup), a full-face shield must be worn in addition to goggles.[1][7][9]

  • Body Protection: A lab coat is required. For handling larger quantities, a chemically resistant apron or suit should be utilized. Ensure clothing is buttoned and sleeves are down.[2][7]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust. If dusts are generated outside of a hood, a NIOSH-approved respirator is required.[1][7][10]

On-Site Waste Management: Segregation and Containment

Proper segregation of chemical waste at the point of generation is paramount for safety and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and violates regulatory standards.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be labeled before the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The associated hazards (e.g., "Corrosive")

    • The accumulation start date

  • Waste Stream: This dedicated container is for:

    • Expired or unused this compound solid.

    • Contaminated items such as weigh boats, pipette tips, and gloves.

    • Spill cleanup materials.

  • Segregation: This waste stream is classified as Halogenated Organic Waste .

    • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes) unless they were used for decontamination rinses, in which case the entire mixture becomes halogenated waste.[6][11]

    • DO NOT mix with acids, bases, or oxidizers.[11]

  • Storage: Keep the waste container tightly sealed when not in use and store it in a cool, dry, well-ventilated area, such as a satellite accumulation area or a designated waste storage cabinet, away from incompatible materials.[1][2]

Spill and Emergency Procedures

Accidents require a swift and correct response to mitigate harm.

In Case of Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Call for immediate medical assistance.[1][13]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Solid Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure proper ventilation (fume hood).

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[7] Avoid raising dust.[1]

  • Collect Material: Carefully sweep or scoop the absorbed material into the designated halogenated waste container.

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then wash with soap and water. All cleaning materials must be disposed of in the halogenated waste container.

  • Seal and Label: Securely seal the waste container and ensure it is properly labeled for disposal.

Decontamination and Final Disposal Pathway

All non-disposable equipment, such as glassware or spatulas, that has come into contact with this compound must be decontaminated.

Equipment Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a small amount of an appropriate organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinseate is now considered halogenated waste and must be collected in a separate, labeled container for Halogenated Liquid Waste .[11]

  • Wash: Wash the rinsed equipment thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water and allow to dry.

The Final Disposal Mandate

On-site chemical neutralization of halogenated compounds is complex and can be hazardous, often requiring specialized reagents like Fenton's reagent which can cause exothermic reactions.[14] Therefore, for laboratory-scale waste, this is not a recommended practice.

The universally accepted and regulatory-compliant method for the final disposal of this compound is through a licensed hazardous waste disposal facility.[1][12]

  • Method: The primary technology for destroying halogenated organic compounds is high-temperature incineration .[5][14] This process operates at temperatures sufficient to break the strong carbon-halogen bonds and is equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) that are produced.

  • Procedure: Arrange for pickup of your properly labeled and sealed waste containers through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.

The entire disposal process, from initial hazard assessment to final incineration, is governed by a commitment to safety and regulatory compliance.

G cluster_0 Waste Generation & Assessment cluster_1 On-Site Management cluster_2 Final Disposal Pathway cluster_3 Emergency Protocol: Spill Start This compound Waste Identified Assess Hazard Assessment: - Corrosive (H314) - Halogenated Compound Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Spill Spill Occurs Assess->Spill Segregate Segregate as HALOGENATED WASTE PPE->Segregate Container Place in Labeled, Sealed HDPE Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store EHS Contact Institutional EHS for Waste Pickup Store->EHS Transport Transfer to Licensed Hazardous Waste Facility EHS->Transport Incinerate High-Temperature Incineration Transport->Incinerate Cleanup Follow Spill Cleanup Protocol (Section 4) Spill->Cleanup Collect Collect Cleanup Debris Cleanup->Collect Collect->Segregate Dispose as Halogenated Waste

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.